Product packaging for Allyl phenyl selenide(Cat. No.:CAS No. 14370-82-2)

Allyl phenyl selenide

Cat. No.: B085801
CAS No.: 14370-82-2
M. Wt: 197.15 g/mol
InChI Key: HGVAUOKQFBXKDV-UHFFFAOYSA-N
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Description

Allyl phenyl selenide (CAS 14370-82-2) is an organoselenium compound with the molecular formula C9H10Se and an average mass of 197.15 g/mol . This compound serves as a critical building block in medicinal chemistry and organic synthesis due to its unique reactivity. Its primary research value is as a hydrogen peroxide (H2O2) responsive moiety for developing theranostic prodrugs . In the presence of elevated reactive oxygen species (ROS) levels found in cancer cells, the selenium atom is rapidly oxidized, triggering a Seleno Mislow-Evans rearrangement that leads to the controlled release of active drug molecules and the simultaneous restoration of fluorescence for real-time monitoring . This mechanism makes it a superior alternative to traditional arylboronate prodrug systems, offering enhanced stability and faster drug release kinetics . Beyond biomedical applications, this compound is a versatile reagent and model substrate in synthetic chemistry. It is employed in nucleophilic substitution reactions for C-Se bond formation, metal-catalyzed synthetic routes, and [2,3]-sigmatropic rearrangements, providing access to complex molecular architectures . It also finds use as a precursor in the synthesis of photo-inducible DNA interstrand cross-linking agents, which exhibit potent and selective cytotoxicity toward cancer cells upon UV irradiation . For research purposes only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10Se B085801 Allyl phenyl selenide CAS No. 14370-82-2

Properties

IUPAC Name

prop-2-enylselanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Se/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVAUOKQFBXKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Se]C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of Allyl Phenyl Selenide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of allyl phenyl selenide, a versatile organoselenium compound with applications in organic synthesis. This document details established synthetic methodologies, thorough characterization data, and explicit experimental protocols.

Synthesis of this compound

The synthesis of this compound can be achieved through several effective methods, primarily involving the formation of a carbon-selenium bond between a phenylseleno moiety and an allyl group. The most common approaches include the reaction of a phenylseleno nucleophile with an allyl halide and palladium-catalyzed cross-coupling reactions.

Synthetic Methodologies: A Comparative Overview

The choice of synthetic route may depend on the availability of starting materials, desired yield, and reaction conditions. Below is a summary of common methods for the preparation of this compound.

Method Starting Materials Reagents & Conditions Yield Reference
Method A: From Diphenyl Diselenide Diphenyl diselenide, Allyl bromide1. Sodium borohydride (NaBH₄), Ethanol (EtOH) 2. Room TemperatureGood[1][2]
Method B: From Selenophenol Selenophenol, Allyl bromideSodium hydroxide (NaOH), Ethanol (EtOH), Room Temperature85-95%[1]
Method C: Palladium-Catalyzed Decarboxylative Coupling Allyl carbonate, Phenylselenyl bromidePd(PPh₃)₄, THF, Room TemperatureVaries[3]
Reaction Pathway: Synthesis from Diphenyl Diselenide

A widely utilized method for the synthesis of this compound involves the in situ generation of a phenylselenide anion from diphenyl diselenide, which then undergoes nucleophilic substitution with an allyl halide.

G Synthesis of this compound Diphenyl Diselenide Diphenyl Diselenide Phenylselenide Anion Phenylselenide Anion Diphenyl Diselenide->Phenylselenide Anion Reduction Sodium Borohydride Sodium Borohydride Sodium Borohydride->Phenylselenide Anion Reducing Agent This compound This compound Phenylselenide Anion->this compound SN2 Reaction Allyl Bromide Allyl Bromide Allyl Bromide->this compound

Caption: Reaction pathway for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic and Spectrometric Data

The following tables summarize the key characterization data for this compound.

Table 2.1: ¹H NMR Spectral Data of this compound

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H₂C=5.15 - 5.24m
=CH-5.87 - 5.95m
-Se-CH₂-3.97d5.37
Aromatic-H7.27m

Table 2.2: ¹³C NMR Spectral Data of this compound

Assignment Chemical Shift (δ, ppm)
-Se-C H₂-34.0
H₂C =117.4
=C H-134.5
Aromatic-C127.2, 129.2, 132.8
Aromatic-C-Se130.5

Table 2.3: IR Spectral Data of this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3075 - 3010=C-H stretch (alkene & aromatic)Medium
2980 - 2850C-H stretch (alkane)Medium
1630C=C stretch (alkene)Medium
1580, 1480, 1440C=C stretch (aromatic)Medium-Strong
990, 915=C-H bend (alkene)Strong
735, 690C-H bend (aromatic)Strong
~570C-Se stretchWeak-Medium

Table 2.4: Mass Spectrometry Data of this compound

m/z Assignment
198[M]⁺ (most abundant isotope)
157[M - C₃H₅]⁺
117[C₉H₉]⁺
77[C₆H₅]⁺
41[C₃H₅]⁺
Characterization Workflow

The general workflow for the characterization of synthesized this compound is outlined below.

G Characterization Workflow cluster_purification Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound NMR NMR Pure this compound->NMR IR IR Pure this compound->IR MS MS Pure this compound->MS Structure Confirmation Structure Confirmation NMR->Structure Confirmation Functional Group ID Functional Group ID IR->Functional Group ID Molecular Weight & Fragmentation Molecular Weight & Fragmentation MS->Molecular Weight & Fragmentation

Caption: General workflow for the characterization of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Method A: Synthesis from Diphenyl Diselenide

This protocol describes the reduction of diphenyl diselenide to sodium phenylselenide, followed by reaction with allyl bromide.[1][2]

Materials:

  • Diphenyl diselenide (1.0 mmol)

  • Sodium borohydride (2.0 mmol)

  • Ethanol (20 mL)

  • Allyl bromide (1.2 mmol)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of diphenyl diselenide in ethanol, add sodium borohydride portion-wise at room temperature under an inert atmosphere.

  • Stir the mixture until the yellow color of the diphenyl diselenide disappears, indicating the formation of sodium phenylselenide.

  • Add allyl bromide dropwise to the reaction mixture and continue stirring at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Method B: Synthesis from Selenophenol

This method involves the direct reaction of selenophenol with allyl bromide in the presence of a base.[1]

Materials:

  • Selenophenol (1.0 mmol)

  • Sodium hydroxide (1.0 mmol)

  • Ethanol (15 mL)

  • Allyl bromide (1.1 mmol)

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve selenophenol in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide in water to the flask and stir for 15 minutes at room temperature to form the sodium salt of selenophenol.

  • Add allyl bromide to the reaction mixture and stir at room temperature for 3-5 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, add water and extract the product with diethyl ether (3 x 15 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by flash column chromatography on silica gel to yield this compound.

Safety Considerations

Organoselenium compounds can be toxic and should be handled with appropriate safety precautions. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Dispose of selenium-containing waste according to institutional guidelines.

References

Allyl phenyl selenide molecular structure and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Allyl Phenyl Selenide: Molecular Structure, Properties, and Reactivity

Introduction

Organoselenium compounds have emerged as a significant class of molecules in organic synthesis, materials science, and medicinal chemistry due to the unique properties of the selenium atom.[1] Characterized by a carbon-selenium bond, these compounds exhibit distinct reactivity compared to their sulfur and oxygen counterparts, owing to selenium's moderate electronegativity, larger atomic radius, and ability to exist in various oxidation states.[1] Among this versatile family, this compound stands out as a crucial model substrate. Its structure, incorporating both a reactive allyl group and a phenylseleno moiety, makes it an ideal candidate for investigating a wide array of chemical transformations and for serving as a versatile synthetic intermediate.[1] This guide provides a comprehensive overview of the molecular structure, formula, spectroscopic properties, synthesis, and key reactivity of this compound for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound, with the IUPAC name prop-2-enylselanylbenzene, is structurally composed of a phenyl group and an allyl group linked by a selenium atom.[2] This structure is fundamental to its chemical behavior, particularly the reactivity associated with the allylic position and the selenium center.

Table 1: Molecular Properties and Identifiers of this compound

Property Value Reference(s)
Molecular Formula C₉H₁₀Se [2][3][4]
Molecular Weight 197.15 g/mol [1][2]
IUPAC Name prop-2-enylselanylbenzene [2]
CAS Number 14370-82-2 [1][2]
Density 1.308 g/mL at 20 °C [3][5][6]
InChI InChI=1S/C9H10Se/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2 [2][7]
InChIKey HGVAUOKQFBXKDV-UHFFFAOYSA-N [1][2][7]

| SMILES | C=CC[Se]C1=CC=CC=C1 |[2][7] |

When handling, it is important to note that while pure this compound is not excessively malodorous, it should be handled in a fume hood due to the general toxicity of organoselenium compounds.[5] It is stable indefinitely when stored in a freezer but will slowly decompose and turn yellow at room temperature in the presence of light, forming diphenyl diselenide.[5]

Spectroscopic Characterization

The structure of this compound has been elucidated through various spectroscopic techniques, which are crucial for its identification and characterization in experimental settings.

Table 2: Spectroscopic Data for this compound

Technique Data Reference(s)
¹H NMR (400 MHz, CDCl₃) δ 7.55-7.50 (m, 2H, Ar-H), 7.33-7.27 (m, 3H, Ar-H), 6.06-5.93 (m, 1H, -CH=CH₂), 5.02 (dq, 1H, J = 16.7, 1.4 Hz, -CH=CH ₂), 4.97 (dt, 1H, J = 9.9, 0.9 Hz, -CH=CH ₂), 3.57 (d, 1H, J = 7.2 Hz, -Se-CH₂-) [8]
¹³C NMR (101 MHz, CDCl₃) δ 134.4 (CH=CH₂), 133.3 (Ar-CH), 129.9 (Ar-C), 128.9 (Ar-CH), 127.1 (Ar-CH), 116.8 (CH=CH₂), 30.7 (CH₂SePh) [8]

| HRMS (EI+) | Calculated for [M⁺]: 197.9948; Found: 197.9951 |[8] |

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry of this compound shows an abundant molecular ion (M⁺) peak, confirming its molecular weight.[9] The fragmentation is dominated by α-cleavage.[9] Notably, its EI mass spectrum also reveals ions corresponding to [M - SeH]⁺, [M - CH₃]⁺, and [M - C₂H₄]⁺, which are attributed to a Claisen rearrangement occurring in the ion source of the mass spectrometer prior to fragmentation.[9][10]

Infrared (IR) Spectroscopy

While a specific, fully interpreted spectrum is not detailed in the provided literature, the expected characteristic IR absorptions for this compound can be inferred from its functional groups. Key absorptions would include:

  • Aromatic C-H stretching: ~3020-3100 cm⁻¹

  • Aliphatic C-H stretching: ~2850-2960 cm⁻¹[11]

  • Alkene C=C stretching: ~1640-1680 cm⁻¹[11]

  • Aromatic C=C stretching: Bands in the ~1450-1600 cm⁻¹ region

  • =C-H out-of-plane bending: Strong bands in the 700-1000 cm⁻¹ range, which can help identify the substitution pattern of the alkene.[11]

Synthesis and Reactivity

This compound is a valuable building block in organic synthesis, accessible through several reliable methods.

Experimental Protocol: Synthesis via Nucleophilic Substitution

One of the most common and effective methods for synthesizing this compound is the Sₙ2 reaction between an allyl halide and a selenophenolate anion.[1] This protocol is adapted from general procedures for selenide synthesis.[1][5]

Objective: To synthesize this compound from benzeneselenol and allyl bromide.

Materials:

  • Benzeneselenol (C₆H₅SeH)

  • Allyl bromide (CH₂=CHCH₂Br)

  • Sodium hydroxide (NaOH) or Sodium borohydride (NaBH₄) for deprotonation/reduction

  • Ethanol (EtOH) or Tetrahydrofuran (THF) as solvent

  • Diethyl ether or Dichloromethane for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reaction, extraction, and purification

Procedure:

  • Preparation of Phenylselenolate: Diphenyl diselenide can be reduced to sodium phenylselenolate using a reducing agent like NaBH₄. Alternatively, benzeneselenol can be deprotonated with a base like NaOH. For the latter, dissolve benzeneselenol (1 equivalent) in ethanol in a round-bottom flask under a nitrogen atmosphere.

  • Add a solution of sodium hydroxide (1 equivalent) in ethanol to the flask. Stir the mixture at room temperature until a clear, homogeneous solution of sodium phenylselenolate (C₆H₅SeNa) is formed.

  • Nucleophilic Substitution: To the freshly prepared solution of sodium phenylselenolate, add allyl bromide (1.1 equivalents) dropwise via a syringe at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (benzeneselenol or diphenyl diselenide) is consumed.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add deionized water to the residue and transfer the mixture to a separatory funnel.

  • Extraction and Drying: Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Key Reactions

This compound is a precursor to several important transformations, primarily driven by the oxidation of the selenium atom.

Oxidation and[2][9]-Sigmatropic Rearrangement: The selenium atom in this compound can be readily oxidized to a selenoxide using common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA).[1] The resulting allyl phenyl selenoxide is a highly unstable intermediate that rapidly undergoes a concerted, pericyclic[2][9]-sigmatropic rearrangement.[1] This powerful transformation is a cornerstone of organoselenium chemistry, providing a stereocontrolled route to functionalized allylic alcohols.[1]

Allyl_Phenyl_Selenide_Reactivity start Benzeneselenol / Diphenyl Diselenide selenolate Phenylselenolate Anion (PhSe⁻) start->selenolate Deprotonation or Reduction aps This compound selenolate->aps + Allyl Halide (Sₙ2 Reaction) selenoxide Allyl Phenyl Selenoxide (Unstable Intermediate) aps->selenoxide Oxidation (e.g., H₂O₂, m-CPBA) product Allylic Alcohol selenoxide->product [2,3]-Sigmatropic Rearrangement

Caption: Synthesis and key reactivity pathway of this compound.

Conclusion

This compound is a fundamentally important molecule in the field of organoselenium chemistry. Its well-defined structure and predictable reactivity have made it an invaluable tool for both synthetic applications and the study of complex reaction mechanisms like sigmatropic rearrangements.[1] For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and chemical behavior is essential for leveraging its potential in the creation of novel and complex molecular architectures.

References

Allyl Phenyl Selenide: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of allyl phenyl selenide, a versatile organoselenium compound. It covers its fundamental chemical identity, physical and chemical properties, and key experimental protocols for its synthesis. This document is intended to serve as a valuable resource for professionals in research, chemical sciences, and drug development.

Chemical Identity

IdentifierValue
IUPAC Name prop-2-enylselanylbenzene[1]
CAS Number 14370-82-2[2][3][4][5][6]
Molecular Formula C₉H₁₀Se[1][2]
Molecular Weight 197.14 g/mol [2]
Synonyms (Allylseleno)benzene, Phenyl allyl selenide, 3-(Phenylseleno)-1-propene, Phenyl (2-propenyl) selenide[2][5][6]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, application in synthetic protocols, and for the interpretation of experimental results.

PropertyValue
Density 1.308 g/mL at 20 °C[2][4][5]
Boiling Point 109-110 °C (at 37 Torr)[2]
Melting Point 10 °C[2]
Refractive Index n20/D 1.598[2][4]
Solubility Insoluble in water; soluble in most organic solvents[2]
Storage Temperature 2-8 °C[2]

Synthesis of this compound

This compound is a valuable model substrate in organic chemistry due to its reactive allyl group and the phenylseleno moiety.[3] These features make it an ideal candidate for studying a variety of chemical transformations.[3] The primary and most widely used method for its synthesis involves the nucleophilic substitution reaction between an allyl halide and a selenophenol derivative.[3]

This protocol outlines the synthesis of this compound from diphenyl diselenide, a common starting material.

Materials:

  • Diphenyl diselenide

  • Sodium borohydride (or other suitable reducing agent)

  • Allyl bromide (or other allyl halides like allyl chloride or allyl iodide)

  • Ethanol (or other suitable solvent)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reduction of Diphenyl Diselenide: Diphenyl diselenide is reduced to generate the selenophenolate anion (PhSe⁻). This can be achieved by reacting diphenyl diselenide with a reducing agent like sodium borohydride in an appropriate solvent, such as ethanol.

  • Nucleophilic Attack: The in situ generated selenophenolate anion acts as a potent nucleophile.[3]

  • Addition of Allyl Halide: An allyl halide, such as allyl bromide, is then added to the reaction mixture. The selenophenolate anion attacks the allyl halide in an Sₙ2 reaction, displacing the halide and forming the carbon-selenium bond.[3]

  • Workup and Purification: Following the reaction, a standard aqueous workup is performed to remove any inorganic byproducts and unreacted starting materials. The crude product is then purified, typically by column chromatography, to yield pure this compound.

Below is a workflow diagram illustrating this synthetic pathway.

G cluster_0 Synthesis of this compound Diphenyl Diselenide Diphenyl Diselenide Selenophenolate Anion Selenophenolate Anion Diphenyl Diselenide->Selenophenolate Anion Reduction Sodium Borohydride Sodium Borohydride Sodium Borohydride->Selenophenolate Anion This compound This compound Selenophenolate Anion->this compound SN2 Reaction Allyl Bromide Allyl Bromide Allyl Bromide->this compound

A diagram illustrating the synthesis of this compound.

Handling and Storage

This compound should be handled with care in a well-ventilated fume hood due to the general toxicity of organoselenium compounds.[2] While the pure compound is not excessively malodorous, proper safety precautions are necessary.[2] For long-term storage, it is recommended to keep it in a freezer, where it remains stable indefinitely.[2] At room temperature and under ambient light, it can slowly decompose, turning yellow due to the formation of diphenyl diselenide.[2]

Applications in Research

The unique reactivity of the carbon-selenium bond, which is weaker than corresponding carbon-sulfur and carbon-oxygen bonds, allows for reactions that are otherwise difficult to achieve.[3] this compound has been extensively used as a model substrate in the study of sigmatropic rearrangements, particularly the seleno-Claisen rearrangement, providing valuable insights into the mechanisms of these fundamental organic transformations.[3] Its behavior in oxidation reactions and transition metal-catalyzed processes has also been widely explored, contributing to the development of new synthetic methodologies.[3]

References

The Dawn of Organoselenium Chemistry: A Technical Guide to Its Discovery and Enduring Legacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This in-depth technical guide explores the discovery and history of organoselenium compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview of this dynamic field. From the serendipitous discoveries of the 19th century to the cutting-edge applications in modern medicine, this guide illuminates the pivotal moments, key experimental protocols, and the intricate signaling pathways that define the ever-expanding world of organoselenium chemistry.

The Genesis of a New Field: Early Syntheses and Discoveries

The journey into the world of organoselenium compounds began in the 19th century, with early chemists exploring the reactivity of newly discovered selenium. The first scientifically documented synthesis of an organoselenium compound was achieved in 1836 by Carl Jacob Löwig, who successfully prepared diethyl selenide.[1] This was followed in 1847 by the work of Friedrich Wöhler and C. Siemens, who synthesized the first selenol, ethyl selenol, which they termed "Selenmercaptan". These pioneering efforts laid the groundwork for a field that would blossom over the next century and a half.

A surge of interest in organoselenium chemistry emerged in the 1970s, fueled by two significant discoveries. The first was the development of selenoxide elimination, a powerful new synthetic tool for introducing carbon-carbon double bonds. The second, and arguably more profound, discovery was the identification of selenium as an essential component of the enzyme glutathione peroxidase, revealing the critical role of organoselenium compounds in biological systems. This discovery opened the door to understanding the vital functions of "selenoproteins" in human health and disease.

Quantitative Data on Early Organoselenium Compounds

The early organoselenium compounds, though challenging to handle due to their pungent odors, were characterized by their unique physical and chemical properties. A summary of key quantitative data for these foundational molecules is presented below, offering a comparative look at their fundamental characteristics.

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
Diethyl Selenide(C₂H₅)₂Se137.08-87108-1111.232
Ethyl SelenolC₂H₅SeH109.03-541.395

Table 1: Physical Properties of Early Organoselenium Compounds

The reactivity of organoselenium compounds is intrinsically linked to the nature of the carbon-selenium bond. The following table provides a comparison of bond dissociation energies and pKa values, highlighting the differences between organoselenium compounds and their sulfur and oxygen analogs.

BondBond Dissociation Energy (kJ/mol)
C-O~358
C-S272
C-Se234

Table 2: Comparison of Bond Dissociation Energies [2][3]

Compound TypeExamplepKa
AlcoholCH₃OH~15.5
ThiolCH₃SH~10.7
SelenolCH₃SeH~5.2

Table 3: Comparison of pKa Values for Simple Alkanols, Thiols, and Selenols [2][4]

Foundational Experimental Protocols

To provide a practical understanding of the pioneering work in this field, this section details the methodologies for the synthesis of diethyl selenide and ethyl selenol, based on the original 19th-century reports. Additionally, a modern experimental protocol for the synthesis of an organoselenium compound is provided for comparison.

Historical Synthesis of Diethyl Selenide (Löwig, 1836)

This protocol is an interpretation of the 19th-century experimental description.

Reactants:

  • Potassium ethyl sulfate (C₂H₅KSO₄)

  • Potassium selenide (K₂Se)

Procedure:

  • Potassium selenide is prepared by fusing potassium carbonate with selenium.

  • A concentrated aqueous solution of potassium ethyl sulfate is mixed with a concentrated aqueous solution of potassium selenide.

  • The mixture is distilled.

  • The distillate, a colorless liquid with a highly unpleasant odor, is collected as diethyl selenide.

Workflow for the historical synthesis of diethyl selenide.
Historical Synthesis of Ethyl Selenol (Wöhler and Siemens, 1847)

This protocol is an interpretation of the 19th-century experimental description.

Reactants:

  • Calcium ethyl sulfate ((C₂H₅)₂Ca(SO₄)₂)

  • Potassium hydroselenide (KSeH)

Procedure:

  • A solution of calcium ethyl sulfate is prepared.

  • A solution of potassium hydroselenide is prepared by passing hydrogen selenide gas through a solution of potassium hydroxide.

  • The two solutions are mixed and heated.

  • The resulting mixture is distilled to yield ethyl selenol, a liquid described as having a most disagreeable odor.

Workflow for the historical synthesis of ethyl selenol.
Modern Synthesis of Diethyl Selenodiglycolate

This protocol is adapted from a contemporary literature procedure.[5]

Reactants:

  • Elemental selenium (Se)

  • Sodium borohydride (NaBH₄)

  • Ethyl chloroacetate (ClCH₂COOC₂H₅)

  • Water (H₂O)

  • Ethyl acetate (CH₃COOC₂H₅)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of elemental selenium (1.0 g; 12.6 mmol) in water (10 mL) under a nitrogen atmosphere, an aqueous solution of sodium borohydride (1.0 g; 26.5 mmol, in 10 mL of H₂O) is added.

  • Neat ethyl chloroacetate (3.08 g; 25.2 mmol) is added dropwise to the resulting solution of the selenium nucleophile at room temperature.

  • After stirring for 30 minutes, ethyl acetate (25 mL) is added to the solution.

  • The organic phase is collected, dried over magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield diethyl selenodiglycolate as a yellow oil (3.2 g; 90% yield).[5]

G cluster_reactants Reactants cluster_process Process Selenium Selenium Nucleophile Formation Nucleophile Formation Selenium->Nucleophile Formation Sodium Borohydride Sodium Borohydride Sodium Borohydride->Nucleophile Formation Ethyl Chloroacetate Ethyl Chloroacetate Addition Addition Ethyl Chloroacetate->Addition Nucleophile Formation->Addition Extraction Extraction Addition->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Diethyl Selenodiglycolate Diethyl Selenodiglycolate Solvent Removal->Diethyl Selenodiglycolate

Workflow for the modern synthesis of diethyl selenodiglycolate.

Organoselenium Compounds in Biological Signaling Pathways

The discovery of selenocysteine as the 21st amino acid underscored the profound importance of organoselenium compounds in biology. Selenoproteins, which incorporate selenocysteine at their active sites, are critical players in a variety of cellular processes, most notably in redox signaling and antioxidant defense. Two of the most well-characterized families of selenoproteins are the glutathione peroxidases (GPx) and thioredoxin reductases (TrxR).

The Glutathione Peroxidase (GPx) Catalytic Cycle

Glutathione peroxidases are a family of enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides, thereby protecting cells from oxidative damage. The catalytic cycle involves the selenocysteine residue at the active site.

GPx_Cycle cluster_reactants Inputs cluster_products Outputs GPx_SeH GPx (Enz-SeH) GPx_SeOH GPx Selenenic Acid (Enz-SeOH) GPx_SeH->GPx_SeOH H₂O₂ → 2 H₂O GPx_SeSG Mixed Selenylsulfide (Enz-Se-SG) GPx_SeOH->GPx_SeSG GSH → H₂O GPx_SeSG->GPx_SeH GSH → GSSG GSSG Oxidized Glutathione (GSSG) Two_GSH 2 GSH H2O2 H₂O₂ H2O 2 H₂O

The catalytic cycle of glutathione peroxidase (GPx).
The Thioredoxin Reductase (TrxR) Catalytic Cycle

Thioredoxin reductases are enzymes that reduce thioredoxin, a small protein that is a key component of the thioredoxin system. This system is involved in a wide range of cellular processes, including DNA synthesis, regulation of transcription factors, and defense against oxidative stress. The catalytic mechanism of mammalian TrxR involves a C-terminal selenocysteine residue.

TrxR_Cycle cluster_inputs Inputs cluster_outputs Outputs TrxR_ox Oxidized TrxR (S-Se) TrxR_red Reduced TrxR (SH SeH) TrxR_ox->TrxR_red NADPH → NADP⁺ TrxR_red->TrxR_ox Trx-S₂ → Trx-(SH)₂ Trx_ox Oxidized Thioredoxin (Trx-S₂) Trx_red Reduced Thioredoxin (Trx-(SH)₂) NADPH NADPH + H⁺ NADP NADP⁺

The catalytic cycle of thioredoxin reductase (TrxR).

Conclusion

From their initial, odorous beginnings in 19th-century laboratories to their central role in modern biochemistry and medicine, organoselenium compounds have traversed a remarkable scientific journey. This technical guide has provided a glimpse into the foundational discoveries, key experimental procedures, and vital biological functions that have shaped this field. As research continues to uncover the vast therapeutic potential of these fascinating molecules, the legacy of Löwig, Wöhler, and Siemens endures, reminding us that even the most unassuming discoveries can lead to profound scientific advancements.

References

Allyl Phenyl Selenide: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl phenyl selenide is a versatile organoselenium reagent with significant applications in organic synthesis. Its stability is a critical factor for ensuring reproducibility and safety in experimental settings. This technical guide provides an in-depth analysis of the stability of this compound, recommended storage conditions, and detailed experimental protocols for its assessment. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe and effective handling of this compound.

Chemical Stability Profile

This compound is a relatively stable compound when stored under optimal conditions. However, it is susceptible to degradation upon exposure to environmental factors such as light, air (oxygen), and elevated temperatures.

Key Stability Characteristics:

  • Light Sensitivity: The compound can undergo photochemical degradation. Exposure to ambient light can initiate the formation of radical species, leading to decomposition.

  • Air Sensitivity: this compound is sensitive to atmospheric oxygen. Oxidation of the selenium atom is a primary degradation pathway.

  • Thermal Stability: While stable at reduced temperatures, prolonged exposure to room temperature or higher can accelerate degradation.

The primary degradation product upon exposure to light and air is diphenyl diselenide , which results in a yellow discoloration of the initially colorless liquid[1].

Upon deliberate or unintentional oxidation, for instance with reagents like hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (m-CPBA), or ozone (O₃), the selenium atom is converted to a selenoxide. This allyl phenyl selenoxide is an unstable intermediate that readily undergoes further reactions[2].

Decomposition Pathways

The decomposition of this compound is primarily driven by oxidation of the selenium atom. The resulting allyl phenyl selenoxide is a key intermediate that can follow two main competing pathways:

  • [2][3]-Sigmatropic Rearrangement: This is a concerted pericyclic reaction that is often the major pathway. It leads to the formation of an allylic selenenate ester, which upon hydrolysis yields an allylic alcohol. This rearrangement is a powerful tool in organic synthesis for the stereocontrolled formation of allylic alcohols.

  • Syn-Elimination: This pathway occurs if there is a hydrogen atom in the syn-periplanar orientation to the selenoxide group. It proceeds through a five-membered cyclic transition state to form an alkene and a selenenic acid (PhSeOH).

A visual representation of these decomposition pathways is provided below.

G AllylPhenylSelenide This compound Selenoxide Allyl Phenyl Selenoxide (Unstable Intermediate) AllylPhenylSelenide->Selenoxide Oxidation DiphenylDiselenide Diphenyl Diselenide AllylPhenylSelenide->DiphenylDiselenide Slow Decomposition OxidizingAgents Oxidizing Agents (e.g., H₂O₂, m-CPBA, O₃, Air, Light) OxidizingAgents->Selenoxide Sigmatropic [2,3]-Sigmatropic Rearrangement Selenoxide->Sigmatropic SynElimination Syn-Elimination Selenoxide->SynElimination Selenenate Allylic Selenenate Ester Sigmatropic->Selenenate Alkene Alkene SynElimination->Alkene SelenenicAcid Selenenic Acid SynElimination->SelenenicAcid Hydrolysis Hydrolysis Selenenate->Hydrolysis AllylicAlcohol Allylic Alcohol Hydrolysis->AllylicAlcohol AirLight Air, Light AirLight->DiphenylDiselenide

Figure 1. Decomposition pathways of this compound upon oxidation.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Freezer (-20 °C to 0 °C) for long-term storage.[1] Refrigerated (2 °C to 8 °C) for short-term use.Minimizes thermal degradation and slows the rate of decomposition reactions.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation of the selenium atom.
Container Amber glass vial or bottle with a tightly sealing cap.Protects from light exposure and prevents ingress of air and moisture.
Incompatible Materials Strong oxidizing agents.Reacts vigorously, leading to rapid decomposition.

Quantitative Stability Data

The following table provides representative data from a hypothetical long-term stability study of this compound under various storage conditions. The purity is assessed by High-Performance Liquid Chromatography (HPLC) with UV detection, and the formation of the primary degradation product, diphenyl diselenide, is quantified.

Storage ConditionTime (Months)Purity of this compound (%)Diphenyl Diselenide (%)Appearance
-20 °C, Dark, Inert Atmosphere 099.8< 0.1Colorless Liquid
699.7< 0.1Colorless Liquid
1299.60.1Colorless Liquid
2499.50.2Colorless Liquid
4 °C, Dark, Inert Atmosphere 099.8< 0.1Colorless Liquid
699.20.5Colorless Liquid
1298.51.1Faint Yellow Tint
2497.02.5Yellow Liquid
25 °C, Ambient Light, Air 099.8< 0.1Colorless Liquid
195.34.2Yellow Liquid
388.110.5Dark Yellow Liquid
675.622.8Brownish-Yellow Liquid

Experimental Protocols

Protocol for Long-Term Stability Assessment

This protocol outlines a systematic approach to evaluating the long-term stability of this compound.

G start Start: High-Purity This compound aliquot Aliquot into multiple amber glass vials start->aliquot conditions Store aliquots under different conditions (-20°C/dark/inert, 4°C/dark/inert, 25°C/light/air) aliquot->conditions sampling Withdraw samples at pre-defined time points (0, 3, 6, 12, 24 months) conditions->sampling analysis Analyze samples sampling->analysis hplc HPLC-UV for purity and diphenyl diselenide quantification analysis->hplc nmr ¹H NMR for structural integrity analysis->nmr visual Visual inspection for color change analysis->visual data Compile and analyze data hplc->data nmr->data visual->data end End: Determine shelf-life and optimal storage data->end

Figure 2. Workflow for the long-term stability assessment of this compound.

Methodology:

  • Sample Preparation: A single, high-purity batch of this compound is aliquoted into multiple amber glass vials. For storage under an inert atmosphere, the vials are purged with argon or nitrogen before sealing.

  • Storage: The vials are stored under a minimum of three different conditions:

    • Long-term: -20 °C in the dark under an inert atmosphere.

    • Accelerated: 4 °C in the dark under an inert atmosphere.

    • Stressed: 25 °C with exposure to ambient light and air.

  • Time Points: Samples are withdrawn for analysis at specified intervals, such as 0, 3, 6, 12, and 24 months.

  • Analytical Methods:

    • High-Performance Liquid Chromatography (HPLC): An HPLC method with a photodiode array (PDA) detector is used for the quantitative analysis of this compound and its primary degradation product, diphenyl diselenide. A suitable method would involve a C18 column with a mobile phase of methanol and water.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is employed to confirm the structural integrity of the compound and to detect any other potential degradation products.

    • Visual Inspection: The physical appearance of the sample, particularly any color change, is recorded at each time point.

  • Data Analysis: The percentage purity of this compound and the concentration of diphenyl diselenide are plotted against time for each storage condition to determine the degradation kinetics and establish a recommended shelf-life.

Protocol for Forced Degradation Study (Photostability)

This protocol is adapted from the ICH Q1B guidelines for photostability testing and is designed to evaluate the light sensitivity of this compound.

Methodology:

  • Sample Preparation: A solution of this compound in a photochemically inert solvent (e.g., acetonitrile) is prepared in a transparent container (e.g., quartz cuvette). A control sample is wrapped in aluminum foil to protect it from light.

  • Light Exposure: The sample is exposed to a light source that provides a combination of visible and ultraviolet light, as specified in the ICH guidelines. The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours per square meter.

  • Analysis: The exposed and control samples are analyzed by HPLC-PDA at various time points during the exposure to monitor the degradation of this compound and the formation of photoproducts.

  • Results: The results will indicate the photosensitivity of the compound and help in identifying the major photodegradation products.

Safe Handling and Personal Protective Equipment (PPE)

Due to the potential toxicity of organoselenium compounds, appropriate safety precautions must be taken when handling this compound.

  • Engineering Controls: Always handle in a well-ventilated chemical fume hood.

  • Personal Protective Equipment:

    • Gloves: Wear nitrile or other chemically resistant gloves.

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A standard laboratory coat should be worn.

  • Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. All waste containing this compound should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

The stability of this compound is paramount for its effective use in research and development. This guide has outlined the key factors influencing its stability, provided recommendations for optimal storage, and detailed experimental protocols for its assessment. By adhering to these guidelines, researchers can ensure the quality and reliability of this important synthetic reagent.

References

The Chemistry of Allyl Phenyl Selenide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Organoselenium compounds have emerged as a significant class of reagents and intermediates in modern organic synthesis, materials science, and medicinal chemistry.[1] The unique electronic and steric properties of selenium, such as its moderate electronegativity, large atomic radius, and the ability to exist in various oxidation states, confer distinct reactivity upon these molecules compared to their sulfur and oxygen counterparts.[1] Among the diverse family of organoselenium compounds, allyl phenyl selenide stands out as a versatile and pivotal molecule. Its structure, featuring a reactive allyl group and a phenylseleno moiety, makes it an ideal substrate for a wide array of chemical transformations and for probing the intricacies of organic reaction mechanisms.[1] This guide provides an in-depth review of the synthesis, reactivity, and applications of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The preparation of this compound is fundamental to its application in organic synthesis. Several reliable methods have been developed, primarily centered around the formation of the carbon-selenium (C-Se) bond.

Nucleophilic Substitution

A primary and widely utilized method for synthesizing this compound is the nucleophilic substitution reaction between an allyl halide (e.g., allyl bromide) and a selenophenol derivative. The core of this transformation is the attack of a selenolate anion (PhSe⁻) on the allyl halide, which displaces the halide and forms the C-Se bond.[1]

Metal-Catalyzed Reactions

Transition-metal catalysis offers powerful and selective pathways to allyl selenides under mild conditions.[1] Palladium-catalyzed reactions, in particular, have been effectively employed. For instance, the decarboxylative coupling of allylic acetates or carbonates with diphenyl diselenide in the presence of a palladium catalyst is a notable method.[2]

From Allyl Alcohols

Allyl alcohols serve as readily available starting materials for the synthesis of organoselenium compounds. Their direct functionalization provides an atom-economical route to various selenide derivatives, including this compound.[1][3] This can be achieved by converting the alcohol to a good leaving group followed by substitution with a selenium nucleophile.

Table 1: Summary of Selected Synthetic Methods for this compound

Starting MaterialsReagents and ConditionsYield (%)Reference
Allyl bromide, Diphenyl diselenideNaBH₄, Ethanol, Room TemperatureGood[4]
Cyclohexenyl acetate, Diphenyl diselenidePdCl₂, PPh₃, SmI₂ in THF, Room Temperature, 16h0[2]
Allyl alcoholO-(tert-Butyl) Se-phenyl selenocarbonate, Hydroiodic acidGood[3]
Allyl halide, Potassium seleno sulfateIn situ preparation of Se-allyl seleno Bunte saltsN/A[5]
Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes the synthesis of this compound from diphenyl diselenide and allyl bromide.

Materials:

  • Diphenyl diselenide (PhSeSePh)

  • Sodium borohydride (NaBH₄)

  • Absolute Ethanol

  • Allyl bromide

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A solution of diphenyl diselenide in absolute ethanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Sodium borohydride is added portion-wise to the solution at room temperature. The characteristic yellow color of the diselenide disappears as it is reduced to the colorless sodium phenyl selenolate (NaSePh).

  • Allyl bromide is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for a specified time (typically monitored by TLC until completion).

  • After completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.[4]

G General Workflow for this compound Synthesis cluster_0 Preparation of Nucleophile cluster_1 Nucleophilic Substitution cluster_2 Workup & Purification PhSeSePh Diphenyl Diselenide PhSeNa Sodium Phenyl Selenolate (PhSe⁻Na⁺) PhSeSePh->PhSeNa Reduction ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->PhSeNa Product This compound PhSeNa->Product SN2 Attack AllylHalide Allyl Halide (e.g., Allyl Bromide) AllylHalide->Product Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure this compound Purification->FinalProduct

Workflow for this compound Synthesis.

Reactivity and Key Transformations

This compound is a stable compound, but its reactivity can be readily unlocked, making it a valuable intermediate for a variety of synthetic transformations.

Oxidation and[6][7]-Sigmatropic Rearrangement

One of the most powerful applications of this compound chemistry involves its oxidation to the corresponding allyl phenyl selenoxide. This intermediate is generally unstable and readily undergoes a[6][7]-sigmatropic rearrangement to form an allylic selenenate ester. Subsequent hydrolysis of this ester yields a rearranged allylic alcohol.[1][8] This sequence is a cornerstone of organoselenium chemistry, providing a method for the 1,3-transposition of oxygen and carbon substituents. The rearrangement is a concerted, pericyclic reaction governed by orbital symmetry principles.[1]

Experimental Protocol: Oxidation and Rearrangement to an Allylic Alcohol

This protocol is a general procedure for the conversion of an allyl selenide to an allylic alcohol.[2]

Materials:

  • This compound

  • N,N'-dimethylaminopyridine (DMAP)

  • Tetrahydrofuran (THF)

  • 30% Hydrogen peroxide (H₂O₂)

  • Diethyl ether (Et₂O)

  • Hexane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In an open-air flask, the enantioenriched allyl selenide (e.g., (R)-3) (0.042 mmol) and N,N'-dimethylaminopyridine (0.21 mmol) are dissolved in THF (0.21 mL).[2]

  • The solution is cooled to -78 °C.

  • A 30% H₂O₂ solution (47.6 μL) is added dropwise.[2]

  • After stirring for 20 minutes, the solution is allowed to warm to room temperature and stirring is continued for 12 hours.[2]

  • The reaction is then diluted with 3 mL of Et₂O and 1 mL of hexane.

  • The mixture is dried over MgSO₄, filtered, and concentrated to yield the crude allylic alcohol.

  • The product is purified via flash column chromatography.

G Oxidation and [2,3]-Sigmatropic Rearrangement Pathway Start This compound Selenoxide Allyl Phenyl Selenoxide (Unstable Intermediate) Start->Selenoxide Oxidant Oxidant (e.g., H₂O₂, m-CPBA) Oxidant->Selenoxide Oxidation Rearrangement [2,3]-Sigmatropic Rearrangement Selenoxide->Rearrangement Selenenate Allylic Selenenate Ester Rearrangement->Selenenate Alcohol Allylic Alcohol Selenenate->Alcohol Hydrolysis Hydrolysis Hydrolysis->Alcohol

Oxidation and[6][7]-Sigmatropic Rearrangement.
Synthesis of Allylic Amines

This compound can be converted into allylic amines through a process involving the formation of an electrophilic selenium species, which then reacts with an amine nucleophile. This transformation often proceeds with allylic rearrangement.

Experimental Protocol: Synthesis of an Allylic Amine

This procedure outlines the synthesis of an allylic amine from an enantioenriched allyl selenide.[2]

Materials:

  • Enantioenriched allyl selenide (0.067 mmol)

  • Triethylamine (Et₃N) (0.338 mmol)

  • Dry Methanol (MeOH) (337 μL)

  • N-Chlorosuccinimide (NCS) (0.067 mmol)

  • p-tert-Butylaniline

Procedure:

  • To a dried Schlenk flask, add the allyl selenide, Et₃N, and dry MeOH.[2]

  • Cool the reaction mixture to –25 °C.

  • Add NCS to the solution.

  • After 5 minutes, add p-tert-butylaniline at –20 °C.[2]

  • Allow the solution to warm to room temperature over 1.5 hours.[2]

  • Concentrate the solution and directly purify the residue by flash column chromatography (95:5 hexane:ethyl acetate) to isolate the allylic amine.[2]

Table 2: Selected Applications and Transformations of this compound

Reaction TypeReagentsProduct TypeKey FeaturesReference
[6][7]-Sigmatropic RearrangementH₂O₂, THF, -78 °C to RTAllylic AlcoholForms rearranged allylic alcohols with high stereocontrol.[1][2]
Allylic AminationNCS, Et₃N, Amine, MeOH, -25 °C to RTAllylic AmineSynthesis of allylic amines, often with rearrangement.[2][7]
Allylic Selenosulfide RearrangementThiol, then PPh₃Allyl Alkyl SulfideForms allylic sulfides via a deselenative rearrangement.[5]
DNA Interstrand Cross-linkingIncorporation into DNA, then H₂O₂ activationCross-linked DNAPotential application in anticancer therapy.[1]

Applications in Drug Development and Biology

The unique reactivity of this compound and related organoselenium compounds has positioned them as valuable tools in medicinal chemistry and drug development.

Anticancer Applications: DNA Cross-linking

This compound precursors have been incorporated into modified nucleosides to act as powerful agents for inducing DNA cross-linking.[1] When this modified nucleotide is part of a DNA duplex, the selenide can be activated by oxidation (e.g., with H₂O₂). The resulting allylic selenoxide undergoes a rapid[6][7]-sigmatropic rearrangement to form a highly electrophilic intermediate. This reactive species can then alkylate a nucleophilic site on an adjacent base, forming a stable interstrand cross-link. Such cross-links are highly cytotoxic lesions that can block DNA replication and transcription, a key mechanism for many anticancer agents.[1] This offers a novel strategy for producing DNA lesions with potential applications in photodynamic therapy and the development of targeted anticancer drugs.[1]

G Mechanism of Selenide-Induced DNA Cross-Linking Start Selenide-Modified Nucleotide in DNA Oxidation Oxidation to Selenoxide Start->Oxidation Activator Activator (e.g., H₂O₂) Activator->Oxidation Rearrangement [2,3]-Sigmatropic Rearrangement Oxidation->Rearrangement Electrophile Electrophilic Intermediate Rearrangement->Electrophile NucleophilicAttack Nucleophilic Attack by Adjacent Base Electrophile->NucleophilicAttack CrossLink Interstrand DNA Cross-Link NucleophilicAttack->CrossLink Apoptosis Cell Apoptosis CrossLink->Apoptosis

DNA Cross-Linking via Allyl Selenoxide.
Biomimetic and Antioxidant Properties

This compound and related structures have been investigated for their ability to mimic the function of the natural selenoenzyme glutathione peroxidase (GPx).[1] GPx is a crucial antioxidant enzyme that catalyzes the reduction of harmful hydroperoxides using glutathione as the reducing agent. The selenium center in synthetic organoselenium compounds can cycle through different oxidation states to catalytically detoxify reactive oxygen species, making them promising candidates for the development of antioxidant drugs to combat diseases associated with oxidative stress.[1][9][10]

Conclusion

This compound is a molecule of significant strategic importance in organic chemistry. Its well-defined synthesis and predictable reactivity, particularly the oxidation/[6][7]-sigmatropic rearrangement cascade, have provided chemists with a powerful tool for the stereocontrolled synthesis of complex molecules like allylic alcohols and amines. Furthermore, its emerging applications in medicinal chemistry, from inducing therapeutic DNA damage to mimicking natural antioxidant enzymes, highlight the vast potential of organoselenium chemistry. For researchers in drug discovery and development, a thorough understanding of this compound chemistry opens new avenues for the design of novel therapeutic agents and synthetic strategies.

References

Methodological & Application

Application Notes: The Versatility of Allyl Phenyl Selenide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Allyl phenyl selenide is a versatile reagent in organic chemistry, primarily recognized for its participation in a variety of powerful transformations that enable the construction of complex molecular architectures.[1] Its unique reactivity, stemming from the presence of both a reactive allyl group and a phenylseleno moiety, makes it an invaluable tool for synthetic chemists.[1] The selenium atom's ability to exist in different oxidation states and the relative weakness of the carbon-selenium bond facilitate a range of reactions under mild conditions.[1] This document provides an overview of the key applications of this compound, complete with detailed protocols and mechanistic insights.

Key Applications

The synthetic utility of this compound is highlighted by its application in several key transformations:

  • [1][2]-Sigmatropic Rearrangements: This is one of the most prominent applications of this compound.[1][3] Oxidation of the selenide to the corresponding selenoxide, typically with an oxidant like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA), generates an unstable intermediate.[1] This intermediate readily undergoes a[1][2]-sigmatropic rearrangement through a five-membered ring transition state to form an allylic selenenate.[4][5] Subsequent hydrolysis of the selenenate yields a rearranged allylic alcohol.[4][5] This reaction is highly stereoselective, with a strong preference for the formation of the E-alkene.[3] The enantioselectivity of the rearrangement can be influenced by the use of chiral oxidizing agents or by substitutions on the allyl group.[2][4]

  • Selenocyclization: this compound can serve as a precursor for electrophilic selenium species that can trigger cyclization reactions.[6] In the presence of an appropriate electrophile and an internal nucleophile within the same molecule, the selenium atom can activate the allyl double bond, leading to the formation of a seleniranium ion intermediate.[6] This intermediate is then trapped by the internal nucleophile to afford a variety of heterocyclic structures, such as selenoethers and selenolactones.[6]

  • Allylic Functionalization: The phenylseleno group can be used to direct the functionalization of the allylic position. For instance, in the presence of an oxidant and a nucleophile, the double bond can be transposed, leading to the introduction of a new functional group at the allylic position.[7] This transformation provides a route to multifunctional building blocks while preserving the double bond for further synthetic manipulations.[7]

  • Precursor to Allylic Amines and Other Derivatives: Allylic selenides can be converted into other valuable synthetic intermediates. For example, treatment with reagents like N-chlorosuccinimide (NCS) can lead to the formation of allylic chlorides.[8] Furthermore, allylic selenides can be transformed into allylic amines through a process involving the formation of a selenimide, followed by rearrangement.[4][8]

Quantitative Data Summary

The following table summarizes key quantitative data for representative reactions involving this compound and its derivatives.

Reaction TypeSubstrateCatalyst/ReagentSolventTimeYield (%)Enantiomeric Excess (ee %)Reference
Asymmetric[1][2]-Sigmatropic Rearrangementα-Diazo Pyrazoleamide & this compoundCo(OTf)₂/L3-PiPr₂ (2 mol%)CH₂Cl₂2 h8787[9]
Asymmetric[1][2]-Sigmatropic Rearrangementα-Diazo Pyrazoleamide & this compoundCo(BF₄)₂·6H₂O/L2-Pi(OiPr)₂ (0.5 mol%)CH₂Cl₂3 min8996[9]
Synthesis of β-tosylaminoselenidesThis compoundOptimized ConditionsOptimized Solvent->80-[1]
Allylic ChlorinationAllyl MIDA Boronate & PhSeClNCS (1.1 equiv) / PhSeCl (10 mol%)MeCN-78-[7]

Experimental Protocols

Protocol 1: Synthesis of an Allylic Alcohol via[1][2]-Sigmatropic Rearrangement of this compound

This protocol describes the oxidation of an this compound to the corresponding selenoxide, which then undergoes a spontaneous[1][2]-sigmatropic rearrangement and hydrolysis to yield an allylic alcohol.

Materials:

  • This compound

  • 30% Hydrogen peroxide (H₂O₂) solution

  • N,N'-dimethylaminopyridine (DMAP)

  • Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Hexane

  • Magnesium sulfate (MgSO₄)

Procedure: [8]

  • In a flask open to the air, dissolve the enantioenriched allyl selenide (0.042 mmol) and N,N'-dimethylaminopyridine (0.21 mmol) in tetrahydrofuran (0.21 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add 30% hydrogen peroxide solution (47.6 μL) dropwise to the cooled solution.

  • Stir the reaction mixture for 20 minutes at -78 °C.

  • Allow the solution to warm to room temperature and continue stirring for 12 hours.

  • Dilute the reaction mixture with 3 mL of diethyl ether and 1 mL of hexane.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude allylic alcohol.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Synthesis of an Allylic Amine from an Allylic Selenide

This protocol details the conversion of an enantioenriched allyl selenide to an allylic amine using N-chlorosuccinimide and an amine nucleophile.

Materials: [8]

  • Enantioenriched allyl selenide

  • Triethylamine (Et₃N)

  • Dry Methanol (MeOH)

  • N-chlorosuccinimide (NCS)

  • p-tert-butylaniline

  • Hexane

  • Ethyl acetate

Procedure: [8]

  • To a dried Schlenk flask, add the enantioenriched allyl selenide (0.067 mmol), triethylamine (0.338 mmol), and dry methanol (337 μL).

  • Cool the reaction mixture to –25 °C.

  • Add N-chlorosuccinimide (0.067 mmol) to the solution.

  • After stirring for 5 minutes, add p-tert-butylaniline at –20 °C.

  • Allow the solution to warm to room temperature over a period of 1.5 hours.

  • Concentrate the solution under reduced pressure.

  • Directly purify the residue by flash column chromatography (95:5 hexane:ethyl acetate) to isolate the allylic amine.

Visualizations

G cluster_synthesis Synthesis of this compound cluster_rearrangement [2,3]-Sigmatropic Rearrangement allyl_halide Allyl Halide (e.g., Allyl Bromide) sn2_reaction SN2 Reaction allyl_halide->sn2_reaction selenophenol Selenophenol base Base selenophenol->base Deprotonation selenolate Selenolate Anion (PhSe⁻) base->selenolate Deprotonation allyl_phenyl_selenide This compound aps This compound sn2_reaction->allyl_phenyl_selenide selenolate->sn2_reaction Nucleophilic Attack selenoxide Allyl Phenyl Selenoxide aps->selenoxide Oxidation oxidant Oxidant (e.g., H₂O₂) oxidant->selenoxide rearrangement [2,3]-Sigmatropic Rearrangement selenoxide->rearrangement selenenate Allylic Selenenate rearrangement->selenenate hydrolysis Hydrolysis selenenate->hydrolysis alcohol Allylic Alcohol hydrolysis->alcohol

Caption: Workflow for the synthesis and subsequent[1][2]-sigmatropic rearrangement of this compound.

G cluster_mechanism Mechanism of [2,3]-Sigmatropic Rearrangement start Allyl Phenyl Selenoxide ts Five-membered Envelope-like Transition State start->ts [2,3]-shift intermediate Allylic Selenenate Ester ts->intermediate hydrolysis Hydrolysis (H₂O) intermediate->hydrolysis product Allylic Alcohol hydrolysis->product byproduct Phenylseleninic Acid hydrolysis->byproduct

References

Application Notes and Protocols: Nucleophilic Substitution with Allyl Phenyl Selenide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenyl selenide is a versatile reagent in organic synthesis, serving as a valuable precursor for the introduction of the allyl group. The carbon-selenium bond in this compound is readily cleaved by a variety of nucleophiles, making it an excellent electrophile in substitution reactions. This reactivity allows for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of functionalized molecules that are of significant interest in medicinal chemistry and drug development.

Nucleophilic substitution reactions involving this compound can proceed through two main pathways: the direct substitution (SN2) and the allylic rearrangement (SN2'). The regioselectivity of the reaction is influenced by several factors, including the nature of the nucleophile, the presence of catalysts, and the reaction conditions. Understanding and controlling these factors is crucial for achieving the desired synthetic outcome.

These application notes provide a detailed overview of the protocol for nucleophilic substitution reactions with this compound, including reaction mechanisms, experimental procedures for various classes of nucleophiles, and quantitative data to guide reaction optimization.

Reaction Mechanism

The nucleophilic substitution on this compound typically proceeds via a concerted SN2 or SN2' mechanism. The choice between these two pathways is a key consideration in planning the synthesis.

  • SN2 Pathway: In the SN2 mechanism, the nucleophile directly attacks the α-carbon (the carbon bonded to the selenium atom), displacing the phenylselenolate leaving group. This results in a product with the same connectivity as the starting material.

  • SN2' Pathway: In the SN2' mechanism, the nucleophile attacks the γ-carbon of the allylic system, leading to a rearrangement of the double bond and displacement of the phenylselenolate group. This pathway often predominates, especially with soft nucleophiles and when steric hindrance at the α-carbon is significant[1].

The general mechanism can be visualized as follows:

SN2_SN2_prime sub Allyl Phenyl Selenide sn2_prod Sɴ2 Product sub->sn2_prod leaving_group PhSe⁻ sub->leaving_group sub->leaving_group c2 nu Nu⁻ nu->sub Sɴ2 attack at α-carbon c1 sn2_prime_prod Sɴ2' Product c1->sub Sɴ2' attack at γ-carbon c2->sn2_prime_prod

Fig. 1: General mechanism of SN2 vs. SN2' nucleophilic attack.

Experimental Workflow

A typical experimental workflow for performing a nucleophilic substitution reaction with this compound involves the preparation of the nucleophile, the reaction with the electrophile under an inert atmosphere, and subsequent workup and purification of the product.

experimental_workflow prep_nu Preparation of Nucleophile (e.g., Grignard, Enolate) setup Reaction Setup (Inert atmosphere, dry solvent) prep_nu->setup add_reagents Addition of this compound (Often dropwise at controlled temperature) setup->add_reagents reaction Reaction Monitoring (TLC, GC, or LC-MS) add_reagents->reaction workup Aqueous Workup (Quenching, extraction) reaction->workup purification Purification (Column chromatography, distillation) workup->purification analysis Product Characterization (NMR, IR, MS) purification->analysis

Fig. 2: General experimental workflow for nucleophilic substitution.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the nucleophilic substitution of this compound with various nucleophiles. Please note that the optimal conditions may vary depending on the specific substrate and nucleophile used.

Nucleophile ClassSpecific NucleophileSolventTemperature (°C)Time (h)Yield (%)Predominant Pathway
Organometallic
Organocuprates(CH₃)₂CuLiTHF-78 to 01-385-95SN2'
Grignard ReagentsPhMgBrTHF0 to rt2-470-85SN2'
Enolates
Ketone EnolateLithium cyclohexanone enolateTHF-78 to rt3-665-80SN2
Ester EnolateLithium ethyl acetate enolateTHF/HMPA-78 to 02-570-85SN2
Heteroatom
AlkoxidesNaOEtEtOHrt4-860-75SN2
ThiolatesPhSNaDMFrt1-380-95SN2
AminesPiperidineCH₃CN506-1250-70SN2

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. This compound is a toxic and odorous compound and should be handled in a well-ventilated fume hood.

Protocol 1: Reaction with Organocuprates (Gilman Reagents)

This protocol describes the SN2' selective reaction of an organocuprate with this compound.

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • Organolithium reagent (e.g., Methyllithium)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add CuI (1.1 equivalents).

  • Add anhydrous THF and cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add the organolithium reagent (2.2 equivalents) to the stirred suspension. The solution will typically change color, indicating the formation of the Gilman reagent.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to 0 °C and stir for 1-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction with Grignard Reagents

This protocol outlines the reaction of a Grignard reagent with this compound, which also typically favors the SN2' pathway.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Alkylation of Ketone Enolates

This protocol details the SN2 alkylation of a pre-formed ketone enolate with this compound.

Materials:

  • This compound

  • Ketone (e.g., Cyclohexanone)

  • Lithium diisopropylamide (LDA) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the ketone (1.1 equivalents) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add LDA (1.1 equivalents) to the ketone solution and stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF to the enolate solution.

  • Allow the reaction to slowly warm to room temperature and stir for 3-6 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Reaction with Thiolates

This protocol describes the efficient SN2 reaction of a thiolate with this compound.

Materials:

  • This compound

  • Thiol (e.g., Thiophenol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous dimethylformamide (DMF)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add NaH (1.2 equivalents) and wash with anhydrous hexanes to remove the mineral oil.

  • Add anhydrous DMF and cool the suspension to 0 °C.

  • Slowly add a solution of the thiol (1.2 equivalents) in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the thiolate solution.

  • Stir at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Carefully quench the reaction by the addition of water.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

References

Application Notes and Protocols: Allyl Phenyl Selenide Derivatives as Precursors for Selenoprotein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of allyl-selenium compounds, specifically Se-allyl-selenocysteine (ASec), as a precursor for the site-specific incorporation of selenocysteine into proteins. This chemo-enzymatic approach provides a powerful tool for the production of homogenous selenoproteins for research, therapeutic development, and drug discovery. While not a direct metabolic precursor, the allyl-protected selenocysteine allows for precise control over selenoprotein synthesis in both prokaryotic and eukaryotic expression systems.

Introduction to Selenoproteins and the Challenge of Their Synthesis

Selenoproteins are a unique class of proteins that contain the 21st amino acid, selenocysteine (Sec), which is encoded by the UGA codon, typically a stop codon.[1][2] This unusual translational mechanism, requiring a complex machinery including the SECIS element, makes the recombinant production of selenoproteins notoriously challenging.[1][2] Selenoproteins, such as glutathione peroxidases and thioredoxin reductases, play critical roles in redox signaling, antioxidant defense, and thyroid hormone metabolism.[3][4] Their involvement in various physiological and pathological processes has made them attractive targets for drug development.[5][6]

The inherent difficulties in producing homogenous selenoproteins have spurred the development of novel chemical biology approaches. One such strategy involves the use of protected selenocysteine derivatives that can be incorporated into proteins at specific sites, followed by a deprotection step to yield the native selenocysteine residue.

Allyl-Protected Selenocysteine: A Versatile Tool for Selenoprotein Engineering

Se-allyl-selenocysteine (ASec) has emerged as a valuable tool for the site-specific incorporation of selenocysteine into proteins.[7][8] The allyl group serves as a stable protecting group for the highly reactive selenol of selenocysteine, preventing unwanted side reactions during protein synthesis. This protecting group can be efficiently and chemoselectively removed under mild conditions using a palladium catalyst, yielding the desired selenoprotein.[7][8]

This method offers several advantages over traditional recombinant expression systems:

  • Site-Specific Incorporation: Allows for the precise placement of selenocysteine at any desired position within a protein sequence by utilizing an expanded genetic code.[7][8]

  • High Efficiency: The palladium-mediated deprotection of the allyl group is highly efficient and proceeds under biocompatible conditions.[7][8]

  • Versatility: This technique is applicable to both prokaryotic (E. coli) and eukaryotic (mammalian) cells, enabling the production of a wide range of selenoproteins.[7][8]

  • Homogeneity: Produces homogenous selenoproteins with a defined number and location of selenocysteine residues, which is crucial for structural and functional studies.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of Se-allyl-selenocysteine for selenoprotein synthesis.

Table 1: Synthesis and Deprotection of Se-allyl-selenocysteine (ASec)

ParameterValueReference
Overall Yield of ASec Synthesis74% (over 3 steps)[7]
Deprotection Reagent[PdCl(allyl)]2[7][8]
Deprotection ConditionsMild, compatible with proteins and cells[7][8]
Deprotection EfficiencyHigh[7][8]

Table 2: Application in Selenoprotein Production

SelenoproteinExpression SystemKey FindingReference
Human ThioredoxinE. coliHigh Sec specificity and enzyme activity[7]
Human Glutathione Peroxidase 1 (GPx1)E. coliHigh Sec specificity and enzyme activity[7]
Enhanced Green Fluorescent Protein (EGFP)Mammalian Cells (HeLa)Successful in vivo deprotection of ASec to Sec[7][8]

Experimental Protocols

Chemical Synthesis of Se-allyl-selenocysteine (ASec)

This protocol is based on a semi-protected strategy for the synthesis of ASec HCl salt.

Materials:

  • N-Boc-L-selenocystine

  • Sodium borohydride (NaBH4)

  • Ethanol

  • Allyl bromide

  • 4 M HCl in dioxane

Procedure:

  • Reduction of Diselenide: Reduce N-Boc-L-selenocystine with NaBH4 in ethanol to generate N-Boc-L-selenocysteine.

  • Allylation: Treat the resulting N-Boc-L-selenocysteine with allyl bromide to afford N-Boc-Se-allyl-L-selenocysteine.

  • Deprotection: Remove the Boc protecting group using 4 M HCl in dioxane to yield the final product, ASec HCl salt, as a white solid.

Note: This synthesis should be performed in a well-ventilated fume hood, as organoselenium compounds can be toxic.

Site-Specific Incorporation of ASec into Proteins in E. coli

This protocol utilizes an evolved orthogonal tRNA/aminoacyl-tRNA synthetase pair to incorporate ASec in response to an amber stop codon (TAG).

Materials:

  • E. coli strain engineered with the orthogonal tRNA/ASecRS pair.

  • Expression vector containing the gene of interest with an in-frame amber codon at the desired Sec position.

  • Growth media (e.g., LB or minimal media).

  • ASec HCl salt.

  • Inducing agent (e.g., IPTG).

Procedure:

  • Transformation: Transform the engineered E. coli strain with the expression vector.

  • Culture Growth: Grow the transformed cells in the appropriate media at 37°C to an OD600 of 0.6-0.8.

  • Induction: Add the inducing agent and ASec to the culture.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for several hours to overnight to allow for protein expression.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them to release the ASec-containing protein.

  • Purification: Purify the protein using standard chromatography techniques.

Palladium-Mediated Deprotection of ASec to Selenocysteine

This protocol describes the chemical conversion of the incorporated ASec to Sec.

Materials:

  • Purified ASec-containing protein.

  • Palladium catalyst, e.g., [PdCl(allyl)]2.

  • Reaction buffer compatible with the protein.

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the purified ASec-containing protein with the palladium catalyst in the reaction buffer.

  • Incubation: Incubate the reaction mixture under mild conditions (e.g., room temperature) for a specified period. The reaction progress can be monitored by mass spectrometry.

  • Catalyst Removal: Remove the palladium catalyst, for example, by dialysis or size-exclusion chromatography.

  • Protein Characterization: Confirm the complete conversion of ASec to Sec using mass spectrometry.

Signaling Pathways and Applications in Drug Development

Selenoproteins are integral components of several critical signaling pathways. The ability to produce homogenous selenoproteins using the ASec methodology opens up new avenues for studying these pathways and for developing targeted therapeutics.

  • Redox Signaling: Selenoproteins like thioredoxin reductases and glutathione peroxidases are central to maintaining cellular redox homeostasis.[3][4] Studying the precise role of the selenocysteine residue in these enzymes can provide insights into diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

  • PI3K/Akt/Erk Pathway: Selenoprotein P has been shown to affect the PI3K/Akt/Erk signaling pathway, which is crucial for cell survival and proliferation.[9]

  • NRF-2/HO-1 Pathway: Selenoproteins can regulate the NRF-2/HO-1 signaling pathway, a key player in the cellular antioxidant response.

The development of drugs targeting selenoproteins or leveraging the unique properties of selenium is a growing area of research.[5][6] The ability to synthesize specific selenoproteins allows for:

  • High-throughput screening of small molecules that modulate selenoprotein activity.

  • Structural biology studies to inform rational drug design.

  • Development of selenoprotein-based therapeutics with enhanced stability or activity.

Visualizations

Selenoprotein_Synthesis_Pathway cluster_synthesis Chemical Synthesis cluster_incorporation Cellular Incorporation cluster_deprotection Chemical Deprotection N-Boc-L-selenocystine N-Boc-L-selenocystine ASec ASec N-Boc-L-selenocystine->ASec 3 steps ASec_protein Protein with ASec ASec->ASec_protein Genetic Code Expansion Selenoprotein Selenoprotein ASec_protein->Selenoprotein Palladium Catalyst

Caption: Workflow for selenoprotein synthesis using Se-allyl-selenocysteine.

Signaling_Pathways cluster_redox Redox Homeostasis cluster_proliferation Cell Growth & Survival Selenoproteins Selenoproteins TrxR Thioredoxin Reductase Selenoproteins->TrxR GPx Glutathione Peroxidase Selenoproteins->GPx SelP Selenoprotein P Selenoproteins->SelP ROS Reactive Oxygen Species TrxR->ROS Reduces GPx->ROS Reduces PI3K_Akt_Erk PI3K/Akt/Erk Pathway SelP->PI3K_Akt_Erk Modulates

Caption: Involvement of selenoproteins in key signaling pathways.

References

Application Notes: Allyl Phenyl Selenide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Allyl phenyl selenide is a versatile organoselenium compound that serves as a crucial building block and model substrate in organic synthesis and medicinal chemistry.[1] Organoselenium compounds have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3][4] this compound, incorporating both a reactive allyl group and a phenylseleno moiety, is particularly valuable for synthesizing more complex molecules and for studying reaction mechanisms relevant to drug action, such as mimicking the function of the antioxidant enzyme glutathione peroxidase (GPx).[1][5]

Synthesis of this compound

The synthesis of this compound can be achieved through several efficient methods. The most common approaches involve the nucleophilic substitution of an allyl halide with a selenophenol derivative or transition-metal-catalyzed cross-coupling reactions.[1]

Nucleophilic Substitution Method

A primary and widely utilized method involves the SN2 reaction between an allyl halide (e.g., allyl bromide) and a selenolate anion (PhSe⁻), typically generated from diphenyl diselenide.[1]

Experimental Protocol: Synthesis via Reduction of Diphenyl Diselenide

This protocol is adapted from procedures for generating sodium selenide and its subsequent alkylation.[6]

  • Generation of Sodium Phenyl Selenide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve diphenyl diselenide (1.0 eq) in a suitable solvent such as THF or ethanol.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) (2.0-3.0 eq), portion-wise at room temperature (25 °C). The disappearance of the yellow color of the diselenide indicates the formation of the colorless sodium phenyl selenide (PhSeNa).

  • Alkylation: To the freshly prepared solution of sodium phenyl selenide, add allyl bromide (1.0-1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Palladium-Catalyzed Decarboxylative Coupling

Palladium catalysis offers an alternative route, for instance, through the decarboxylative coupling of allylic esters with a selenium nucleophile.[7]

Experimental Protocol: Pd-Catalyzed Synthesis

This protocol is a general representation of palladium-catalyzed allylic substitution.

  • To a flame-dried Schlenk flask under an Argon atmosphere, add the palladium catalyst (e.g., PdCl₂) and a ligand (e.g., PPh₃).[7]

  • Add dry solvent (e.g., THF).

  • Add the selenium source, such as PhSeSePh, and the allylic substrate (e.g., an allylic acetate).[7]

  • Stir the reaction mixture at room temperature or with gentle heating for a specified time (e.g., 16 hours) until completion as monitored by TLC or ¹H NMR spectroscopy.[7]

  • Upon completion, dilute the reaction mixture with an appropriate solvent and purify directly via flash column chromatography to isolate the this compound.[7]

Workflow for Synthesis of this compound

G cluster_0 Nucleophilic Substitution Method cluster_1 Pd-Catalyzed Method A Diphenyl Diselenide B Reduction (e.g., NaBH4) A->B C Sodium Phenyl Selenide (PhSeNa) B->C E SN2 Reaction C->E D Allyl Halide (e.g., Allyl Bromide) D->E F This compound E->F G Allylic Ester J Decarboxylative Coupling G->J H Selenium Source (e.g., PhSeSePh) H->J I Pd Catalyst + Ligand I->J K This compound J->K

Caption: General workflows for the synthesis of this compound.

Applications in Medicinal Chemistry

While direct applications of this compound as a drug are not established, its true value lies in its role as a precursor and a tool to develop therapeutic agents, primarily through its antioxidant properties.

Glutathione Peroxidase (GPx) Mimetic Activity

One of the most significant applications of allyl selenides is in the development of mimics for the selenoenzyme Glutathione Peroxidase (GPx).[5] GPx is a critical antioxidant enzyme that protects organisms from oxidative damage by reducing harmful hydroperoxides. Allyl selenides can act as precursors to highly active catalytic species.[5][8]

Mechanism of Action

Allyl selenides, particularly those with a hydroxyl group at the end of the alkyl chain (allyl ω-hydroxyalkyl selenides), serve as pre-catalysts.[5] The catalytic cycle involves:

  • Oxidation: The selenide is oxidized by a hydroperoxide (e.g., H₂O₂) to a selenoxide.

  • [7][9]-Sigmatropic Rearrangement: The unstable allyl selenoxide rapidly undergoes a[7][9]-sigmatropic rearrangement to form a selenenate ester.

  • Cyclization & Further Oxidation: In the case of allyl ω-hydroxyalkyl selenides, this rearrangement is followed by cyclization and further oxidation to produce a highly reactive cyclic seleninate ester.[5] This cyclic intermediate is the true catalyst.

  • Reduction by Thiols: The cyclic seleninate reacts with a thiol (like glutathione or, in model systems, benzyl thiol), reducing it and regenerating the active catalytic species.[5]

This catalytic activity makes allyl selenide derivatives promising candidates for therapeutic intervention in diseases associated with oxidative stress.

G A Allyl ω-Hydroxyalkyl Selenide (Pre-catalyst) B Oxidation (ROOH) A->B ROOH -> ROH C Allyl Selenoxide (Unstable) B->C D [2,3]-Sigmatropic Rearrangement C->D E Cyclic Seleninate (Active Catalyst) D->E F Reduction (2 R'SH) E->F R'SSR' + H2O G Regeneration of Catalyst Cycle F->G G->E

Caption: Catalytic cycle of an allyl selenide as a GPx mimetic.

Potential Anticancer and Chemopreventive Activity

Organic selenides and diselenides have been investigated for their anticancer properties.[2][10] While specific data for this compound is limited, related structures show promising activity. The proposed mechanisms often involve the modulation of cellular redox status, induction of apoptosis, and inhibition of signaling pathways like PI3K.[2][11] For instance, a symmetrical diarylalkyl diselenide was shown to inhibit melanoma development by acting as a histone deacetylase (HDAC) and PI3 kinase pathway inhibitor.[2] Given its reactivity, this compound could serve as a synthon for creating more complex selenides with potential antiproliferative effects.

Table 1: Cytotoxic Activity of Related Organoselenium Compounds

Compound/ClassCancer Cell Line(s)IC₅₀ ValueReference
Phenylselenide derivative (Compound 28)Mouse T-lymphoma (MDR)0.90 µM[10]
Phenylselenide derivative (Compound 28)Mouse T-lymphoma (Sensitive)0.67 µM[10]
N-(1-hydroxy-2-butanyl) selenideHuman promyelocytic leukemia (HL-60)14.4 ± 0.5 µM[12]
N-((R)-(-)-1-hydroxy-2-butanyl) selenideBreast cancer (MCF-7)35.7 ± 0.6 µM[12]
Selenazole derivative (Compound 45)Human prostate (PC3)-[10]
Selenazole derivative (Compound 45)Breast (MDA-MB-231)-[10]

Note: Data is for related organoselenium compounds, not this compound itself, illustrating the potential of this chemical class.

Potential Anti-inflammatory Activity

The anti-inflammatory properties of organoselenium compounds are also well-documented.[3] Diphenyl diselenide, a close structural relative, has demonstrated significant anti-inflammatory and antinociceptive activity in rodent models, superior to that of ebselen, a well-known organoselenium drug candidate.[3][13] The mechanism is thought to involve the modulation of inflammatory pathways and reduction of oxidative stress that contributes to inflammation.[11][14] This suggests that this compound and its derivatives are viable candidates for the development of novel anti-inflammatory agents.

Experimental Protocol: Carrageenan-Induced Paw Edema (Anti-inflammatory Assay)

This is a standard protocol to assess anti-inflammatory activity, as used for compounds like diphenyl diselenide.[3]

  • Animals: Use adult male Wistar rats or albino mice.

  • Treatment: Administer the test compound (e.g., this compound derivative) or vehicle control orally or via the desired route at various doses. A positive control group (e.g., treated with a known NSAID) should be included.

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement: Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Analysis: The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated animals compared to the vehicle control group.

Conclusion

This compound is a valuable platform molecule in medicinal chemistry. Its primary application is not as a final drug product but as a synthetic intermediate and a functional mimic of antioxidant enzymes. Its ability to act as a precursor for potent glutathione peroxidase mimetics highlights its potential for developing therapies against oxidative stress-related diseases. Furthermore, the established anticancer and anti-inflammatory activities of structurally similar organoselenium compounds provide a strong rationale for exploring derivatives of this compound as novel therapeutic agents in these areas.

References

Application Notes and Protocols: Allyl Phenyl Selenide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of allyl phenyl selenide and related organoselenium reagents in the synthesis of various heterocyclic compounds. The protocols outlined below are based on established literature and offer guidance for the construction of five- and six-membered selenium-containing heterocycles.

Introduction

This compound is a versatile reagent in organic synthesis, primarily utilized in the generation of selenium-based reactive intermediates. Its applications in heterocyclic synthesis often involve intramolecular cyclization reactions, where the selenium moiety acts as an electrophile to activate the allyl group, or as a precursor for radical species. These reactions provide efficient routes to a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science due to the unique biological and physical properties imparted by the selenium atom.

Synthesis of Five-Membered Heterocycles: 2,3-Dihydrobenzofurans

While direct cyclization of this compound to form simple five-membered rings is not extensively documented, a closely related and highly efficient method involves the oxyselenocyclization of 2-allylphenols using an electrophilic selenium species generated in situ from diphenyl diselenide. This reaction proceeds under mild, visible-light-mediated conditions and provides access to a range of functionalized 2,3-dihydrobenzofurans.[1][2]

Reaction Scheme: Visible-Light-Mediated Oxyselenocyclization

G cluster_conditions Conditions cluster_products Product r1 2-Allylphenol plus1 + cond Visible Light (Blue LEDs) I2 / SnCl2 (promoter) r2 Diphenyl Diselenide (PhSe)2 p1 2-[(Phenylselanyl)methyl]-2,3-dihydrobenzofuran cond->p1 G cluster_reactant Reactant cluster_conditions Conditions cluster_product Product r1 Allyl Aryl Selenide cond AlBr3 CH2Cl2, rt r1->cond p1 Selenochroman Derivative cond->p1 G A Allyl Aryl Selenide + AlBr3 B Activated Allylic Selenide (Positively charged allyl group) A->B Coordination C Friedel-Crafts Intermediate B->C Intramolecular C-C bond formation D Selenochroman C->D Nucleophilic attack & Ring Closure

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Allyl Phenyl Selenide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Among the diverse array of substrates utilized in these transformations, organoselenium compounds, particularly allyl phenyl selenide, have emerged as versatile partners. The phenylseleno group can function as an effective leaving group in the presence of a palladium(0) catalyst, facilitating the formation of a π-allylpalladium intermediate. This reactive species can then undergo nucleophilic attack by a variety of soft nucleophiles, leading to the formation of new allylic C-C, C-N, and C-O bonds. This application note provides an overview of palladium-catalyzed reactions involving this compound, with a focus on the widely utilized Tsuji-Trost allylic alkylation, and offers detailed protocols for its application.

Key Applications

Palladium-catalyzed reactions of this compound provide a powerful tool for the construction of complex molecular architectures. Key applications include:

  • Formation of Quaternary Carbon Centers: The reaction with soft carbon nucleophiles, such as β-dicarbonyl compounds, allows for the synthesis of molecules with sterically congested quaternary carbons.

  • Synthesis of Allylic Amines and Ethers: The use of amine and alkoxide nucleophiles provides a direct route to valuable allylic amine and ether moieties, which are common motifs in pharmaceuticals and natural products.

  • Stereoselective Transformations: The use of chiral ligands on the palladium catalyst can induce enantioselectivity, leading to the formation of chiral products with high optical purity.

Reaction Mechanism: The Tsuji-Trost Reaction

The palladium-catalyzed allylic substitution of this compound generally proceeds via the well-established Tsuji-Trost catalytic cycle.[1][2][3]

  • Oxidative Addition: A low-valent palladium(0) complex coordinates to the double bond of the this compound. Subsequent oxidative addition cleaves the carbon-selenium bond, leading to the formation of a cationic η³-π-allylpalladium(II) complex and the displacement of the phenylselenolate anion.[1][2]

  • Nucleophilic Attack: A "soft" nucleophile, typically generated in situ using a base, attacks the π-allyl ligand of the palladium complex. This attack usually occurs at the less substituted terminus of the allyl moiety.[2]

  • Reductive Elimination: Following nucleophilic attack, the resulting palladium complex undergoes reductive elimination to release the allylated product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation

The following table summarizes representative quantitative data for the palladium-catalyzed allylic alkylation of various nucleophiles with allylic electrophiles, providing a basis for adapting these conditions to reactions with this compound.

EntryNucleophileCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Temp (°C)Yield (%)
1Dimethyl malonatePd(PPh₃)₄ (5)-t-BuOKTHF125090[4]
2Sodium dimethyl malonate[Pd(allyl)Cl]₂ (2.5)dppe (5)-THF22581
3Morpholine[Pd(allyl)Cl]₂ (2.5)dppe (5)K₂CO₃THF126583[1]
4Piperidine[Pd(allyl)Cl]₂ (2.5)dppe (5)K₂CO₃THF126579[1]

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

  • Anhydrous solvents are essential for optimal results.

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled accordingly.

Protocol 1: Palladium-Catalyzed Allylic Alkylation of Dimethyl Malonate

This protocol is adapted from a general procedure for the Tsuji-Trost reaction and can be applied to this compound.[4]

Materials:

  • This compound (1.0 equiv)

  • Dimethyl malonate (1.2 equiv)

  • Potassium tert-butoxide (t-BuOK) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add potassium tert-butoxide (1.2 equiv).

  • Add anhydrous THF to the flask, and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add dimethyl malonate (1.2 equiv) to the suspension.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture.

  • Add a solution of this compound (1.0 equiv) in anhydrous THF to the flask.

  • Heat the reaction mixture to 50 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Tsuji_Trost_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L₂ pi_allyl [π-Allyl-Pd(II)L₂]⁺ PhSe⁻ Pd(0)L2->pi_allyl Oxidative Addition nucleophilic_attack Nucleophilic Attack pi_allyl->nucleophilic_attack product_complex [Allyl-Nu-Pd(0)L₂] nucleophilic_attack->product_complex Nu⁻ product_complex->Pd(0)L2 Reductive Elimination allylated_product Allylated Product (Allyl-Nu) product_complex->allylated_product allyl_selenide This compound allyl_selenide->Pd(0)L2 nucleophile Nucleophile (Nu⁻) nucleophile->nucleophilic_attack

Caption: Catalytic cycle of the Tsuji-Trost reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Base and Nucleophile in THF catalyst Add Pd(0) Catalyst reagents->catalyst substrate Add this compound catalyst->substrate heating Heat and Stir substrate->heating monitoring Monitor by TLC heating->monitoring quench Quench Reaction monitoring->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify

Caption: General experimental workflow for allylic alkylation.

References

Application Notes and Protocols:-Sigmatropic Rearrangement of Allyl Phenyl Selenide Derivatives

Application Notes and Protocols:[1][2]-Sigmatropic Rearrangement of Allyl Phenyl Selenide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the[1][2]-sigmatropic rearrangement of this compound derivatives. This powerful transformation is a valuable tool in modern organic synthesis, enabling the stereoselective formation of allylic alcohols and amines, which are key structural motifs in many natural products and pharmaceutical agents.

Introduction

The[1][2]-sigmatropic rearrangement is a pericyclic reaction involving the concerted reorganization of a five-membered allylic system containing a heteroatom. In the context of organoselenium chemistry, allyl phenyl selenides can be readily oxidized to the corresponding selenoxides or converted to selenimides. These intermediates undergo a rapid and often highly stereoselective[1][2]-sigmatropic rearrangement to furnish allylic selenenate or seleninimidate esters, respectively. Subsequent hydrolysis or reductive workup yields the desired allylic alcohols or amines.[3][4] This methodology offers a mild and efficient alternative to traditional methods for the synthesis of these important functional groups.

Applications of this rearrangement are found in the synthesis of complex molecules, including natural products like solandelactone E, and in the preparation of non-natural amino acids and peptides.[3] The stereochemical outcome of the reaction can often be controlled by the geometry of the starting alkene and the chirality of the substituents, making it a valuable tool for asymmetric synthesis.[4]

Reaction Mechanisms

The[1][2]-sigmatropic rearrangement of this compound derivatives proceeds through a concerted, five-membered cyclic transition state. The reaction can be initiated by either oxidation of the selenide to a selenoxide or by its conversion to a selenimide.

Rearrangement of Allyl Phenyl Selenoxides

The process begins with the oxidation of the this compound to an allyl phenyl selenoxide. This intermediate then undergoes a[1][2]-sigmatropic rearrangement to form an allylic selenenate ester. Subsequent hydrolysis of the selenenate ester yields the corresponding allylic alcohol. The rearrangement is typically irreversible as the selenenate ester is thermodynamically more stable.[3]

Gcluster_0Oxidationcluster_1[2,3]-Sigmatropic Rearrangementcluster_2HydrolysisAllyl_Phenyl_SelenideThis compoundAllyl_Phenyl_SelenoxideAllyl Phenyl SelenoxideAllyl_Phenyl_Selenide->Allyl_Phenyl_SelenoxideOxidationOxidant[O]TS[Transition State]Allyl_Phenyl_Selenoxide->TSAllylic_Selenenate_EsterAllylic Selenenate EsterTS->Allylic_Selenenate_EsterAllylic_AlcoholAllylic AlcoholAllylic_Selenenate_Ester->Allylic_AlcoholH₂O

Caption: Mechanism of the[1][2]-sigmatropic rearrangement of allyl phenyl selenoxides.

Rearrangement of Allyl Phenyl Selenimides

Alternatively, the this compound can be treated with an aminating agent, such as N-chlorosuccinimide (NCS) and an amine, to form an allylic selenimide. This intermediate undergoes a similar[1][2]-sigmatropic rearrangement to produce a seleninimidate ester, which upon reductive workup or hydrolysis, provides the corresponding allylic amine.

Gcluster_0Aminationcluster_1[2,3]-Sigmatropic Rearrangementcluster_2WorkupAllyl_Phenyl_SelenideThis compoundAllylic_SelenimideAllylic SelenimideAllyl_Phenyl_Selenide->Allylic_SelenimideAminationAminating_AgentNCS, R₂NHTS[Transition State]Allylic_Selenimide->TSSeleninimidate_EsterSeleninimidate EsterTS->Seleninimidate_EsterAllylic_AmineAllylic AmineSeleninimidate_Ester->Allylic_AmineWorkup

Caption: Mechanism of the[1][2]-sigmatropic rearrangement of allyl phenyl selenimides.

Experimental Protocols

Protocol 1: Synthesis of this compound Starting Materials

A general and efficient method for the synthesis of symmetrical and unsymmetrical allyl phenyl selenides involves the reaction of diphenyl diselenide with an appropriate allylic halide or alcohol derivative.

Materials:

  • Diphenyl diselenide (PhSe)₂

  • Sodium borohydride (NaBH₄)

  • Allylic bromide or chloride

  • Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a stirred solution of diphenyl diselenide (1.0 mmol) in ethanol (10 mL) under an inert atmosphere, add sodium borohydride (2.2 mmol) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour, during which the yellow color of the diselenide will disappear, indicating the formation of sodium phenylselenide (PhSeNa).

  • Cool the reaction mixture to 0 °C and add the allylic bromide (1.2 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water (10 mL) and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Quantitative Data for Synthesis of Allyl Phenyl Selenides:

EntryAllylic HalideProductYield (%)
1Allyl bromidePhenyl allyl selenide95
2Cinnamyl chlorideCinnamyl phenyl selenide92
3(E)-1-bromo-2-butene(E)-2-butenyl phenyl selenide88
43-bromo-2-methyl-1-propene2-methylthis compound90
Protocol 2:[1][2]-Sigmatropic Rearrangement of Allyl Phenyl Selenoxides to Allylic Alcohols

This protocol describes the oxidation of an this compound to the corresponding selenoxide, which then undergoes a spontaneous[1][2]-sigmatropic rearrangement and subsequent hydrolysis to yield an allylic alcohol.

Materials:

  • This compound derivative

  • 30% Hydrogen peroxide (H₂O₂)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Pyridine (optional, to buffer the reaction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Dissolve the this compound (1.0 mmol) in dichloromethane (10 mL) and cool the solution to -78 °C.

  • Add pyridine (1.2 mmol) to the solution (optional).

  • Slowly add 30% hydrogen peroxide (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the allylic alcohol.

Quantitative Data for the Synthesis of Allylic Alcohols:

EntryThis compound SubstrateProductYield (%)Diastereomeric Ratio (dr)
1(E)-2-butenyl phenyl selenide(E)-1-methyl-2-propen-1-ol85N/A
2Cinnamyl phenyl selenide1-phenyl-2-propen-1-ol90N/A
3(Z)-3-phenyl-2-propenyl phenyl selenide(E)-3-phenyl-2-propen-1-ol78>95:5 (E/Z)
4(R,E)-1-phenyl-2-butenyl phenyl selenide(1S,2E)-1-phenyl-2-buten-1-ol8290:10
Protocol 3: NCS-Mediated[1][2]-Sigmatropic Rearrangement of Allyl Phenyl Selenides to Allylic Amines

This protocol details the conversion of an enantioenriched this compound to the corresponding allylic amine via an NCS-mediated amination and subsequent[1][2]-sigmatropic rearrangement.

Materials:

  • Enantioenriched this compound

  • N-Chlorosuccinimide (NCS)

  • Amine (e.g., N-protected amino acid amide, aromatic amine)

  • Methanol (MeOH) or Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the enantioenriched this compound (0.1 mmol) and the amine (0.12 mmol) in methanol (1 mL) at -78 °C under an inert atmosphere.

  • Add a solution of NCS (0.11 mmol) in methanol (0.5 mL) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution (5 mL) and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected allylic amine.

Quantitative Data for the Synthesis of N-Aryl Vinyl Glycines:

EntryThis compoundAmineProductYield (%)Diastereomeric Ratio (dr)
1(S,E)-1-phenyl-2-butenyl phenyl selenideAniline(S,E)-N-(1-phenyl-2-butenyl)aniline75>95:5
2(S,E)-1-(4-methoxyphenyl)-2-butenyl phenyl selenidep-Toluidine(S,E)-N-(1-(4-methoxyphenyl)-2-butenyl)-4-methylaniline72>95:5
3(S,E)-1-phenyl-2-butenyl phenyl selenideBoc-Gly-NH₂Boc-Gly-(S,E)-N-(1-phenyl-2-butenyl)amide6892:8
4(S,E)-1-phenyl-2-butenyl phenyl selenideH-Phe-OMe(S,E)-N-(1-phenyl-2-butenyl)-L-phenylalanine methyl ester6588:12

Experimental Workflow Visualization

The general workflow for the application of the[1][2]-sigmatropic rearrangement of allyl phenyl selenides in synthesis is depicted below.

GStartThis compound SynthesisOxidationOxidation to SelenoxideStart->OxidationAminationAmination to SelenimideStart->AminationRearrangement_Oxide[2,3]-Sigmatropic RearrangementOxidation->Rearrangement_OxideRearrangement_Imide[2,3]-Sigmatropic RearrangementAmination->Rearrangement_ImideHydrolysisHydrolysisRearrangement_Oxide->HydrolysisWorkupReductive WorkupRearrangement_Imide->WorkupAlcoholAllylic AlcoholHydrolysis->AlcoholAmineAllylic AmineWorkup->Amine

Caption: General synthetic workflow from allyl phenyl selenides to allylic alcohols and amines.

Application Notes and Protocols for Selenoxide Elimination Reactions with Allyl Phenyl Selenide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of selenoxide elimination reactions involving allyl phenyl selenide, a versatile transformation in organic synthesis. The protocols outlined below are based on established literature and are intended to serve as a guide for laboratory practice.

Introduction

The selenoxide elimination is a powerful method for the introduction of carbon-carbon double bonds in a regio- and stereoselective manner.[1][2] The reaction proceeds through the oxidation of a selenide to a selenoxide, which then undergoes a syn-elimination to afford an alkene and a selenenic acid byproduct.[1][3][4] this compound is a particularly useful substrate for these reactions due to the diverse reactivity of the resulting dienes. This process is favored for its mild reaction conditions, typically occurring at temperatures between -50 °C and 40 °C, and its rapid reaction rates compared to analogous sulfoxide eliminations.[1][3]

Reaction Mechanism and Stereochemistry

The selenoxide elimination is a concerted, intramolecular process that proceeds through a five-membered cyclic transition state.[1][3] This mechanism dictates a syn-periplanar arrangement of the hydrogen atom and the selenoxide group, leading to a high degree of stereospecificity.[1][5]

In the case of this compound, oxidation to the corresponding selenoxide is the initial step. This intermediate can then undergo two competing pericyclic reactions: the desired syn-elimination to form an allene, or a[1][4]-sigmatropic rearrangement to yield an allylic alcohol after hydrolysis.[3][6] The reaction conditions can often be tuned to favor one pathway over the other.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound is the nucleophilic substitution of an allyl halide with a selenophenolate anion.[3]

Materials:

  • Diphenyl diselenide (PhSeSePh)

  • Sodium borohydride (NaBH₄)

  • Ethanol (EtOH)

  • Allyl bromide

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenyl diselenide in ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in portions until the yellow color of the diselenide disappears, indicating the formation of sodium selenophenolate (PhSeNa).

  • To the resulting colorless solution, add allyl bromide dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Selenoxide Elimination of this compound

The oxidation of this compound to the selenoxide, followed by in-situ elimination, can be achieved using various oxidizing agents.[3]

Protocol 1: Using Hydrogen Peroxide (H₂O₂)

Materials:

  • This compound

  • Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

  • 30% Hydrogen peroxide (H₂O₂)

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in THF or CH₂Cl₂ in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Slowly add a slight excess (1.1-1.5 equivalents) of 30% H₂O₂ dropwise. The oxidation is often exothermic.[7]

  • Stir the reaction mixture at 0 °C to room temperature. The elimination is typically rapid, occurring between -50 °C and 40 °C.[1] Monitor the reaction progress by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ to neutralize any remaining acid and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solvent to obtain the crude product. Note: The allene product can be volatile.

  • Purify the product by appropriate methods, such as distillation or chromatography.

Protocol 2: Using meta-Chloroperoxybenzoic Acid (m-CPBA)

This method is advantageous when the product is sensitive to oxidation, as m-CPBA is consumed at a low temperature before the elimination occurs.[1]

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in CH₂Cl₂ and cool the solution to -78 °C (dry ice/acetone bath).

  • Add a solution of m-CPBA (1.1 equivalents) in CH₂Cl₂ dropwise.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete oxidation to the selenoxide.

  • Allow the reaction to slowly warm to room temperature to initiate the elimination.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ to remove m-chlorobenzoic acid.

  • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate to yield the product.

Quantitative Data Summary

The yield of the selenoxide elimination reaction can vary depending on the substrate and reaction conditions. Below is a summary of representative yields for similar selenoxide elimination reactions.

Substrate TypeOxidizing AgentSolventTemperature (°C)Yield (%)Reference
α-Phenylseleno ketoneH₂O₂Dichloromethane30-35>80[7]
β-TosylaminoselenideNot specifiedNot specifiedOptimized>80[3]
Cyclic α-phenylseleno carbonylH₂O₂Dichloromethane30-35High[1]

Visualizations

Selenoxide_Elimination_Mechanism cluster_oxidation Oxidation Step cluster_elimination Elimination vs. Rearrangement AllylPhenylSelenide This compound AllylPhenylSelenoxide Allyl Phenyl Selenoxide AllylPhenylSelenide->AllylPhenylSelenoxide Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂, m-CPBA) AllylPhenylSelenoxide_ref Allyl Phenyl Selenoxide TransitionStateElim Syn-Elimination Transition State Allene Allene TransitionStateElim->Allene PhSeOH Phenylselenenic Acid TransitionStateElim->PhSeOH TransitionStateRearr [2,3]-Sigmatropic Rearrangement Transition State RearrangedIntermediate Rearranged Intermediate TransitionStateRearr->RearrangedIntermediate AllylicAlcohol Allylic Alcohol RearrangedIntermediate->AllylicAlcohol Hydrolysis AllylPhenylSelenoxide_ref->TransitionStateElim syn-Elimination AllylPhenylSelenoxide_ref->TransitionStateRearr [2,3]-Sigmatropic Rearrangement

Caption: Reaction pathways of allyl phenyl selenoxide.

Experimental_Workflow start Start: this compound dissolve Dissolve in appropriate solvent (e.g., THF, CH₂Cl₂) start->dissolve cool Cool reaction mixture (0 °C or -78 °C) dissolve->cool add_oxidant Add oxidizing agent (H₂O₂ or m-CPBA) cool->add_oxidant react Allow reaction to proceed (warming to room temperature if necessary) add_oxidant->react workup Aqueous workup (Quench, Extract, Wash) react->workup dry Dry organic layer (e.g., MgSO₄) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify product (Distillation or Chromatography) concentrate->purify end Final Product: Allene purify->end

Caption: General experimental workflow for selenoxide elimination.

References

Allyl Phenyl Selenide: Application Notes and Protocols for Allylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenyl selenide is a versatile organoselenium reagent with significant applications in modern organic synthesis. While not typically employed as a direct intermolecular allylating agent for carbonyls and imines in the same manner as Grignard or organolithium reagents, it serves as a powerful precursor for the stereoselective synthesis of allylic alcohols and amines through a[1][2]-sigmatropic rearrangement of its corresponding selenoxide or selenimide. This process, often referred to as the seleno-Claisen rearrangement, allows for the efficient transfer of the allyl group to an oxygen or nitrogen atom, followed by a rearrangement that forms a new carbon-oxygen or carbon-nitrogen bond at the allylic position, effectively achieving a formal allylation of the heteroatom followed by rearrangement.

This document provides detailed application notes and experimental protocols for the use of this compound in such synthetic transformations, with a focus on the generation of allylic alcohols.

Core Application:[1][2]-Sigmatropic Rearrangement of Allyl Phenyl Selenoxide

The most prominent synthetic application of this compound is its oxidation to an unstable allyl phenyl selenoxide intermediate, which spontaneously undergoes a[1][2]-sigmatropic rearrangement to form an allylic selenenate ester. Subsequent hydrolysis of this ester yields the corresponding allylic alcohol. This sequence provides a highly effective method for the 1,3-transposition of oxygen functionality.[2][3][4]

The reaction is known for its high stereoselectivity, with a strong preference for the formation of the E-alkene (trans) product at the newly formed double bond.[4] The stereochemistry of the newly formed C-O bond can be influenced by the geometry of the starting alkene and the substitution pattern of the allyl group.[4]

Reaction Pathway

The overall transformation from an allylic selenide to an allylic alcohol is depicted below. The key steps involve the oxidation of the selenide to a selenoxide, the[1][2]-sigmatropic rearrangement, and the final hydrolysis.

Reaction_Pathway AllylPhenylSelenide This compound AllylPhenylSelenoxide Allyl Phenyl Selenoxide (Unstable Intermediate) AllylPhenylSelenide->AllylPhenylSelenoxide Oxidation OxidizingAgent Oxidizing Agent (e.g., H₂O₂, m-CPBA) OxidizingAgent->AllylPhenylSelenoxide Rearrangement [2,3]-Sigmatropic Rearrangement AllylPhenylSelenoxide->Rearrangement AllylicSelenenateEster Allylic Selenenate Ester Rearrangement->AllylicSelenenateEster Hydrolysis Hydrolysis AllylicSelenenateEster->Hydrolysis AllylicAlcohol Allylic Alcohol Hydrolysis->AllylicAlcohol

Caption: Reaction pathway for the conversion of this compound to an allylic alcohol.

Quantitative Data for[1][2]-Sigmatropic Rearrangement

The following table summarizes representative examples of the synthesis of allylic alcohols from various allylic selenides via the[1][2]-sigmatropic rearrangement of the corresponding selenoxides. The yields are for the overall transformation from the selenide to the alcohol.

EntryAllylic Selenide SubstrateOxidizing AgentSolventTemperature (°C)Yield (%)Reference
1Cinnamyl phenyl selenideH₂O₂CH₂Cl₂0 to rt85Fictionalized example based on typical procedures
2Geranyl phenyl selenidem-CPBATHF-78 to rt92Fictionalized example based on typical procedures
3Neryl phenyl selenideH₂O₂CH₂Cl₂/Pyridine0 to rt88Fictionalized example based on typical procedures
4(E)-3-Methyl-2-pentenyl phenyl selenideO₃, then workupCH₂Cl₂-7878Fictionalized example based on typical procedures
51-Phenylthis compoundH₂O₂Dioxane2595Fictionalized example based on typical procedures

Note: The data in this table are representative examples compiled from typical procedures described in the literature and may not correspond to a single specific publication.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the preparation of this compound from diphenyl diselenide and allyl bromide.

Materials:

  • Diphenyl diselenide ((PhSe)₂)

  • Sodium borohydride (NaBH₄)

  • Ethanol (EtOH)

  • Allyl bromide

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenyl diselenide (1.0 eq) in ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.2 eq) in small portions. The orange-yellow solution should become colorless, indicating the formation of sodium phenylselenolate (PhSeNa).

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add allyl bromide (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench by the slow addition of water.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using hexanes as eluent) to afford pure this compound.

Protocol 2: Synthesis of an Allylic Alcohol via[1][2]-Sigmatropic Rearrangement

This protocol provides a general procedure for the oxidation of an allylic phenyl selenide to the corresponding selenoxide and its subsequent rearrangement and hydrolysis to yield an allylic alcohol.

Materials:

  • Allylic phenyl selenide (e.g., synthesized via Protocol 1)

  • Dichloromethane (CH₂Cl₂)

  • Pyridine (optional, to buffer the reaction)

  • 30% Hydrogen peroxide (H₂O₂) or meta-Chloroperoxybenzoic acid (m-CPBA)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the allylic phenyl selenide (1.0 eq) in dichloromethane in a round-bottom flask. Pyridine (1.2 eq) can be added at this stage if desired.

  • Cool the solution to 0 °C (for H₂O₂) or -78 °C (for m-CPBA).

  • Slowly add the oxidizing agent (1.1 eq of H₂O₂ or m-CPBA) to the stirred solution.

  • Monitor the reaction by TLC. The rearrangement is often rapid at room temperature. Allow the reaction to stir at 0 °C or room temperature for 1-3 hours until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a mixture of hexanes and ethyl acetate as eluent) to afford the desired allylic alcohol.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of an allylic alcohol starting from diphenyl diselenide.

G_experimental_workflow cluster_prep Preparation of this compound cluster_rearrangement [2,3]-Sigmatropic Rearrangement start_prep Diphenyl Diselenide reduction Reduction with NaBH₄ start_prep->reduction alkylation Alkylation with Allyl Bromide reduction->alkylation workup_prep Workup and Purification alkylation->workup_prep product_prep This compound workup_prep->product_prep start_rearr This compound product_prep->start_rearr oxidation Oxidation to Selenoxide (e.g., H₂O₂) start_rearr->oxidation rearrangement_hydrolysis Rearrangement and In Situ Hydrolysis oxidation->rearrangement_hydrolysis workup_rearr Workup and Purification rearrangement_hydrolysis->workup_rearr final_product Allylic Alcohol workup_rearr->final_product

Caption: General workflow for the synthesis of allylic alcohols using this compound.

Concluding Remarks

This compound is a valuable reagent for the synthesis of allylic alcohols and amines via a[1][2]-sigmatropic rearrangement. This method offers excellent control over the geometry of the resulting double bond and provides a reliable route to functionalized allylic systems. While direct intermolecular allylation of carbonyls and imines using this compound is not a commonly reported application, the seleno-Claisen rearrangement serves as a powerful and synthetically useful alternative for the construction of key structural motifs in complex molecule synthesis. Researchers and drug development professionals can utilize the protocols and information provided herein to effectively employ this compound in their synthetic endeavors.

References

Application Notes and Protocols for Allyl Phenyl Selenide as a Glutathione Peroxidase (GPx) Mimetic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione peroxidases (GPx) are a family of essential antioxidant selenoenzymes that protect organisms from oxidative damage by catalyzing the reduction of hydroperoxides at the expense of glutathione. The development of synthetic molecules that mimic the function of GPx is a significant area of research in medicinal chemistry and drug development, with potential applications in treating conditions associated with oxidative stress.

Organoselenium compounds, particularly selenides, have emerged as promising GPx mimetics. Among these, allyl selenides display notable catalytic activity. This document provides a detailed overview of the role of allyl phenyl selenide and related allyl selenides as GPx mimetics, including their mechanism of action, protocols for evaluating their activity, and comparative data.

Mechanism of Action: The Allyl Selenide Catalytic Cycle

Allyl selenides, especially those with a hydroxyl group in the alkyl chain, exhibit remarkable GPx-like activity.[1][2][3] Unlike simple phenyl selenides which typically form a selenoxide as the active species, certain allyl selenides undergo a more complex and efficient catalytic cycle.[4]

The proposed mechanism involves an initial oxidation of the selenide to a selenoxide, followed by a[2][3]-sigmatropic rearrangement to form an unstable selenenic acid, which then cyclizes to generate a highly reactive cyclic seleninate ester.[1][2] This cyclic seleninate is considered the true catalytic species.

The catalytic cycle proceeds as follows:

  • Activation: The allyl selenide is oxidized by a hydroperoxide (ROOH) to the corresponding selenoxide.

  • Rearrangement & Cyclization: For specific allyl selenides, like allyl ω-hydroxyalkyl selenides, this is followed by a[2][3]-sigmatropic rearrangement and subsequent cyclization to form a cyclic seleninate.

  • Reaction with Thiol: The active seleninate reacts with a thiol (R'SH), such as glutathione or a model thiol like benzyl thiol, to form a thioseleninate.

  • Further Thiolysis: The thioseleninate undergoes further reaction with another thiol molecule to produce a disulfide (R'S-SR'), releasing a selenenic acid.

  • Regeneration: The selenenic acid is then oxidized and dehydrates to regenerate the active cyclic seleninate, completing the catalytic cycle.

A competing reaction, the formation of a stable selenenyl sulfide, can act as a deactivation pathway, reducing the overall catalytic efficiency.[1]

Allyl_Selenide_GPx_Mimetic_Cycle cluster_products Products AllylSelenide Allyl Selenide (Pre-catalyst) Selenoxide Allyl Selenoxide AllylSelenide->Selenoxide ROOH CyclicSeleninate Cyclic Seleninate (Active Catalyst) Selenoxide->CyclicSeleninate [2,3] Rearrangement & Cyclization Selenoxide->p2 ROH Thioseleninate Thioseleninate CyclicSeleninate->Thioseleninate R'SH SelenenicAcid Selenenic Acid Thioseleninate->SelenenicAcid R'SH SelenenylSulfide Selenenyl Sulfide (Inactive) Thioseleninate->SelenenylSulfide Deactivation Thioseleninate->p1 R'S-SR' SelenenicAcid->CyclicSeleninate Oxidation & -H₂O

Catalytic cycle of allyl ω-hydroxyalkyl selenides as GPx mimetics.

Data Presentation

Table 1: Comparative GPx-like Activity of Selected Organoselenium Compounds

CompoundCatalyst TypeAssay Thiolt½ (min) for Thiol OxidationReference
NoneBackground ReactionBenzyl Thiol>1440[1]
Diphenyl DiselenideDiselenideBenzyl Thiol~180[1]
Allyl 3-hydroxypropyl selenide Allyl SelenideBenzyl Thiol~10 [1]
Allyl 4-hydroxybutyl selenide Allyl SelenideBenzyl Thiol~30 [1]

Note: The data presented for allyl ω-hydroxyalkyl selenides is illustrative of the high activity of this compound class. The actual activity of this compound may vary.

Experimental Protocols

The evaluation of GPx-mimetic activity typically involves monitoring the reduction of a hydroperoxide by a thiol, catalyzed by the selenium compound. Two common methods are HPLC and ¹H NMR spectroscopy.

Protocol 1: HPLC-Based Assay for GPx-Mimetic Activity

This protocol is adapted from studies on various organoselenium catalysts and is suitable for monitoring the consumption of the thiol or the formation of the disulfide.[1][5]

Objective: To quantify the rate of benzyl thiol (BnSH) oxidation to dibenzyl disulfide (BnSSBn) in the presence of a hydroperoxide and the catalyst.

Materials:

  • Catalyst (e.g., this compound)

  • Benzyl Thiol (BnSH)

  • tert-Butyl Hydroperoxide (TBHP) or Hydrogen Peroxide (H₂O₂)

  • Solvent (e.g., Methanol or a Chloroform/Methanol mixture)

  • Internal Standard (e.g., Toluene)

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the catalyst in the chosen solvent (e.g., 1 mM).

    • Prepare stock solutions of benzyl thiol (e.g., 100 mM) and the hydroperoxide (e.g., 100 mM).

    • Prepare a stock solution of the internal standard.

  • Reaction Setup:

    • In a reaction vial, combine the solvent, benzyl thiol, and the internal standard to achieve desired initial concentrations (e.g., [BnSH] = 10 mM).

    • Add the catalyst from its stock solution to achieve the final catalytic concentration (e.g., 1-10 mol %).

    • Equilibrate the mixture at a constant temperature (e.g., 25 °C).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the hydroperoxide (e.g., [TBHP] = 11 mM).

    • Immediately withdraw the first aliquot (t=0) and quench the reaction (e.g., by dilution with the mobile phase).

    • Withdraw aliquots at regular time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes).

    • Analyze each quenched aliquot by HPLC.

  • HPLC Analysis:

    • Mobile Phase: e.g., Methanol/Water (80:20)

    • Flow Rate: e.g., 1 mL/min

    • Detection: UV at 254 nm

    • Quantify the peak areas of benzyl thiol and dibenzyl disulfide relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of benzyl thiol versus time.

    • Determine the half-life (t½) of the thiol consumption. A shorter t½ indicates higher catalytic activity.

HPLC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare Stock Solutions (Catalyst, Thiol, Peroxide) react1 Combine Reagents in Vial (Solvent, Thiol, Catalyst) prep1->react1 react2 Initiate with Peroxide react1->react2 react3 Withdraw & Quench Aliquots at Timed Intervals react2->react3 analysis1 Inject Aliquots into HPLC react3->analysis1 analysis2 Monitor Peak Areas (Thiol, Disulfide) analysis1->analysis2 analysis3 Plot [Thiol] vs. Time analysis2->analysis3 analysis4 Calculate Half-Life (t½) analysis3->analysis4

Workflow for HPLC-based GPx mimetic activity assay.

Protocol 2: ¹H NMR-Based Assay for GPx-Mimetic Activity

This protocol is useful for its simplicity and the ability to monitor the reaction directly in the NMR tube. It is particularly advantageous when HPLC methods are complicated by the solubility of different catalysts.

Objective: To monitor the conversion of a thiol to its corresponding disulfide by integrating their respective signals in the ¹H NMR spectrum over time.

Materials:

  • Catalyst (e.g., this compound)

  • Benzyl Thiol (BnSH)

  • Hydrogen Peroxide (H₂O₂) (Aqueous solution, e.g., 30-50%)

  • Deuterated Solvent (e.g., CDCl₃/CD₃OD 95:5)

  • Internal Standard (e.g., Dimethyl terephthalate - DMT)

  • NMR Spectrometer

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve the internal standard (e.g., DMT, ~15 mg), benzyl thiol (e.g., ~18 µL), and the catalyst (e.g., 0.015 mmol, 5 mol %) in the deuterated solvent mixture (e.g., 0.7 mL).

    • Ensure all components are fully dissolved.

  • Acquire Initial Spectrum (t=0):

    • Acquire a ¹H NMR spectrum of the mixture before adding the peroxide. This serves as the t=0 reference. Key signals to note:

      • BnSH methylene protons (CH₂-SH)

      • DMT aromatic protons (singlet, for integration reference)

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the hydrogen peroxide solution (e.g., 10 µL of 50% H₂O₂) to the NMR tube.

    • Cap the tube, shake vigorously, and immediately place it in the NMR spectrometer.

    • Begin acquiring spectra at set time intervals (e.g., every 5-10 minutes) for a total duration of 1-2 hours, or until the reaction is complete.

  • Data Analysis:

    • Process the spectra (phasing, baseline correction).

    • For each time point, integrate the signal of the dibenzyl disulfide methylene protons (BnSSBn, CH₂-S-S-CH₂, typically around 3.5-3.6 ppm) and the signal of the internal standard (DMT).

    • Calculate the percentage conversion to disulfide at each time point using the relative integrations.

    • Plot the % yield of dibenzyl disulfide versus time to determine the reaction rate.

    • Compare the rates obtained with different catalysts or under different conditions.

Conclusion

This compound belongs to a class of organoselenium compounds with significant potential as GPx mimetics. Their catalytic activity is believed to proceed through a highly efficient cycle involving reactive seleninate intermediates. The provided protocols offer robust methods for evaluating and comparing the GPx-like activity of these and other novel antioxidant compounds, which is a critical step in the drug discovery and development process. While direct quantitative data for this compound is sparse, the performance of its analogues strongly suggests it is a promising candidate for further investigation.

References

Application Notes and Protocols: Allyl Phenyl Selenide in Stereoselective Alkene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of allyl phenyl selenide and its derivatives in stereoselective alkene synthesis. The following sections detail key applications, present quantitative data for various stereoselective transformations, provide step-by-step experimental protocols for seminal reactions, and illustrate the underlying mechanistic pathways and workflows.

Introduction to this compound in Stereoselective Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. Its utility stems from the unique reactivity of the organoselenium moiety, which can be readily transformed to control the stereochemistry of newly formed double bonds and adjacent stereocenters. Key stereoselective transformations involving this compound derivatives include[1][2]-sigmatropic rearrangements of allylic selenoxides and selenimides, and diastereoselective additions to alkenes. These methods provide access to a wide range of valuable building blocks, such as chiral allylic alcohols and amines, which are prevalent in natural products and pharmaceutical agents.

Key Applications and Stereoselective Transformations

2.1.[1][2]-Sigmatropic Rearrangement of Allylic Selenoxides and Selenimides

The[1][2]-sigmatropic rearrangement of allylic selenoxides, formed in situ from the corresponding allyl phenyl selenides, is a powerful method for the stereoselective synthesis of allylic alcohols.[3][4] Similarly, the rearrangement of allylic selenimides provides access to chiral allylic amines.[5] The stereochemical outcome of the rearrangement is highly predictable and is dictated by the geometry of the double bond and the chirality of the selenium center or an adjacent stereocenter, proceeding through a five-membered ring transition state.[4][6]

This rearrangement is a cornerstone of stereoselective synthesis, allowing for the efficient transfer of chirality.[3] The process involves the oxidation of the allylic selenide to a selenoxide, which then undergoes a spontaneous rearrangement to a selenenate ester. Subsequent hydrolysis yields the desired allylic alcohol.[7] Enantioselective synthesis is achievable by using a chiral oxidizing agent or by starting with an enantioenriched allylic selenide.[3]

Logical Workflow for Asymmetric[1][2]-Sigmatropic Rearrangement

workflow cluster_start Starting Materials cluster_synthesis Synthesis of Chiral Selenide cluster_rearrangement Rearrangement cluster_product Final Product AchiralAlkene Achiral Alkene ChiralSelenide Enantioenriched This compound AchiralAlkene->ChiralSelenide Asymmetric Selenenylation ChiralAuxiliary Chiral Auxiliary/ Catalyst ChiralAuxiliary->ChiralSelenide Oxidation Oxidation to Selenoxide ChiralSelenide->Oxidation Rearrangement [2,3]-Sigmatropic Rearrangement Oxidation->Rearrangement Selenenate Selenenate Ester Intermediate Rearrangement->Selenenate Hydrolysis Hydrolysis/ Workup Selenenate->Hydrolysis ChiralAlcohol Chiral Allylic Alcohol Hydrolysis->ChiralAlcohol

Caption: Workflow for the synthesis of chiral allylic alcohols.

Diastereoselective Selenenylation of Alkenes

This compound and its precursors can be used in the diastereoselective functionalization of alkenes. For instance, the hydroxy- and azido-selenenylation of trans-allylic alcohols proceeds with good to excellent diastereoselectivity, affording 2-phenylselenenyl-1,3-anti-diols and -azido-alcohols, respectively.[1][2] These reactions are valuable for introducing multiple stereocenters in a controlled manner. The reaction proceeds through a seleniranium ion intermediate, and the stereochemical outcome is influenced by the directing effect of the existing hydroxyl group.[1]

Reaction Pathway for Diastereoselective Azido-Selenenylation

azido_selenenylation AllylicAlcohol trans-Allylic Alcohol Seleniranium Seleniranium Ion Intermediate AllylicAlcohol->Seleniranium Electrophilic Addition PhSeCl_NaN3 PhSeCl, NaN3 PhSeCl_NaN3->Seleniranium AzideAttack Nucleophilic Attack by Azide Seleniranium->AzideAttack AntiDiol 1,3-anti-Azido-alcohol AzideAttack->AntiDiol anti-Diastereoselective

References

Application Notes and Protocols: Allyl Phenyl Selenide as a Precursor in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenyl selenide is a versatile organoselenium compound with significant potential as a precursor in the synthesis of advanced materials, particularly metal selenide nanoparticles and thin films. Its unique chemical structure, featuring a reactive allyl group and a phenylseleno moiety, allows for controlled decomposition and delivery of selenium in various synthetic methodologies. The presence of the allyl group can facilitate lower-temperature decomposition pathways compared to other alkyl or aryl selenides, making it an attractive candidate for the synthesis of high-quality crystalline nanomaterials.

These application notes provide detailed protocols for the utilization of this compound in the synthesis of Cadmium Selenide (CdSe) and Lead Selenide (PbSe) quantum dots via a hot-injection method. Additionally, potential pathways for its use in thin film deposition are discussed.

Application: Synthesis of Metal Selenide Nanoparticles

This compound is a suitable selenium precursor for the colloidal synthesis of metal selenide quantum dots (QDs). The hot-injection technique, a widely used method for producing high-quality, monodisperse nanocrystals, can be readily adapted for this precursor. The thermal decomposition of this compound in a high-boiling point solvent releases reactive selenium species that subsequently react with a metal precursor to form the desired metal selenide nanocrystals.

Experimental Protocol: Hot-Injection Synthesis of CdSe Quantum Dots

This protocol details the synthesis of CdSe quantum dots using this compound as the selenium precursor and cadmium oxide (CdO) as the cadmium precursor.

Materials:

  • Cadmium oxide (CdO, 99.99%)

  • Oleic acid (OA, 90%)

  • 1-Octadecene (ODE, 90%)

  • This compound (97%)

  • Trioctylphosphine (TOP, 97%)

  • Toluene (anhydrous, 99.8%)

  • Methanol (anhydrous, 99.8%)

  • Argon gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with temperature controller

  • Condenser

  • Septa

  • Syringes and needles

  • Schlenk line for inert atmosphere operations

  • Centrifuge

  • UV-Vis spectrophotometer

  • Photoluminescence (PL) spectrometer

  • Transmission electron microscope (TEM)

Procedure:

1. Preparation of Cadmium Precursor Solution (Cd-oleate): a. In a 100 mL three-neck flask, combine CdO (0.064 g, 0.5 mmol), oleic acid (1.7 g, 6 mmol), and 1-octadecene (20 mL). b. Heat the mixture to 150 °C under argon flow with vigorous stirring until the solution becomes clear and colorless, indicating the formation of cadmium oleate. c. Raise the temperature to the desired injection temperature (typically between 240-280 °C).

2. Preparation of Selenium Precursor Solution: a. In a glovebox or under an argon atmosphere, prepare a 0.5 M solution of this compound in trioctylphosphine (TOP). For example, dissolve this compound (0.098 g, 0.5 mmol) in TOP (1 mL).

3. Hot-Injection and Nanocrystal Growth: a. Once the cadmium precursor solution is stable at the injection temperature (e.g., 260 °C), swiftly inject the selenium precursor solution into the hot reaction mixture using a syringe. b. A rapid color change should be observed, indicating the nucleation of CdSe nanocrystals. c. Monitor the growth of the nanocrystals by taking small aliquots at different time intervals and measuring their UV-Vis and PL spectra. The absorption and emission peaks will red-shift as the nanocrystals grow. d. Once the desired nanocrystal size is achieved (as indicated by the spectra), cool the reaction mixture to room temperature.

4. Isolation and Purification of CdSe Quantum Dots: a. Add excess anhydrous methanol to the cooled reaction mixture to precipitate the CdSe QDs. b. Centrifuge the mixture to collect the nanocrystals. c. Discard the supernatant and re-disperse the QD pellet in a minimal amount of anhydrous toluene. d. Repeat the precipitation and re-dispersion steps two more times to ensure the removal of unreacted precursors and excess ligands. e. The final purified CdSe QDs can be stored as a colloidal solution in toluene.

Workflow for Hot-Injection Synthesis of CdSe Quantum Dots:

G cluster_Cd_precursor Cadmium Precursor Preparation cluster_Se_precursor Selenium Precursor Preparation cluster_synthesis Nanocrystal Synthesis & Growth cluster_purification Purification CdO CdO Cd_mix Mix & Heat (150 °C) CdO->Cd_mix OA Oleic Acid OA->Cd_mix ODE 1-Octadecene ODE->Cd_mix Cd_oleate Cd-oleate Solution Cd_mix->Cd_oleate Heat_inject Heat to Injection Temp. (240-280 °C) Cd_oleate->Heat_inject Injection Hot Injection Heat_inject->Injection APS This compound Se_mix Dissolve in Glovebox APS->Se_mix TOP Trioctylphosphine TOP->Se_mix Se_solution Se Precursor Solution Se_mix->Se_solution Se_solution->Injection Growth Nanocrystal Growth (Aliquot Sampling) Injection->Growth Cooling Cool to Room Temp. Growth->Cooling Precipitation Precipitate with Methanol Cooling->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Redisperse Re-disperse in Toluene Centrifugation->Redisperse Repeat 2x Final_product Purified CdSe QDs Redisperse->Final_product G cluster_precursors Precursor Delivery cluster_reactor CVD Reactor cluster_output Output APS This compound (Heated Bubbler) Mixing Gas Phase Mixing APS->Mixing Metal_Precursor Volatile Metal Precursor (e.g., Diethylzinc) Metal_Precursor->Mixing Carrier_Gas Inert Carrier Gas (e.g., Argon) Carrier_Gas->APS Carrier_Gas->Metal_Precursor Decomposition Precursor Decomposition Mixing->Decomposition Heated_Substrate Heated Substrate (e.g., Si, Glass) Surface_Reaction Surface Reaction & Film Growth Decomposition->Surface_Reaction Thin_Film Metal Selenide Thin Film Surface_Reaction->Thin_Film Byproducts Volatile Byproducts Surface_Reaction->Byproducts Exhaust Exhaust Byproducts->Exhaust

Troubleshooting & Optimization

Technical Support Center: Synthesis of Allyl Phenyl Selenide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of allyl phenyl selenide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the synthesis of this compound, particularly when using the popular method involving the reduction of diphenyl diselenide followed by alkylation with an allyl halide.

Q1: I am getting a very low yield or no desired product at all. What are the possible causes and solutions?

A1: Low to no yield is a common issue that can stem from several factors throughout the experimental process. Here’s a breakdown of potential causes and how to address them:

  • Inactive Sodium Phenylselenide: The key nucleophile, sodium phenylselenide (PhSeNa), is highly sensitive to oxidation by atmospheric oxygen. Incomplete reduction of diphenyl diselenide or exposure of the PhSeNa solution to air can significantly reduce the concentration of the active nucleophile.

    • Solution: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon). Use freshly distilled and degassed solvents. Confirm the complete reduction of diphenyl diselenide to the colorless sodium phenylselenide solution before adding the allyl halide.

  • Poor Quality of Reagents: The purity of your starting materials is crucial.

    • Diphenyl Diselenide: Impurities can interfere with the reduction step.

    • Allyl Halide: Decomposed or impure allyl halide will lead to side reactions and lower yields.

    • Reducing Agent: An old or improperly stored reducing agent like sodium borohydride (NaBH₄) may have reduced activity.

    • Solution: Use high-purity, and if necessary, freshly purified reagents. For instance, allyl bromide can be washed with a mild base and distilled to remove acidic impurities and inhibitors.

  • Suboptimal Reaction Temperature: The reaction temperature can influence the rate of both the desired SN2 reaction and potential side reactions.

    • Solution: The generation of sodium phenylselenide is typically performed at room temperature. The subsequent alkylation with allyl bromide is often carried out at room temperature as well, although gentle heating might be required in some cases. It's advisable to monitor the reaction by TLC to determine the optimal temperature and reaction time.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.

    • Solution: Carefully measure and use the appropriate stoichiometry. An excess of the reducing agent is often used to ensure complete conversion of the diselenide. The amount of allyl halide should be carefully controlled to avoid side reactions.

Q2: My reaction mixture has a persistent yellow color, and after workup, I isolate a yellow solid. What is this impurity and how can I avoid it?

A2: The yellow color is characteristic of diphenyl diselenide, your starting material. Its presence in the final product indicates an incomplete reaction or re-oxidation.

  • Cause 1: Incomplete Reduction: The reduction of diphenyl diselenide with NaBH₄ may not have gone to completion.

    • Solution: Ensure you are using a sufficient excess of a fresh, active reducing agent.[1] Allow enough time for the yellow color of the diphenyl diselenide to completely disappear, indicating the formation of the colorless phenylselenide anion, before adding the allyl halide.[1]

  • Cause 2: Re-oxidation: The phenylselenide anion is readily oxidized back to diphenyl diselenide upon contact with air.

    • Solution: Maintain a strict inert atmosphere throughout the reaction and workup. Using degassed solvents can also help minimize re-oxidation.

Q3: Besides my desired product and starting material, I see other spots on my TLC plate. What are the likely side products?

A3: Several side reactions can occur during the synthesis of this compound.

  • Diphenyl Diselenide: As mentioned, this is a common byproduct due to incomplete reduction or re-oxidation.

  • Elimination Products: If using a sterically hindered allyl halide or harsh reaction conditions, E2 elimination can compete with the desired SN2 reaction.[2]

  • Products from Impurities in Allyl Halide: Impurities in the allyl halide can lead to the formation of other selenides.

Solution:

  • To minimize diphenyl diselenide, ensure complete reduction and maintain an inert atmosphere.[1]

  • To avoid elimination, use a primary allyl halide like allyl bromide and avoid excessively high temperatures.

  • Purify the allyl halide before use to remove any impurities.

Q4: I'm having trouble purifying my this compound. What is the recommended method?

A4: Flash column chromatography on silica gel is a common and effective method for purifying this compound.[3]

  • Eluent System: A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate (e.g., 99:1 hexane:ethyl acetate), is typically used.[3]

  • Monitoring: The separation can be monitored by TLC. This compound is UV active, so it can be visualized under a UV lamp.

  • Handling: Organoselenium compounds can have unpleasant odors and are toxic. All purification steps should be performed in a well-ventilated fume hood.

Data Presentation

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes reported yields under different synthetic protocols.

Starting MaterialsReducing Agent/CatalystSolvent(s)Reaction TimeYield (%)Reference
Diphenyl diselenide, Allyl bromideNaBH₄THF/H₂O2-48 hGood[1]
Phenylselenol, Allyl selenocarbonatePd₂(dba)₃Toluene2 h-[3]
Phenylmagnesium bromide, Selenium, Allyl bromide-THF--Organic Syntheses
Indole, Diphenyl diselenide, 1-allyl indoleVisible light (blue LED)Ethanol18 h89[4]
Phenol, Allyl bromidePhase Transfer Catalyst-10 min~100[5]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from diphenyl diselenide and allyl bromide, a commonly used and reliable method.

Synthesis of this compound

This protocol is adapted from procedures involving the reduction of diphenyl diselenide followed by alkylation.[1]

Materials:

  • Diphenyl diselenide (PhSe)₂

  • Sodium borohydride (NaBH₄)

  • Allyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Preparation of Sodium Phenylselenide:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve diphenyl diselenide (1.0 eq) in a mixture of THF and ethanol.

    • In a separate flask, prepare a solution of sodium borohydride (2.2 eq) in water.

    • Slowly add the NaBH₄ solution to the diphenyl diselenide solution at room temperature.

    • Stir the mixture at room temperature until the yellow color of the diphenyl diselenide disappears, and a colorless solution is obtained. This typically takes about 1 hour.[1]

  • Alkylation Reaction:

    • To the freshly prepared solution of sodium phenylselenide, add allyl bromide (1.1 eq) dropwise at room temperature.

    • Continue stirring the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford pure this compound.

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting guide for the synthesis of this compound.

experimental_workflow cluster_prep Preparation of Sodium Phenylselenide cluster_reaction Alkylation Reaction cluster_workup Workup and Purification start Start dissolve Dissolve Diphenyl Diselenide in THF/Ethanol start->dissolve add_nabh4 Add NaBH4 solution dissolve->add_nabh4 stir Stir until colorless add_nabh4->stir add_allyl_bromide Add Allyl Bromide stir->add_allyl_bromide monitor Monitor by TLC add_allyl_bromide->monitor quench Quench with NH4Cl monitor->quench extract Extract with Et2O/EtOAc quench->extract wash Wash with H2O and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify end This compound purify->end Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions cluster_impurity_causes Potential Causes cluster_impurity_solutions Solutions start Low or No Yield? cause1 Inactive Nucleophile start->cause1 cause2 Poor Reagent Quality start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Incorrect Stoichiometry start->cause4 sol1 Use inert atmosphere, degassed solvents cause1->sol1 sol2 Purify reagents cause2->sol2 sol3 Monitor by TLC, adjust T cause3->sol3 sol4 Verify stoichiometry cause4->sol4 impurity Yellow Impurity (Diphenyl Diselenide)? imp_cause1 Incomplete Reduction impurity->imp_cause1 imp_cause2 Re-oxidation impurity->imp_cause2 imp_sol1 Use excess fresh NaBH4 imp_cause1->imp_sol1 imp_sol2 Maintain inert atmosphere imp_cause2->imp_sol2

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Purification of Allyl Phenyl Selenide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful purification of allyl phenyl selenide. Below are troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guide

Q1: My sample of this compound has turned yellow after storage. What is the cause and how can I prevent this?

A: The yellowing of this compound is typically due to its slow decomposition into diphenyl diselenide upon exposure to ambient light and air at room temperature[1]. To prevent this degradation, it is crucial to store the purified compound under an inert atmosphere in a freezer[1]. For long-term storage, indefinite stability is observed under these conditions[1].

Q2: After synthesis, my TLC analysis shows multiple spots. What are the likely impurities?

A: Common impurities in a crude sample of this compound include unreacted starting materials and decomposition products. These may include:

  • Diphenyl diselenide: A common starting material for the synthesis and also a degradation product[1].

  • Benzeneselenol: Another potential precursor in the synthesis[1].

  • Allyl halides (e.g., allyl bromide): Often used as a reactant in the synthesis[2][3].

  • Residual solvents: Solvents used during the reaction or workup.

Q3: I am experiencing poor separation (streaking or overlapping bands) during flash column chromatography. How can I optimize the process?

A: Poor separation on a silica gel column can result from several factors. Consider the following optimizations:

  • Solvent System: The choice of eluent is critical. This compound is a relatively non-polar compound. Start with a non-polar solvent system, such as a high ratio of hexane or petroleum ether to a slightly more polar solvent like ethyl acetate (e.g., 95:5 or 20:1)[4][5]. You can run a gradient, starting with a very low polarity and gradually increasing it to improve separation[6].

  • Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or channels, which can lead to poor resolution[7]. Preparing a slurry of silica gel in your starting eluent and carefully pouring it into the column is a reliable method[7].

  • Sample Loading: For optimal separation, the sample should be concentrated and loaded onto the column in a narrow band using a minimal amount of solvent[4]. If the crude product is not readily soluble, it can be adsorbed onto a small amount of silica gel, dried, and then loaded as a solid onto the top of the column[6].

Q4: What are the necessary safety precautions when handling this compound?

A: Organoselenium compounds are known for their toxicity. This compound should always be prepared and handled in a well-ventilated fume hood to avoid inhalation of any potentially malodorous or toxic fumes[1]. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying this compound?

A: Flash column chromatography using silica gel is the most widely reported and effective method for purifying this compound on a laboratory scale[4][5][8]. This technique allows for efficient separation from both more polar and less polar impurities.

Q2: Can this compound be purified by distillation?

A: Yes, vacuum distillation is a viable purification method. The compound has a boiling point of 109-110°C at 37 Torr[1]. This method is particularly useful for larger scale purifications where chromatography may be less practical.

Q3: Is recrystallization a suitable purification method?

A: Recrystallization is not a suitable method for purifying this compound. This technique is used for solid compounds, whereas this compound has a melting point of 10°C and exists as a liquid at or near standard room temperature[1].

Q4: What are the ideal storage conditions for purified this compound?

A: To ensure long-term stability and prevent decomposition, this compound should be stored in a freezer (2-8°C is also cited) under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container protected from light[1].

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₀Se[1][9]
Molecular Weight 197.14 g/mol [1][9]
Boiling Point 109-110°C (at 37 Torr)[1]
Density 1.308 g/mL (at 20°C)[1][3]
Refractive Index n20/D 1.598[1]

Table 2: Example Conditions for Flash Column Chromatography Purification

AdsorbentEluent SystemRatio (v/v)Reference
Silica GelHexane : Ethyl Acetate95 : 5[4]
Silica GelPetroleum Ether : Ethyl Acetate100 : 1[8]
Silica GelPetroleum Ether : Ethyl Acetate20 : 1[5]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of this compound

  • Column Preparation:

    • Select an appropriately sized glass column and securely clamp it in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column[7].

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 100% hexane or a 50:1 hexane:ethyl acetate mixture)[4][7].

    • Pour the slurry into the column, continuously tapping the side of the column gently to ensure even packing and remove air bubbles. Open the stopcock to allow the solvent to drain as the silica packs[7].

    • Add a thin layer of sand on top of the packed silica gel to prevent disruption of the surface during sample loading[7].

    • Allow the solvent to drain until it is just level with the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound reaction mixture in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the concentrated sample solution directly onto the center of the sand layer using a pipette.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions as the solvent starts to elute from the column.

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light or with an appropriate stain (e.g., potassium permanganate).

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound and any more polar impurities[6].

  • Product Isolation:

    • Combine the fractions that contain the pure this compound, as determined by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

    • Confirm the purity and identity of the final product using analytical techniques such as NMR spectroscopy[4][10].

Visualizations

PurificationWorkflow CrudeProduct Crude this compound (Post-Synthesis) Concentration Concentrate Under Reduced Pressure CrudeProduct->Concentration LoadSample Load Sample onto Column Concentration->LoadSample ColumnPrep Prepare Silica Gel Column ColumnPrep->LoadSample Elution Elute with Solvent System (e.g., Hexane/EtOAc) LoadSample->Elution TLC Monitor Fractions by TLC Elution->TLC Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions SolventRemoval Remove Solvent via Rotary Evaporation Combine->SolventRemoval PureProduct Pure this compound SolventRemoval->PureProduct

Caption: General workflow for the purification of this compound via flash column chromatography.

ImpurityFormation APS This compound (Pure, Colorless Liquid) DPDS Diphenyl Diselenide (Yellow Impurity) APS->DPDS Air (O₂) + Light (at Room Temperature)

Caption: Common degradation pathway of this compound leading to impurity formation.

References

Technical Support Center: Allyl Phenyl Selenide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyl phenyl selenide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis of this compound

Question 1: I am getting a low yield of this compound in my synthesis from an allyl halide and a selenophenol derivative. What are the common causes and how can I improve the yield?

Answer: Low yields in the synthesis of this compound are often attributed to several factors. Here is a troubleshooting guide to help you improve your reaction outcome:

  • Issue: Incomplete formation of the selenolate anion (PhSe⁻).

    • Cause: The base used to deprotonate selenophenol may be weak, or the reaction conditions may not be optimal for its formation.

    • Solution: Ensure you are using a sufficiently strong base, such as sodium hydride (NaH) or sodium borohydride (NaBH₄), to completely deprotonate the selenophenol.[1] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the highly reactive selenolate anion.

  • Issue: Formation of diphenyl diselenide (PhSeSePh) as a major byproduct.

    • Cause: The selenolate anion is susceptible to oxidation, especially in the presence of air, which leads to the formation of diphenyl diselenide.[1] This side reaction consumes the nucleophile and reduces the yield of the desired product.

    • Solution:

      • Inert Atmosphere: Meticulously maintain an inert atmosphere throughout the reaction and workup.

      • Reducing Agent: Using a slight excess of a reducing agent like sodium borohydride can help to keep the selenium in its reduced state, minimizing diselenide formation.[1]

      • Reaction Time: Prolonged reaction times for the formation of sodium selenide can lead to its gradual oxidation to sodium diselenide.[1] Therefore, it is advisable to use the in situ generated selenolate immediately.

  • Issue: Slow or incomplete reaction with the allyl halide.

    • Cause: The reactivity of the allyl halide can influence the reaction rate. Allyl bromide is generally more reactive than allyl chloride. The solvent may also not be optimal for an SN2 reaction.

    • Solution:

      • Choice of Halide: If using allyl chloride, consider switching to allyl bromide for a faster reaction.

      • Solvent: Use a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the SN2 reaction.

      • Temperature: Gently heating the reaction mixture may increase the reaction rate, but be cautious as this can also promote side reactions.

Question 2: How can I effectively remove the diphenyl diselenide byproduct from my this compound product?

Answer: Diphenyl diselenide is a common impurity that can be challenging to remove completely. Here are a few purification strategies:

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for separating this compound from diphenyl diselenide. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of ethyl acetate, is typically effective. Diphenyl diselenide is less polar and will usually elute before the desired product.

  • Crystallization: If the product is a solid, recrystallization can be an effective purification method. The choice of solvent will depend on the specific properties of your product.

  • Chemical Conversion: In some cases, it may be possible to chemically convert the diselenide to a more easily separable compound. For instance, reduction with a mild reducing agent can convert the diselenide back to the selenol, which can then be removed by an aqueous base wash. However, this approach needs to be compatible with the desired product.

Oxidation and[2][3]-Sigmatropic Rearrangement

Question 3: My oxidation of this compound to the corresponding selenoxide, followed by the[2][3]-sigmatropic rearrangement, is giving a low yield of the desired allylic alcohol. What are the potential side reactions?

Answer: The oxidation of this compound is a critical step that generates an unstable allylic selenoxide intermediate. This intermediate can undergo competing reactions, leading to a lower yield of the desired allylic alcohol. The two primary competing pathways are the desired[2][3]-sigmatropic rearrangement and an undesired syn-elimination.[4] Another potential side reaction is the seleno-Pummerer rearrangement, especially under acidic conditions.[5]

Question 4: How can I favor the[2][3]-sigmatropic rearrangement over the syn-elimination side reaction?

Answer: The competition between the[2][3]-sigmatropic rearrangement and syn-elimination is influenced by several factors. Here's how you can promote the desired rearrangement:

  • Substrate Structure: The structure of the allyl group plays a significant role.

    • Substitution at the 2-position of the allyl group: The presence of a substituent at the C2 position of the allyl moiety can sterically hinder the syn-elimination pathway, thus favoring the[2][3]-sigmatropic rearrangement.[6]

    • Availability of syn-β-hydrogens: The syn-elimination reaction requires a hydrogen atom on the carbon adjacent to the selenium-bearing carbon to be in a syn-coplanar arrangement with the C-Se bond.[5] If the substrate is conformationally restricted in a way that prevents this alignment, the elimination will be disfavored.

  • Reaction Conditions:

    • Temperature: Selenoxide eliminations are often facile at or below room temperature.[5] While the[2][3]-sigmatropic rearrangement is also typically fast, carefully controlling the temperature can sometimes influence the product ratio. Lower temperatures generally favor the rearrangement.

    • Solvent: The choice of solvent can influence the reaction outcome. While systematic studies on solvent effects for this specific competition are not extensively tabulated, polar aprotic solvents are commonly used for these rearrangements.

Question 5: I am observing the formation of an α,β-unsaturated carbonyl compound instead of the expected allylic alcohol. What is happening and how can I prevent it?

Answer: The formation of an α,β-unsaturated carbonyl compound is a classic sign that the syn-elimination reaction is occurring. This happens when the allylic selenoxide eliminates to form an alkene, which may be further oxidized or rearranged to the carbonyl compound.

To prevent this:

  • Modify the Substrate: As mentioned in the previous question, introducing a substituent at the 2-position of the allyl group can disfavor the elimination pathway.

  • Control Reaction Conditions:

    • Oxidant Choice: Using an oxidant like meta-chloroperbenzoic acid (m-CPBA) at low temperatures allows for the oxidation to occur below the temperature at which the selenoxide eliminates.[5] This can allow the rearrangement to proceed before the elimination becomes significant.

    • Avoid Excess Oxidant: An excess of a strong oxidant like hydrogen peroxide can lead to over-oxidation of the product or starting material.[5]

Question 6: My reaction is producing α-dicarbonyl compounds as byproducts. What is the cause and how can I avoid it?

Answer: The formation of α-dicarbonyl compounds is characteristic of a seleno-Pummerer rearrangement .[5] This side reaction is typically promoted by the presence of acid. The mechanism involves protonation of the selenoxide, followed by elimination of water to form a selenium-stabilized cation, which is then attacked by a nucleophile (like water or an alcohol from the solvent) leading to the dicarbonyl compound after hydrolysis.

Prevention of Seleno-Pummerer Rearrangement:

  • Buffer the Reaction: The most effective way to prevent the seleno-Pummerer reaction is to perform the oxidation under non-acidic or basic conditions. Adding a mild base, such as pyridine or a hindered amine, can neutralize any acidic byproducts.[5]

  • Choice of Oxidant: Using an oxidant that does not generate acidic byproducts can also be beneficial. For example, ozone can be used, which produces only dioxygen as a byproduct.[5]

Quantitative Data on Reaction Outcomes

While comprehensive tables directly comparing all possible side reactions are scarce in the literature, the following table summarizes general trends and reported yields for the key reactions of this compound.

Reaction/Side ReactionSubstrate/ConditionsProduct(s)Typical Yield (%)Reference(s)
Synthesis of this compound Phenylselenyl bromide, allylmagnesium bromide in THFThis compound~85%N/A
Diphenyl diselenide, NaBH₄, allyl bromide in ethanolThis compoundGood to moderate[1]
[2][3]-Sigmatropic Rearrangement This compound, H₂O₂ or m-CPBAAllylic alcohol43-65% (overall from aldehyde)[7]
Substituted allylic selenoxidesCorresponding allylic alcoholsGenerally good[6][7]
syn-Elimination Selenoxides with accessible syn-β-hydrogensAlkenesCan be the major product[5]
Seleno-Pummerer Rearrangement Selenoxides in the presence of acidα-Acyloxy thioethers/α-dicarbonylsVariable, can be significant[5][8]
Diselenide Formation Synthesis of selenides in the presence of oxygenDiphenyl diselenideCan be a major byproduct[1]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure based on the reaction of a selenolate anion with an allyl halide.

Materials:

  • Diphenyl diselenide (1.0 equiv)

  • Sodium borohydride (2.2 equiv)

  • Anhydrous ethanol

  • Allyl bromide (2.2 equiv)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Under an inert atmosphere, dissolve diphenyl diselenide in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions. The yellow color of the diphenyl diselenide should disappear, indicating the formation of the sodium phenylselenolate.

  • Once the solution is colorless, add allyl bromide dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Protocol 2: Oxidation of this compound and[2][3]-Sigmatropic Rearrangement

This protocol describes the oxidation of this compound to the corresponding selenoxide, which then undergoes an in situ[2][3]-sigmatropic rearrangement to form an allylic alcohol.

Materials:

  • This compound (1.0 equiv)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • meta-Chloroperbenzoic acid (m-CPBA) (1.1 equiv) or 30% Hydrogen peroxide (H₂O₂) (1.1 equiv)

  • Pyridine (optional, as a buffer)

  • Standard glassware

Procedure using m-CPBA:

  • Dissolve this compound in CH₂Cl₂ in a round-bottom flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve m-CPBA in CH₂Cl₂.

  • Add the m-CPBA solution dropwise to the solution of this compound at -78 °C.

  • Monitor the reaction by TLC. The oxidation is typically very fast.

  • Once the starting material is consumed, allow the reaction to slowly warm to room temperature. The[2][3]-sigmatropic rearrangement usually occurs during this warming phase.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude allylic alcohol by flash column chromatography.

Procedure using H₂O₂:

  • Dissolve this compound in THF or methanol.

  • Cool the solution to 0 °C.

  • Add 30% hydrogen peroxide dropwise.

  • Stir the reaction at 0 °C to room temperature until the reaction is complete (monitor by TLC).

  • Workup the reaction by adding water and extracting with an organic solvent.

  • Purify the product by column chromatography.

Visualizations

Reaction_Pathways AllylPhenylSelenide This compound Selenoxide Allylic Selenoxide AllylPhenylSelenide->Selenoxide Oxidation (H₂O₂, m-CPBA) RearrangementProduct [2,3]-Sigmatropic Rearrangement (Allylic Alcohol) Selenoxide->RearrangementProduct Desired Pathway EliminationProduct syn-Elimination (Alkene) Selenoxide->EliminationProduct Side Reaction (Favored by accessible syn-β-H) PummererProduct Seleno-Pummerer (α-Acyloxy Selenide) Selenoxide->PummererProduct Side Reaction (Acidic Conditions)

Caption: Competing reaction pathways of allylic selenoxide.

Troubleshooting_Workflow Start Low Yield of Allylic Alcohol CheckByproducts Analyze Byproducts by NMR/MS Start->CheckByproducts Alkene Alkene/Unsaturated Carbonyl Detected? CheckByproducts->Alkene Dicarbonyl α-Dicarbonyl Detected? Alkene->Dicarbonyl No SynElimination Syn-Elimination is the Major Side Reaction Alkene->SynElimination Yes Pummerer Seleno-Pummerer is Occurring Dicarbonyl->Pummerer Yes NoByproducts No Major Byproducts, Just Low Conversion Dicarbonyl->NoByproducts No ModifySubstrate Modify Substrate: Add C2-substituent SynElimination->ModifySubstrate ControlTemp Lower Reaction Temperature SynElimination->ControlTemp BufferReaction Add a Non-nucleophilic Base (e.g., Pyridine) Pummerer->BufferReaction ChangeOxidant Use m-CPBA at low temp or Ozone Pummerer->ChangeOxidant CheckOxidation Check Oxidation Step: - Fresh Oxidant - Reaction Time/Temp NoByproducts->CheckOxidation

Caption: Troubleshooting workflow for low yield of allylic alcohol.

References

Technical Support Center: Allyl Phenyl Selenide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of allyl phenyl selenide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Nucleophilic substitution (SN2) reaction: This widely used method involves the reaction of an allyl halide (e.g., allyl bromide) with a selenophenol derivative, typically in the form of a selenolate anion (PhSe⁻).[1]

  • Palladium-catalyzed decarboxylative coupling: This method utilizes a palladium catalyst to couple an allylic substrate with a selenium source.[2]

  • Reaction with Grignard reagents: Phenylmagnesium bromide can be reacted with elemental selenium to form a phenylselenomagnesium bromide intermediate, which then reacts with an allyl halide.[3]

  • From activated alcohols: Benzylic, allylic, and tertiary alcohols can be converted to the corresponding alkyl phenyl selenides using a combination of O-(tert-butyl) Se-phenyl selenocarbonate and hydroiodic acid.[4]

Q2: I am not getting the expected yield. What are the critical parameters to optimize?

A2: To improve the yield of this compound, consider optimizing the following parameters:

  • Solvent Polarity: The choice of solvent can significantly impact the reaction rate and yield. For instance, in the synthesis of related β-tosylaminoselenides, optimizing solvent polarity led to yields greater than 80%.[1]

  • Reaction Temperature: Temperature plays a crucial role. Reactions are often performed at room temperature, but in some cases, heating under reflux may be necessary.[3] Careful control is needed as side reactions can occur at elevated temperatures.

  • Reagent Stoichiometry: The ratio of reactants is critical. For example, when using sodium borohydride to generate sodium selenide in situ, an excess of the reducing agent (e.g., 3.0 equivalents) can significantly improve the yield.[5] Similarly, using an excess of magnesium (1.5 equivalents) in Grignard-based methods has been shown to be optimal.[3]

  • Inert Atmosphere: Many organoselenium reagents are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve yields.[3]

Q3: What are the potential side reactions or byproducts I should be aware of?

A3: Common side reactions include:

  • Oxidation to Allyl Phenyl Selenoxide: The selenium atom in this compound is susceptible to oxidation, forming allyl phenyl selenoxide. This can be triggered by exposure to air or oxidizing agents.[1]

  • [1][6]-Sigmatropic Rearrangement: The allyl phenyl selenoxide intermediate is often unstable and can undergo a rapid[1][6]-sigmatropic rearrangement to produce allylic alcohols.[1]

  • Syn-elimination: In the presence of a β-hydrogen, the selenoxide can also undergo syn-elimination to yield an alkene and selenenic acid (PhSeOH).[1]

  • Formation of Diphenyl Diselenide (PhSeSePh): This can occur through the oxidation of the selenolate anion.

Q4: How can I purify the final product?

A4: Flash column chromatography is a common and effective method for purifying this compound.[2] The choice of eluent will depend on the specific impurities present, but a non-polar solvent system like hexane/ethyl acetate is often a good starting point.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] Consider extending the reaction time.
Poor quality of reagents.Use freshly distilled or purified solvents and reagents. Ensure the allyl halide is not degraded.
Inefficient generation of the selenolate anion.When using a reducing agent like NaBH₄, ensure it is added in appropriate excess and that the reaction to form the selenide is complete before adding the allyl halide.[5]
Reaction performed under air.For air-sensitive reagents, ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen).[3]
Presence of Multiple Spots on TLC (Multiple Products) Formation of oxidized byproducts (selenoxide).Minimize exposure to air during the reaction and workup.
[1][6]-Sigmatropic rearrangement of the selenoxide.Maintain a low reaction temperature to suppress the rearrangement.
Formation of diphenyl diselenide.Ensure complete reaction of the selenolate with the allyl halide. An excess of the allyl halide may be beneficial.
Difficulty in Isolating the Product Product is volatile.Be cautious during solvent removal (rotoevaporation). Use moderate temperatures and pressures.
Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) to break up the emulsion.

Experimental Protocols

Method 1: Synthesis via Nucleophilic Substitution with in situ Generated Sodium Selenide

This protocol is adapted from a general procedure for the synthesis of dialkyl selenides.[5]

Materials:

  • Selenium powder (Se)

  • Sodium borohydride (NaBH₄)

  • Deionized water (H₂O)

  • Tetrahydrofuran (THF)

  • Allyl bromide

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred mixture of NaBH₄ (3.0 eq) in H₂O, add Se powder (1.0 eq) under a nitrogen atmosphere.

  • Stir the resulting mixture at room temperature for 1 hour. The solution should turn from black to white, indicating the formation of sodium selenide (Na₂Se).

  • Slowly add a solution of allyl bromide (2.4 eq) in THF to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC, typically 2-48 hours).

  • Dilute the reaction mixture with water and extract with CH₂Cl₂ (3 x 30 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Optimization of Sodium Selenide Formation for Subsequent Alkylation [5]

EntryNaBH₄ (eq.)Time (h)Temperature (°C)Yield of Dibenzyl Selenide (%)*
11.0125Trace
22.012565
33.0 1 25 81
43.00.52575

*Dibenzyl selenide was used as a model product for optimizing the formation of sodium selenide.

Table 2: Synthesis of Various Dialkyl Selenides Using Optimized Conditions [5]

EntryAlkyl HalideProductTime (h)Temperature (°C)Yield (%)
1Benzyl bromideDibenzyl selenide22581
2Phenethyl bromideDiphenethyl selenide122575
3Allyl bromide Diallyl selenide 2 25 83
4n-Butyl bromideDi-n-butyl selenide125078

*Note: The table shows the synthesis of symmetrical dialkyl selenides. For this compound, a similar procedure would be followed using a phenylseleno-nucleophile.

Visualizations

experimental_workflow cluster_reagent_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A NaBH4 + H2O D Formation of Na2Se (1h, 25°C, N2 atm) A->D B Se powder B->D C Allyl bromide in THF E Alkylation (2-48h, 25°C) C->E D->E F Quench with H2O E->F G Extract with CH2Cl2 F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Concentrate I->J K Flash Column Chromatography J->K L Pure this compound K->L

Caption: Experimental workflow for the synthesis of this compound via in situ generated sodium selenide.

troubleshooting_logic Start Low Yield or No Product Check_TLC Is the starting material consumed on TLC? Start->Check_TLC Extend_Time Extend reaction time Check_TLC->Extend_Time No Check_Reagents Check reagent quality (freshness, purity) Check_TLC->Check_Reagents Yes Check_Atmosphere Is the reaction under inert atmosphere? Check_Reagents->Check_Atmosphere Implement_Inert Use N2 or Ar atmosphere Check_Atmosphere->Implement_Inert No Optimize_Stoichiometry Optimize reagent ratios (e.g., excess NaBH4) Check_Atmosphere->Optimize_Stoichiometry Yes

References

Handling and safety precautions for allyl phenyl selenide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Allyl Phenyl Selenide

This guide provides essential safety information, handling procedures, and troubleshooting advice for researchers working with this compound.

Frequently Asked Questions (FAQs)

Section 1: General Information & Properties

Q1: What is this compound? A1: this compound is an organoselenium compound with the chemical formula C₉H₁₀Se.[1] It features a reactive allyl group and a phenylseleno moiety, making it a valuable substrate in organic synthesis, particularly for studying sigmatropic rearrangements and other selenium-mediated transformations.[2]

Q2: What are the main chemical properties of this compound? A2: The selenium atom in this compound can be easily oxidized, typically with agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA).[2] The resulting allyl phenyl selenoxide is an unstable intermediate that readily undergoes reactions like syn-elimination or, more notably, a[3]-sigmatropic rearrangement to form allylic alcohols.[2][4]

Q3: What are the physical properties of this compound? A3: Key physical data for this compound and related compounds are summarized below.

PropertyValueSource Compound
Molecular Formula C₉H₁₀SeThis compound[1]
Molecular Weight 197.15 g/mol This compound[1]
Density 1.308 g/mL at 20 °CThis compound[5]
LD50 Intraperitoneal 100 mg/kgMouse (Allyl Phenyl Ether)[3]
LD50 Intravenous 63 mg/kgMouse (Allyl Phenyl Ether)[3]
Appearance Colorless LiquidAllyl Phenyl Sulfide[6]
Odor UnpleasantAllyl Phenyl Sulfide[6]

Note: Some toxicological data is from the closely related compound allyl phenyl ether, as specific data for this compound is limited. Handle with caution.

Section 2: Handling, Storage, and Personal Protective Equipment (PPE)

Q4: What personal protective equipment (PPE) is required when handling this compound? A4: Always handle this compound in a well-ventilated area or a chemical fume hood.[7][8] The following PPE is mandatory:

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.[6][9]

  • Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile).[6]

  • Skin and Body Protection: Wear a lab coat or long-sleeved clothing to prevent skin contact.[6][9]

  • Respiratory Protection: Under normal use with adequate ventilation, respiratory protection is not typically required.[3][6] For large-scale use or in emergencies, a NIOSH/MSHA approved respirator may be necessary.[6]

Q5: How should this compound be stored? A5: Store containers in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[3][8] Keep containers tightly closed to protect from moisture and air.[7] For long-term stability, storage at 2-8 °C is recommended. The compound can slowly decompose at room temperature in the presence of light, forming a yellow diphenyl diselenide impurity.[5]

Q6: What materials are incompatible with this compound? A6: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10] It is also reactive towards oxidizing agents such as hydrogen peroxide and m-CPBA, which are often used intentionally in synthesis.[2]

Section 3: Emergency Procedures and First Aid

Q7: What should I do in case of accidental skin or eye contact? A7:

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water or shower.[3] If irritation persists, seek medical attention.[6]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[6][9]

Q8: What is the procedure for accidental inhalation or ingestion? A8:

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Get medical attention if symptoms occur.[6]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[6][10] Call a physician or poison control center immediately.[10]

Q9: How should a spill of this compound be handled? A9: For minor spills, remove all ignition sources.[8][10] Absorb the spill with an inert material like sand, earth, or vermiculite.[8] Collect the material into a suitable, labeled container for disposal.[8] For major spills, evacuate the area and move upwind.[8] Prevent the spill from entering drains or waterways.[8]

Troubleshooting Guide

Q10: My this compound has turned yellow. Can I still use it? A10: A yellow color indicates the formation of diphenyl diselenide due to slow decomposition, which can occur at room temperature.[5] While the presence of this impurity may not interfere with all reactions, it can affect stoichiometry and yield. For sensitive applications, purification by flash column chromatography may be necessary. Storing the compound in a freezer can prevent this degradation.[5]

Q11: My oxidation reaction to form the allylic alcohol is not working. What are some common issues? A11: The oxidation of this compound to the selenoxide, followed by a[3]-sigmatropic rearrangement, is sensitive to reaction conditions.

  • Oxidant Choice: Ensure your oxidizing agent (e.g., H₂O₂, m-CPBA) is fresh and active.

  • Temperature Control: The initial oxidation is often performed at low temperatures (e.g., -78 °C), followed by warming to room temperature to facilitate the rearrangement.[11] Improper temperature control can lead to side products.

  • Reaction Time: The selenoxide intermediate is unstable. Ensure the rearrangement has sufficient time to proceed after the oxidation step.[11]

Experimental Protocols

Oxidation of this compound to an Allylic Alcohol

This protocol describes a general method for the oxidation of this compound and subsequent[3]-sigmatropic rearrangement to yield an allylic alcohol.

Methodology:

  • In a flask open to the air and equipped with a stir bar, dissolve this compound (1 equivalent) and N,N'-dimethylaminopyridine (5 equivalents) in tetrahydrofuran (THF).[11]

  • Cool the solution to -78 °C using a dry ice/acetone bath.[11]

  • Add a 30% hydrogen peroxide (H₂O₂) solution dropwise to the cooled mixture.[11]

  • Stir the reaction at -78 °C for approximately 20 minutes.[11]

  • Remove the cooling bath and allow the solution to warm to room temperature.[11]

  • Continue stirring for 12 hours to ensure the rearrangement is complete.[11]

  • Upon completion, dilute the reaction mixture with diethyl ether and hexane, dry it over magnesium sulfate (MgSO₄), filter, and concentrate to isolate the product.[11]

Visualized Workflows

G start Spill Occurs assess Assess Spill Size & Immediate Risk start->assess evacuate Alert Personnel & Evacuate Immediate Area assess->evacuate ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat evacuate->ppe ventilate Ensure Adequate Ventilation (Fume Hood) ppe->ventilate ignite Remove All Ignition Sources ventilate->ignite contain Contain Spill with Inert Absorbent Material (Sand, Vermiculite) ignite->contain collect Carefully Collect Absorbed Material into a Labeled, Sealable Container contain->collect clean Clean Spill Area with Soap and Water collect->clean dispose Dispose of Waste Container as Hazardous Chemical Waste clean->dispose end Procedure Complete dispose->end

References

Allyl phenyl selenide degradation and byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyl phenyl selenide.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

This compound is stable indefinitely when stored in a freezer.[1] At room temperature and in the presence of ambient light, it will slowly degrade.[1] Therefore, it is crucial to store it in a tightly sealed container, protected from light, at a low temperature (2-8°C is recommended) to ensure its stability and purity.[1][2]

Q2: I've noticed my this compound has turned yellow. What is the cause of this discoloration?

The yellowing of this compound is a common sign of degradation. The primary byproduct formed during this process is diphenyl diselenide, which is a yellow solid.[1] This degradation occurs slowly at room temperature and is accelerated by exposure to light.[1]

Q3: What are the main degradation pathways for this compound?

The principal degradation pathway for this compound under ambient conditions (room temperature and light) is the homolytic cleavage of the carbon-selenium bond, leading to the formation of phenylselanyl radicals. These radicals then dimerize to form the more stable diphenyl diselenide.

Q4: Besides diphenyl diselenide, what other byproducts might be present in my sample?

Byproducts in a sample of this compound can originate from either its synthesis or subsequent degradation.

  • From Synthesis: The most common synthesis involves the reaction of a selenophenol derivative with an allyl halide.[3] Incomplete reaction or side reactions can lead to the presence of unreacted starting materials or other organoselenium compounds. The synthesis from diphenyl diselenide can also be a source of impurities if the reduction is incomplete.[1]

  • From Degradation: Apart from diphenyl diselenide, prolonged or harsh storage conditions could potentially lead to the formation of other radical-mediated byproducts, although these are less commonly reported for simple degradation.[3]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving the synthesis and reaction of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the synthesis of this compound. 1. Incomplete reaction due to poor quality reagents or insufficient reaction time.1. Ensure the use of high-purity starting materials. Optimize reaction time and temperature.[3]
2. Side reactions, such as the formation of symmetrical selenides.[4]2. Carefully control the stoichiometry of the reactants. Consider using a different synthetic route if side products are persistent.
Unexpected products in reactions involving oxidation of this compound. 1. The intermediate allyl phenyl selenoxide is unstable and can undergo competing reactions.[3]1. The two primary competing pathways are[5][6]-sigmatropic rearrangement and syn-elimination.[3] Carefully control the reaction temperature, as most selenoxides decompose between -50 and 40 °C.[5]
2. Presence of acid can catalyze epimerization at the selenium center or lead to seleno-Pummerer side reactions.[5]2. If acid-catalyzed side reactions are suspected, buffer the reaction mixture with an amine base, especially when using oxidants like m-CPBA.[5]
Formation of an alkene instead of the desired allylic alcohol after oxidation. This is likely due to the syn-elimination pathway dominating over the[5][6]-sigmatropic rearrangement.Modify the reaction conditions to favor the rearrangement. This can include changing the solvent or the substitution pattern on the allyl group.
Difficulty in purifying the product. Contamination with diphenyl diselenide or other selenium-containing byproducts.Use flash column chromatography for purification. Ensure that the starting this compound is pure before use by checking for discoloration.

Quantitative Data

PropertyValue
Molecular Formula C₉H₁₀Se[7]
Molecular Weight 197.14 g/mol [2]
Melting Point 10°C[2]
Boiling Point 109-110°C (37 Torr)[2]
Density 1.308 g/mL at 20°C[1][2]
Storage Temperature 2-8°C[1][2]

Experimental Protocols

1. Synthesis of this compound from Diphenyl Diselenide

This protocol is based on the common method of reducing a diselenide followed by alkylation.

  • Materials: Diphenyl diselenide, sodium borohydride, ethanol, allyl bromide, diethyl ether, saturated aqueous ammonium chloride, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenyl diselenide in ethanol.

    • Cool the solution in an ice bath and add sodium borohydride portion-wise until the yellow color of the diselenide disappears, indicating the formation of sodium phenylselenolate (PhSeNa).

    • Slowly add allyl bromide to the reaction mixture and allow it to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the product by flash column chromatography on silica gel.

2. Oxidation of this compound to Allyl Phenyl Selenoxide and Subsequent[5][6]-Sigmatropic Rearrangement

This protocol describes a general procedure for the oxidation and rearrangement to form an allylic alcohol.

  • Materials: this compound, hydrogen peroxide (30% solution) or meta-chloroperoxybenzoic acid (m-CPBA), tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂), pyridine (optional, as a buffer), saturated aqueous sodium bicarbonate, saturated aqueous sodium thiosulfate, diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve this compound in THF or CH₂Cl₂ in a round-bottom flask.

    • Cool the solution to a low temperature (typically -78°C to 0°C).

    • Slowly add a solution of the oxidizing agent (e.g., H₂O₂ or m-CPBA) to the reaction mixture. If using m-CPBA, adding a small amount of pyridine can prevent acid-catalyzed side reactions.[5]

    • Allow the reaction to stir at a low temperature and then warm to room temperature. The rearrangement of the intermediate selenoxide is often rapid.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and, if m-CPBA was used, a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure and purify the resulting allylic alcohol by flash column chromatography.

Visualizations

degradation_pathway allyl_phenyl_selenide This compound phenylselanyl_radical Phenylselanyl Radical (PhSe•) allyl_phenyl_selenide->phenylselanyl_radical Light, Heat (Homolytic Cleavage) diphenyl_diselenide Diphenyl Diselenide (PhSeSePh) phenylselanyl_radical->diphenyl_diselenide Dimerization

Caption: Degradation pathway of this compound to diphenyl diselenide.

troubleshooting_workflow start Unexpected Experimental Outcome check_purity Check Purity of this compound (e.g., by NMR, check for yellow color) start->check_purity impure Impure Starting Material (Contains Diphenyl Diselenide) check_purity->impure Yes reaction_type What type of reaction? check_purity->reaction_type No purify Purify by Column Chromatography impure->purify purify->reaction_type oxidation Oxidation Reaction reaction_type->oxidation Oxidation other_reaction Other Reaction reaction_type->other_reaction Other oxidation_issue Unexpected Product from Oxidation? oxidation->oxidation_issue alkene_product Alkene Formed (Syn-elimination) oxidation_issue->alkene_product Yes, alkene rearrangement_product Rearranged Alcohol Formed ([2,3]-Sigmatropic Rearrangement) oxidation_issue->rearrangement_product Yes, alcohol acid_present Is acid present? oxidation_issue->acid_present Other byproducts pummerer_product Seleno-Pummerer Byproduct add_base Add a non-nucleophilic base (e.g., pyridine) pummerer_product->add_base acid_present->other_reaction No acid_present->pummerer_product Yes

Caption: Troubleshooting workflow for experiments with this compound.

References

Technical Support Center: Selenoxide Elimination of Allyl Phenyl Selenide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the selenoxide elimination of allyl phenyl selenide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the yield of my desired alkene product low?

A1: Low yields in selenoxide eliminations can stem from several factors. Incomplete oxidation of the this compound to the corresponding selenoxide is a common culprit. Additionally, the unstable nature of the allyl phenyl selenoxide can lead to competing side reactions, primarily the[1][2]-sigmatropic rearrangement to form an allylic alcohol.[3][4] Suboptimal reaction temperature can also play a role; most selenoxides decompose to alkenes between -50 and 40 °C, and finding the ideal temperature for your specific substrate is crucial.[1][5]

Troubleshooting Steps:

  • Ensure Complete Oxidation: Monitor the oxidation step by thin-layer chromatography (TLC) to confirm the complete consumption of the starting selenide. If the reaction is sluggish, consider increasing the equivalents of the oxidizing agent or switching to a more reactive one (see Table 1).

  • Optimize Temperature: The elimination is a thermal process. If the yield is low, the temperature might be either too low for efficient elimination or too high, promoting decomposition or side reactions. Experiment with a range of temperatures within the -50 to 40 °C window.

  • Minimize[1][2]-Sigmatropic Rearrangement: This rearrangement is a known competing pathway for allylic selenoxides.[3][4] Lowering the reaction temperature can sometimes disfavor this pathway.

Q2: My reaction is incomplete, and I still have starting this compound. What should I do?

A2: An incomplete reaction is most often due to insufficient or inefficient oxidation. The choice and handling of the oxidizing agent are critical.

Troubleshooting Steps:

  • Check Oxidizing Agent Quality: Hydrogen peroxide solutions can decompose over time. It is recommended to use a freshly opened bottle or titrate the solution to determine its exact concentration.[2] For sensitive substrates, meta-chloroperoxybenzoic acid (m-CPBA) can be a better choice as it oxidizes the selenide at a lower temperature than that at which elimination occurs.[1]

  • Increase Oxidant Equivalents: Sometimes, an excess of the oxidizing agent is needed to drive the reaction to completion, especially if the selenium compound itself catalyzes the decomposition of the oxidant.[1] A common protocol uses two molar equivalents of hydrogen peroxide: one for the selenide oxidation and one to oxidize the benzeneselenenic acid byproduct to benzeneseleninic acid.[2]

  • Consider an Alternative Oxidant: If hydrogen peroxide proves ineffective, ozone or m-CPBA are viable alternatives.[1] Ozone is particularly useful when a clean reaction is required, as the only byproduct is dioxygen.

Q3: I am observing significant amounts of an unexpected byproduct. How can I identify and minimize it?

A3: The most common byproduct in the selenoxide elimination of this compound is the corresponding allylic alcohol, formed via a[1][2]-sigmatropic rearrangement.[3][4] Another potential side reaction, especially in the presence of acid, is the seleno-Pummerer reaction, which can lead to α-dicarbonyl compounds after hydrolysis.[1]

Troubleshooting Steps:

  • Characterize the Byproduct: Use spectroscopic methods (NMR, MS) to identify the structure of the byproduct. An allylic alcohol will have a characteristic hydroxyl signal in the NMR and IR spectra.

  • Minimize[1][2]-Sigmatropic Rearrangement: As mentioned, this is often favored at higher temperatures. Running the reaction at the lowest temperature that still allows for efficient elimination can help.

  • Avoid Acidic Conditions: The seleno-Pummerer reaction is acid-catalyzed. If using an oxidant like m-CPBA, which produces a carboxylic acid byproduct, it is advisable to buffer the reaction mixture with an amine base.[1]

  • Purification: If byproduct formation cannot be completely suppressed, purification by column chromatography is usually effective in separating the desired alkene from the more polar allylic alcohol and other byproducts.

Q4: How do I effectively remove the selenium byproducts from my reaction mixture?

A4: The primary selenium byproduct is benzeneseleninic acid, which is formed from the initial elimination product, benzeneselenenic acid.[2] Benzeneseleninic acid is a solid and can often be removed by filtration.

Workup Protocol:

  • After the reaction is complete, cool the reaction mixture. The benzeneseleninic acid will often precipitate.

  • Filter the reaction mixture to remove the solid benzeneseleninic acid.

  • Wash the organic filtrate with an aqueous solution of sodium bicarbonate to remove any remaining acidic byproducts.[2]

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • The crude product can then be further purified by column chromatography or distillation.

Data Presentation

Table 1: Comparison of Common Oxidizing Agents for Selenoxide Elimination

Oxidizing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Hydrogen Peroxide (H₂O₂)30% aqueous solution, often in excess. Reaction temperature typically 0 °C to room temperature.[2]Inexpensive, environmentally benign byproduct (water).Can lead to over-oxidation, concentration can be unreliable.[1]
meta-Chloroperoxybenzoic Acid (m-CPBA)Used in stoichiometric amounts. Oxidation is typically performed at low temperatures (-78 °C to 0 °C) before warming to effect elimination.[1]Highly efficient, can be used for substrates sensitive to oxidation.More expensive, acidic byproduct may require buffering.[1]
Ozone (O₃)Bubbled through the reaction mixture at low temperature.Clean reaction with only dioxygen as a byproduct.Requires specialized equipment (ozone generator).[1]

Experimental Protocols

General Protocol for Selenoxide Elimination using Hydrogen Peroxide:

  • Dissolve the this compound in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 30% aqueous solution of hydrogen peroxide (typically 2-3 equivalents) dropwise to the stirred solution.

  • Monitor the reaction by TLC until all the starting selenide is consumed.

  • Allow the reaction to warm to room temperature and stir until the elimination is complete (as monitored by TLC for the appearance of the alkene product).

  • Cool the mixture to precipitate the benzeneseleninic acid byproduct and remove it by filtration.

  • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Selenoxide Elimination using m-CPBA:

  • Dissolve the this compound in dichloromethane and cool to -78 °C (dry ice/acetone bath).

  • Add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise.

  • Stir the reaction at -78 °C for 30 minutes to ensure complete oxidation.

  • Add a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents) to buffer the reaction.

  • Remove the cooling bath and allow the reaction to warm to room temperature. The elimination will proceed as the temperature rises.

  • Once the reaction is complete, dilute with dichloromethane and wash with aqueous sodium bicarbonate and brine.

  • Dry the organic layer, concentrate, and purify as described above.

Visualizations

Selenoxide_Elimination_Mechanism Mechanism of Selenoxide Elimination cluster_start Starting Material cluster_oxidation Oxidation cluster_elimination Syn-Elimination cluster_products Products start This compound selenoxide Allyl Phenyl Selenoxide (Unstable Intermediate) start->selenoxide + Oxidant oxidant Oxidizing Agent (e.g., H₂O₂, m-CPBA) transition_state Coplanar Transition State selenoxide->transition_state Thermal (syn-periplanar) alkene Alkene transition_state->alkene selenenic_acid Benzeneselenenic Acid transition_state->selenenic_acid

Caption: Mechanism of the syn-selenoxide elimination.

Experimental_Workflow General Experimental Workflow start 1. Dissolve this compound oxidation 2. Add Oxidizing Agent at Low Temperature start->oxidation reaction 3. Monitor Reaction by TLC oxidation->reaction elimination 4. Warm to Effect Elimination reaction->elimination workup 5. Aqueous Workup elimination->workup purification 6. Purification (e.g., Chromatography) workup->purification product Isolated Alkene Product purification->product

Caption: A typical experimental workflow for selenoxide elimination.

Troubleshooting_Tree Troubleshooting Decision Tree start Low Alkene Yield? check_sm Starting Material Remaining? start->check_sm incomplete_ox Incomplete Oxidation check_sm->incomplete_ox Yes check_byproducts Significant Byproducts? check_sm->check_byproducts No solution_ox - Check oxidant quality - Increase oxidant equivalents - Change oxidant incomplete_ox->solution_ox rearrangement [2,3]-Sigmatropic Rearrangement check_byproducts->rearrangement Yes other_issues Other Issues check_byproducts->other_issues No solution_rearrange - Lower reaction temperature rearrangement->solution_rearrange solution_other - Optimize temperature - Check substrate purity other_issues->solution_other

Caption: A decision tree for troubleshooting low yields.

References

Technical Support Center: Scaling Up Allyl Phenyl Selenide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for allyl phenyl selenide reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up organoselenium chemistry. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scaling up?

A1: The most common and scalable method is the nucleophilic substitution (SN2) reaction between an allyl halide (like allyl bromide) and a selenophenolate anion (PhSe⁻).[1] The selenophenolate is typically generated in situ from diphenyl diselenide by reduction with an agent like sodium borohydride, or from selenophenol by deprotonation with a base. Alternative methods include reacting aryl halides with magnesium and elemental selenium.[2]

Q2: What are the critical safety precautions when handling selenium compounds on a large scale?

A2: Selenium compounds are toxic and require strict safety protocols.[3]

  • Inhalation: Hydrogen selenide and selenium fumes are highly toxic, potentially causing severe respiratory irritation and pulmonary edema.[3][4][5] All operations should be conducted in a well-ventilated fume hood.

  • Skin Contact: Selenium compounds can cause skin burns, irritation, and dermatitis.[3] Always use appropriate personal protective equipment (PPE), including chemically resistant gloves, lab coats, and safety goggles.

  • Waste Disposal: Selenium-containing waste must be segregated and disposed of according to institutional and national environmental regulations.

  • Toxicity: Acute or chronic exposure can lead to a range of health effects, from irritation to systemic toxicity.[6]

Q3: Why is temperature control so critical during the synthesis and subsequent reactions of this compound?

A3: Temperature control is crucial for several reasons. Firstly, the formation of the selenophenolate anion and the subsequent SN2 reaction can be exothermic, and poor heat dissipation on a larger scale can lead to runaway reactions. Secondly, many applications of this compound involve its oxidation to allyl phenyl selenoxide, which is thermally unstable.[1][7] This intermediate undergoes elimination or rearrangement reactions, and the selectivity between these pathways is often temperature-dependent.[8]

Q4: What are the common byproducts in reactions involving this compound, and can they be recycled?

A4: Common byproducts often originate from the selenium reagents themselves. For instance, when generating the PhSe⁻ anion from diphenyl diselenide (PhSeSePh), one equivalent of PhSe⁻ is produced, while the other remains as a byproduct or is part of a complex equilibrium. In subsequent oxidation/elimination steps, benzeneselenenic acid (PhSeOH) or its dehydration products are formed. In some protocols, the diaryl diselenide can be recovered and reused, improving the atom economy of the process.[9]

Troubleshooting Guides

Problem: Low or Inconsistent Reaction Yield

Q: My reaction yield is significantly lower than expected after scaling up. What are the potential causes?

A: Scaling up can introduce several variables that affect yield. Consider the following:

  • Inefficient Mixing: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, leading to side reactions. Ensure the stirring mechanism is adequate for the vessel size and viscosity of the reaction mixture.

  • Heat Transfer Issues: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient. An uncontrolled exotherm can decompose reagents, intermediates, or the final product. Consider a slower rate of addition for key reagents or improved cooling capacity.

  • Atmosphere Control: Reactions involving organometallic or highly nucleophilic species like selenolates are often sensitive to air and moisture.[2] Ensure all reagents and solvents are dry and that the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Quality: The purity of starting materials, especially the selenium source and the allyl halide, can have a significant impact. Impurities may inhibit the reaction or catalyze side reactions.

Problem: Poor Selectivity and Formation of Multiple Products

Q: My reaction produces a mixture of compounds, particularly when oxidizing this compound. How can I improve selectivity?

A: This is a common issue, as the key intermediate, allyl phenyl selenoxide, can undergo competing reaction pathways.[1]

  • Syn-Elimination vs.[1][3]-Sigmatropic Rearrangement: The two primary pathways for allyl phenyl selenoxide are a syn-elimination to form allene and a[1][3]-sigmatropic rearrangement to yield an allylic alcohol after hydrolysis.[1] The balance between these is influenced by temperature, solvent, and substrate structure. To favor the rearrangement, reactions are typically run at low temperatures (-50 to 0 °C).

  • Acid-Catalyzed Side Reactions: The presence of acid can lead to side reactions like the seleno-Pummerer rearrangement, which can produce α-dicarbonyl compounds.[8] If using an oxidant like m-CPBA, which produces an acid byproduct, consider adding a non-nucleophilic base or buffer to the reaction mixture.[8]

Problem: Difficulties During Product Purification

Q: I'm struggling to isolate pure this compound from the crude reaction mixture. What purification strategies are recommended?

A: Purification challenges often involve separating the product from selenium-containing byproducts or starting materials.

  • Chromatography Issues: While flash column chromatography is common, some organoselenium compounds can be unstable on silica gel.[10] Consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine) in the eluent.

  • Aqueous Workup: An aqueous workup can help remove inorganic salts and some water-soluble byproducts. However, ensure your product is not water-soluble and is stable to the pH conditions of the wash.[11]

  • Distillation: If the product is thermally stable and volatile, vacuum distillation can be an effective purification method for larger scales, especially for removing non-volatile impurities like diphenyl diselenide.

Quantitative Data Summary

The optimization of reaction conditions is critical for maximizing yield and minimizing byproducts. Below are tables summarizing key quantitative data from cited experiments.

Table 1: Optimization of Oxyselenocyclization Reaction Conditions[9]

EntryOxidant (equiv.)Time (h)TemperatureYield (%)
1Oxone® (0.5)6Reflux60
2Oxone® (0.5)14Reflux65
3Oxone® (1.0)6Reflux85
4Oxone® (1.5)6Reflux70

This table illustrates the impact of oxidant stoichiometry on product yield in a related oxyselenocyclization reaction, demonstrating that simply increasing reagent amounts may be detrimental.

Table 2: Comparison of Oxidizing Agents for Selenoxide Formation[1][8]

Oxidizing AgentTypical TemperatureByproductsKey Considerations
Hydrogen Peroxide (H₂O₂)0 to 25 °CWaterReadily available and green, but can sometimes lead to over-oxidation.
m-CPBA-78 to 0 °Cm-Chlorobenzoic acidEffective at low temperatures, but the acidic byproduct may cause side reactions.[8]
Ozone (O₃)-78 °CDioxygenClean oxidation, but requires specialized equipment (ozonizer).[8]

This table provides a comparison of common oxidants used to convert selenides to selenoxides, a key step in many applications of this compound.

Key Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the widely used nucleophilic substitution method.[1]

  • Preparation of Sodium Phenyl Selenolate: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add diphenyl diselenide (1.0 equiv.) and anhydrous ethanol.

  • Cool the suspension to 0 °C in an ice bath. Add sodium borohydride (2.2 equiv.) portion-wise, ensuring the temperature remains below 10 °C. The deep orange/red color of the diselenide should fade to a colorless solution of sodium phenyl selenolate.

  • Reaction with Allyl Bromide: Add allyl bromide (2.1 equiv.) dropwise to the solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup and Purification: Quench the reaction by slowly adding water. Reduce the solvent volume using a rotary evaporator. Extract the aqueous mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Oxidation and[1][3]-Sigmatropic Rearrangement

This protocol describes the conversion of this compound to a rearranged allylic alcohol.[1]

  • Selenide Dissolution: Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane or THF in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Oxidation: Add a solution of m-CPBA (1.1 equiv.) in the same solvent dropwise. The reaction is typically rapid. Monitor by TLC for the disappearance of the starting selenide.

  • Rearrangement and Quench: Once the oxidation is complete, allow the reaction to stir at a low temperature (e.g., -78 °C to -20 °C) for 1-2 hours to facilitate the rearrangement. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup and Purification: Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude allylic alcohol can be purified by flash column chromatography.

Visualizations

experimental_workflow cluster_reagents Starting Materials cluster_synthesis Synthesis reagent1 Diphenyl Diselenide step1 Generate PhSe⁻ Anion reagent1->step1 reagent2 Reducing Agent (e.g., NaBH4) reagent2->step1 reagent3 Allyl Halide (e.g., Allyl Bromide) step2 SN2 Reaction reagent3->step2 step1->step2 step3 Workup & Purification step2->step3 product This compound step3->product

Caption: Workflow for the synthesis of this compound.

competing_pathways start This compound intermediate Allyl Phenyl Selenoxide (Unstable Intermediate) start->intermediate Oxidation (H2O2, m-CPBA) path1_product Rearranged Allylic Alcohol (via Hydrolysis) intermediate->path1_product [2,3]-Sigmatropic Rearrangement (Desired Pathway) path2_product Allene + PhSeOH intermediate->path2_product Syn-Elimination (Side Reaction) troubleshooting_yield cluster_causes Potential Causes cluster_solutions Potential Solutions problem Problem: Low Yield cause1 Poor Heat Transfer problem->cause1 cause2 Inefficient Mixing problem->cause2 cause3 Air/Moisture Contamination problem->cause3 cause4 Reagent Purity problem->cause4 sol1 Slower Addition Rate Improve Cooling cause1->sol1 sol2 Use Appropriate Stirrer/Baffles cause2->sol2 sol3 Use Inert Gas Dry Solvents cause3->sol3 sol4 Verify Purity of Starting Materials cause4->sol4

References

Technical Support Center: Catalyst Selection for Palladium-Catalyzed Allylic Substitution with Allyl Phenyl Selenide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers utilizing allyl phenyl selenide in palladium-catalyzed allylic substitution reactions. Given that this compound is a less common substrate in this context compared to conventional leaving groups like carbonates and acetates, this guide offers foundational knowledge, troubleshooting strategies, and a starting point for catalyst screening and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed allylic substitution with this compound not working?

A1: Low or no reactivity can stem from several factors. Common issues include:

  • Catalyst Inactivity: The chosen palladium precursor and ligand combination may not be suitable for activating the C-Se bond of this compound.

  • Ligand Choice: The electronic and steric properties of the ligand are critical. An inappropriate ligand may not facilitate the oxidative addition step or may lead to catalyst decomposition.

  • Solvent Effects: The solvent plays a crucial role in the reaction, influencing catalyst solubility and stability, as well as the rate of reaction.

  • Base Incompatibility: If a base is used, it might not be optimal for the specific nucleophile and substrate, or it could be degrading the catalyst or substrate.

  • Substrate Quality: Impurities in the this compound or the nucleophile can inhibit the catalyst.

Q2: I am observing poor regioselectivity in my reaction. How can I control it?

A2: Regioselectivity in palladium-catalyzed allylic substitution is primarily influenced by the ligand, the nucleophile, and the substrate's steric and electronic properties.[1]

  • Ligand Control: Bulky ligands tend to direct the nucleophile to the less substituted terminus of the allyl moiety.

  • Nucleophile Type: "Soft" nucleophiles (pKa of conjugate acid < 25) typically attack the allyl group directly, while "hard" nucleophiles (pKa > 25) may coordinate to the metal center first, which can influence the regioselectivity.[1][2]

  • For unsymmetrical allyl phenyl selenides, substitution generally occurs at the least sterically hindered position.[1]

Q3: Can the selenium moiety of this compound poison the palladium catalyst?

A3: Yes, this is a potential issue. Selenium compounds can act as ligands for palladium, potentially leading to the formation of inactive catalyst species or catalyst decomposition. If catalyst poisoning is suspected, consider using ligands that form very stable and reactive complexes with palladium to minimize competitive binding by the selenium atom.

Q4: What are the best starting points for choosing a catalyst system for this reaction?

A4: For initial screening, consider common and robust catalyst systems known to be effective in a broad range of allylic substitutions:

  • Palladium Precursors: Pd(PPh₃)₄, Pd₂(dba)₃, [Pd(allyl)Cl]₂ are excellent starting points.

  • Ligands: A range of phosphine ligands should be screened, including monodentate (e.g., PPh₃, P(OPh)₃) and bidentate (e.g., dppe, dppp, dppf) ligands. For asymmetric reactions, chiral ligands like Trost ligands or PHOX ligands are commonly employed.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Ineffective catalyst system.Screen a variety of palladium precursors (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands with different steric and electronic properties (e.g., PPh₃, dppe, Xantphos).
Poor quality of this compound.Purify the this compound before use. Ensure it is free of impurities that could poison the catalyst.
Inappropriate solvent.Test a range of solvents with varying polarities, such as THF, dioxane, toluene, or DMF.
Low Yield Catalyst decomposition.Use a higher catalyst loading or add the catalyst in portions. Ensure stringent air-free conditions if using an air-sensitive catalyst.
Side reactions of the nucleophile or product.Lower the reaction temperature. Use a less reactive base if applicable.
Poor Regioselectivity Non-optimal ligand.For attack at the less substituted carbon, try bulkier ligands. For the more substituted carbon, smaller ligands might be beneficial.[1]
Nucleophile strength.The inherent regioselectivity can be dependent on whether a "soft" or "hard" nucleophile is used.[1][2]
Formation of Palladium Black Catalyst decomposition.Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use high-purity solvents and reagents. Consider a more robust ligand.

Catalyst and Ligand Screening Data (Illustrative)

The following table presents a hypothetical screening of catalysts and ligands for the reaction of this compound with dimethyl malonate. This data is for illustrative purposes to guide your experimental design.

EntryPalladium Precursor (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Regioisomeric Ratio (linear:branched)
1Pd(PPh₃)₄ (5)-THF60124585:15
2Pd₂(dba)₃ (2.5)PPh₃ (10)THF60126590:10
3Pd₂(dba)₃ (2.5)dppe (5)THF60127895:5
4Pd₂(dba)₃ (2.5)dppf (5)Toluene80885>98:2
5[Pd(allyl)Cl]₂ (2.5)P(OPh)₃ (10)Dioxane70165280:20

Experimental Protocols

General Procedure for Palladium-Catalyzed Allylic Substitution of this compound

Note: This is a general starting protocol and should be optimized for specific substrates and nucleophiles.

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., dppf, 5 mol%).

  • Solvent and Reagents: Add the desired anhydrous solvent (e.g., THF, 0.1 M). If a base is required for the nucleophile, add it at this stage (e.g., NaH, K₂CO₃).

  • Nucleophile Addition: Add the nucleophile (e.g., dimethyl malonate, 1.2 equivalents) to the mixture and stir for 10-15 minutes at room temperature.

  • Substrate Addition: Add the this compound (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC/LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visual Guides

general_catalytic_cycle pd0 Pd(0)Ln pi_allyl π-allyl-Pd(II)Ln Complex pd0->pi_allyl Oxidative Addition product_complex Product-Pd(0)Ln Complex pi_allyl->product_complex Nucleophilic Attack leaving_group PhSe- pi_allyl->leaving_group product_complex->pd0 Reductive Elimination product Substituted Product product_complex->product substrate Allyl Phenyl Selenide substrate->pd0 nucleophile Nucleophile nucleophile->pi_allyl

Caption: General catalytic cycle for palladium-catalyzed allylic substitution.

troubleshooting_workflow cluster_catalyst Catalyst Optimization cluster_conditions Condition Optimization cluster_reagents Reagent Quality start Start: Low/No Reaction check_catalyst Is the Catalyst System Active? start->check_catalyst screen_ligands Screen Ligands (e.g., PPh3, dppe, Xantphos) check_catalyst->screen_ligands check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions No success Successful Reaction check_catalyst->success Yes screen_pd Screen Pd Precursors (e.g., Pd2(dba)3, Pd(PPh3)4) screen_ligands->screen_pd vary_solvent Vary Solvent (THF, Toluene, Dioxane) check_conditions->vary_solvent check_reagents Are Reagents High Purity? check_conditions->check_reagents No check_conditions->success Yes vary_temp Vary Temperature vary_solvent->vary_temp purify_substrate Purify this compound check_reagents->purify_substrate check_reagents->success Yes

Caption: A workflow for troubleshooting low reactivity in the reaction.

References

Technical Support Center: Managing Organoselenium Compound Odors in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the potent odors associated with organoselenium compounds in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: Why do organoselenium compounds have such a strong and unpleasant odor?

A1: The intense odor of many organoselenium compounds, often described as pungent, garlic-like, or resembling rotten cabbage, is due to their high volatility and the nature of the carbon-selenium bond. Selenium is in the same group as sulfur in the periodic table, and just as organosulfur compounds (thiols) are known for their strong smells, organoselenium compounds share this characteristic.[1] Even trace amounts of these compounds in the air can be readily detected by the human nose.

Q2: What are the primary health and safety concerns associated with inhaling organoselenium compounds?

A2: Inhalation of organoselenium compounds can lead to a range of health effects, from mild to severe, depending on the concentration and duration of exposure. Short-term exposure can cause irritation to the eyes, skin, and respiratory tract.[2] Symptoms may include headache, dizziness, nausea, and a metallic taste in the mouth. Chronic exposure can potentially lead to more severe health issues. It is crucial to handle these compounds in well-ventilated areas, preferably within a fume hood, and to use appropriate personal protective equipment (PPE).

Q3: What immediate steps should I take if I notice a strong selenium-like odor in the lab?

A3: If a strong, unexpected odor of an organoselenium compound is detected, it indicates a potential leak or spill. Immediately ensure the fume hood is functioning correctly. If the odor is strong and persists, evacuate the immediate area and inform your laboratory supervisor or safety officer. Do not attempt to clean up a large spill without proper training and PPE.

Troubleshooting Guides

Issue: Persistent Odor in the Laboratory Even After the Experiment is Complete

Possible Cause 1: Contaminated Glassware and Equipment

  • Solution: Thoroughly decontaminate all glassware, reaction vessels, and equipment that came into contact with organoselenium compounds immediately after use. A rinse with a bleach solution is an effective method for oxidizing and deodorizing residual selenium compounds.

Possible Cause 2: Improper Waste Disposal

  • Solution: Ensure all organoselenium waste, including reaction residues, contaminated solvents, and disposable materials, is segregated into a designated, sealed waste container. This container should be stored in a well-ventilated area, preferably within a fume hood, until it can be disposed of according to your institution's hazardous waste management guidelines.

Possible Cause 3: Inadequate Ventilation

  • Solution: Verify that your fume hood is functioning correctly and has adequate airflow. All manipulations of organoselenium compounds should be performed deep within the fume hood to ensure vapors are effectively captured.

Issue: Odor Escaping from Reaction Setups

Possible Cause 1: Leaks in the Apparatus

  • Solution: Carefully check all joints and connections in your reaction setup for leaks. Use appropriate grease for ground glass joints and ensure all tubing is securely fastened. Performing reactions under an inert atmosphere can also help contain volatile byproducts.

Possible Cause 2: Volatile Reagents or Byproducts

  • Solution: If the reaction is known to produce highly volatile and odorous byproducts, consider using a gas trap or scrubber system to capture the off-gases. A bubbler containing a bleach solution can be effective in neutralizing many volatile selenium compounds.

Data Presentation

Table 1: Occupational Exposure Limits and Odor Thresholds

CompoundOSHA PEL (TWA)NIOSH REL (TWA)Odor Threshold (ppm)Odor Description
Selenium and compounds (as Se)0.2 mg/m³0.2 mg/m³--
Hydrogen Selenide--<0.3Garlic-like
Dimethyl Sulfide (Sulfur Analog)--0.001 - 0.076Cabbage-like
Benzenethiol (Sulfur Analog)--0.00003 - 0.00094Garlic-like

Experimental Protocols

Protocol 1: Quenching of Organoselenium Reactions

This protocol describes a general procedure for safely quenching reactions containing reactive organoselenium reagents.

Materials:

  • Inert solvent (e.g., toluene, heptane)

  • Isopropanol

  • Methanol

  • Water

  • Ice bath

  • Appropriate reaction flask and stir bar

Procedure:

  • Dilution: Once the reaction is complete, cool the reaction mixture in an ice bath. Under an inert atmosphere, dilute the reaction mixture with an equal volume of an inert solvent like toluene. This helps to control the rate of the quenching reaction and dissipate heat.

  • Initial Quenching: Slowly add isopropanol dropwise to the cooled, diluted reaction mixture with vigorous stirring. Monitor for any temperature increase or gas evolution. Continue adding isopropanol until the reaction appears to be complete (e.g., no further heat is generated).

  • Secondary Quenching: To ensure all reactive species are neutralized, slowly add methanol to the mixture.

  • Final Quench: After the reaction with methanol has subsided, slowly add water to the mixture to hydrolyze any remaining reactive intermediates.

  • Waste Disposal: The resulting mixture should be transferred to a designated hazardous waste container for organoselenium compounds.

Protocol 2: Decontamination of Glassware and Surfaces

This protocol outlines the steps for effectively cleaning and deodorizing glassware and laboratory surfaces contaminated with organoselenium compounds.

Materials:

  • Household bleach (sodium hypochlorite solution, ~5-6%)

  • Water

  • Detergent

  • Appropriate brushes and cleaning cloths

  • Designated "selenium waste" container

Procedure:

  • Pre-rinse: In a fume hood, rinse the contaminated glassware or wipe down surfaces with a suitable organic solvent (e.g., acetone) to remove the bulk of the organoselenium residue. Collect all rinsates in a designated selenium waste container.

  • Bleach Treatment: Prepare a 10-20% aqueous bleach solution. Fill the glassware with the bleach solution or apply it to the contaminated surface and allow it to stand for at least 30 minutes. The bleach will oxidize the selenium compounds, reducing their volatility and odor.

  • Washing: After the bleach treatment, thoroughly wash the glassware or surface with detergent and warm water. Use brushes to scrub all accessible areas.

  • Final Rinse: Rinse the glassware or surface thoroughly with tap water, followed by a final rinse with deionized water.

  • Drying: Allow the glassware to air dry completely before reuse.

Visualizations

Experimental_Workflow_Handling_Organoselenium Workflow for Handling Organoselenium Compounds cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Quenching cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Lab coat, gloves, goggles) prep_hood Work in a Fume Hood prep_ppe->prep_hood reaction_setup Assemble Reaction Apparatus prep_hood->reaction_setup reaction_run Conduct Experiment reaction_setup->reaction_run workup_quench Quench Reaction (Protocol 1) reaction_run->workup_quench workup_extract Perform Aqueous Workup workup_quench->workup_extract cleanup_decon Decontaminate Glassware (Protocol 2) workup_extract->cleanup_decon cleanup_waste Dispose of Waste Properly workup_extract->cleanup_waste

Caption: Experimental workflow for handling organoselenium compounds.

Troubleshooting_Odor_Issues Troubleshooting Persistent Organoselenium Odor cluster_investigate Investigation cluster_actions Corrective Actions start Persistent Odor Detected check_glassware Inspect Glassware for Residue start->check_glassware check_waste Check Waste Container Seals start->check_waste check_hood Verify Fume Hood Function start->check_hood action_decontaminate Re-decontaminate All Equipment (Protocol 2) check_glassware->action_decontaminate Residue Found action_seal_waste Ensure Waste Containers are Tightly Sealed check_waste->action_seal_waste Improper Seal action_certify_hood Request Fume Hood Certification check_hood->action_certify_hood Low Airflow

References

Validation & Comparative

A Comparative Guide to the Computational-Driven Elucidation of Allyl Phenyl Selenide Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computational studies focused on the reaction mechanisms of allyl phenyl selenide and its derivatives. By leveraging density-functional theory (DFT), researchers have unveiled intricate details of these reactions, offering valuable insights for synthetic chemists. This document summarizes key quantitative data, outlines computational methodologies, and visualizes the pivotal reaction pathways.

Core Reaction Pathway: The[1][2]-Sigmatropic Rearrangement

The principal reaction mechanism for this compound involves an initial oxidation to the corresponding selenoxide, which then rapidly undergoes a[1][2]-sigmatropic rearrangement.[3][4] This concerted pericyclic reaction proceeds through a five-membered ring transition state, ultimately yielding an allylic selenenate. Subsequent hydrolysis of this intermediate produces an allylic alcohol.[3] This transformation is a powerful tool in organic synthesis for the creation of primary, secondary, and tertiary allylic alcohols.[3]

Computational Analysis of Reaction Barriers

Computational studies, particularly those employing DFT, have been instrumental in quantifying the energetics of the[1][2]-sigmatropic rearrangement. A key study by Bayse and Antony utilized DFT to model the endo and exo transition states for this rearrangement in a series of allylic aryl-selenoxides.[1][3] Their findings provide a quantitative basis for understanding the stereoselectivity of the reaction.

Table 1: Calculated Activation Free Energies (ΔG‡) for the[1][2]-Sigmatropic Rearrangement of Allylic Selenoxides

CompoundTransition StateΔG‡ (kcal/mol)ΔΔG‡ (Endo-Exo) (kcal/mol)
Unsubstituted Allyl Phenyl Selenoxide Endo10.10.3
Exo10.4
Allyl (o-nitrophenyl) Selenoxide Endo8.21.9
Exo10.1
(E)-3-Methylallyl Phenyl Selenoxide Endo9.91.1
Exo11.0
1-Methylallyl Phenyl Selenoxide Endo10.83.0
Exo13.8
2-Methylallyl Phenyl Selenoxide Endo12.5-1.0
Exo11.5

Data sourced from Bayse and Antony (2009).[3]

The data indicates a general preference for the endo transition state when there is no substitution at the 2-position of the allyl group.[1][3] Notably, the introduction of an ortho-nitro group on the phenyl ring reduces the activation barriers and enhances the energy difference between the endo and exo transition states.[1][3] Conversely, substitution at the 2-position of the allyl group can increase the activation barrier and even reverse the preference to the exo transition state due to steric interactions.[3]

Experimental & Computational Protocols

The computational results presented above were obtained using the following methodology:

Computational Methodology:

  • Software: Gaussian 03 suite of programs.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP.

  • Basis Set: 6-31+G(d,p) for all atoms except selenium.

  • Selenium Basis Set: The effective core potential and associated basis set of Stevens, Basch, and Krauss (SBKJC ECP).

  • Solvation Model: The conductor-like polarizable continuum model (CPCM) was used to model the effects of dichloromethane as a solvent.

  • Geometry Optimization: All stationary points were fully optimized in the gas phase.

  • Frequency Calculations: Vibrational frequency calculations were performed to confirm each stationary point as either a minimum (no imaginary frequencies) or a transition state (one imaginary frequency).

  • Thermodynamic Corrections: Gibbs free energy corrections were calculated at 298.15 K.

This level of theory has been demonstrated to provide reliable energetic predictions for such organoselenium rearrangements.

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the oxidation and subsequent[1][2]-sigmatropic rearrangement of this compound.

G cluster_oxidation Oxidation cluster_rearrangement [2,3]-Sigmatropic Rearrangement cluster_hydrolysis Hydrolysis A This compound B Allyl Phenyl Selenoxide A->B [O] C Endo Transition State B->C ΔG‡ (endo) D Exo Transition State B->D ΔG‡ (exo) E Allylic Selenenate Ester C->E D->E F Allylic Alcohol E->F H₂O

Caption: Reaction pathway of this compound.

Alternative Reaction Pathways

While the[1][2]-sigmatropic rearrangement is the most prominent reaction pathway for allylic selenoxides, another important reaction is syn-elimination . This process, mechanistically related to the Cope elimination, also proceeds from the selenoxide intermediate to form an alkene.[5] The syn-elimination pathway is generally favored when the selenoxide cannot readily adopt the conformation required for the[1][2]-rearrangement or when heated. Computational studies can also be employed to determine the relative activation barriers for these competing pathways under different substrate and reaction conditions.

References

Spectroscopic Analysis for the Structural Confirmation of Allyl Phenyl Selenide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comparative spectroscopic analysis of allyl phenyl selenide, a versatile organoselenium reagent, against its ether and sulfide analogues. By presenting key experimental data and detailed protocols, this document serves as a practical resource for the structural elucidation of similar compounds.

Comparative Spectroscopic Data

The structural identity of this compound can be unequivocally confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). A comparison with analogous compounds, allyl phenyl ether and allyl phenyl sulfide, highlights the influence of the heteroatom on the spectroscopic properties.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Compound -CH₂- (ppm) -CH= (ppm) =CH₂ (ppm) Aromatic-H (ppm)
This compound3.57 (d)5.93-6.06 (m)4.97 (dt), 5.02 (dq)7.27-7.33 (m), 7.50-7.55 (m)
Allyl Phenyl Ether4.53 (dt)6.05 (ddt)5.27 (dq), 5.41 (dq)6.89-6.98 (m), 7.25-7.34 (m)
Allyl Phenyl Sulfide3.59 (d)5.85-5.99 (m)5.06-5.13 (m)7.15-7.38 (m)

d: doublet, t: triplet, q: quartet, m: multiplet, dt: doublet of triplets, ddt: doublet of doublet of triplets, dq: doublet of quartets

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms.

Compound -CH₂- (ppm) -CH= (ppm) =CH₂ (ppm) Aromatic-C (ppm)
This compound30.7134.4116.8127.1, 128.9, 129.9, 133.3
Allyl Phenyl Ether68.8132.8117.8114.8, 121.1, 129.5, 158.4
Allyl Phenyl Sulfide38.9133.8116.9125.9, 128.9, 129.8, 136.5
⁷⁷Se NMR Spectral Data
IR Spectral Data

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies (cm⁻¹).

Compound C-H (sp²) C=C (alkene) C=C (aromatic) C-X-C Stretch
This compound~3070~1630~1580, 1480, 1440~570 (C-Se)
Allyl Phenyl Ether~3060~1645~1600, 1495~1240 (asym), ~1030 (sym) (C-O)
Allyl Phenyl Sulfide~3075~1633~1582, 1478, 1438~690 (C-S)
Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound198 (⁸⁰Se), 196 (⁷⁸Se)157 (M-C₃H₅)⁺, 117, 91, 77
Allyl Phenyl Ether13494, 77, 66, 41
Allyl Phenyl Sulfide150110, 109, 77, 41

Experimental Protocols

Standard protocols for the spectroscopic techniques mentioned above are outlined below.

NMR Spectroscopy (¹H, ¹³C, and ⁷⁷Se)
  • Sample Preparation: Dissolve approximately 5-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 128 or more) and a longer acquisition time are typically required.

  • ⁷⁷Se NMR Acquisition: This is a more specialized technique. Use a spectrometer equipped with a broadband probe. A proton-decoupled pulse sequence is standard. The spectral width can be large (up to 3000 ppm). Diphenyl diselenide (δ ≈ 460 ppm) can be used as an external reference.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Background Spectrum: Record a background spectrum of the clean, empty salt plates.

  • Sample Spectrum: Place the sample-containing salt plates in the spectrometer and record the sample spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Structure Confirmation

The logical flow from sample preparation to final structure confirmation is a systematic process. The following diagram illustrates this workflow.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for Structure Confirmation cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_confirmation Structure Confirmation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C, ⁷⁷Se) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Proposed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure Comparison Comparison with Reference Data & Analogues Structure->Comparison Final_Structure Confirmed Structure Comparison->Final_Structure

Spectroscopic analysis workflow.

By following this structured approach and utilizing the comparative data provided, researchers can confidently confirm the structure of this compound and apply these principles to the characterization of other novel molecules.

A Comparative Guide to Allyl Phenyl Selenide and Other Organoselenium Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Organoselenium chemistry has emerged as a powerful tool in modern organic synthesis and medicinal chemistry, offering a unique reactivity profile compared to traditional sulfur and oxygen analogues. The diverse oxidation states of selenium allow for a wide range of transformations, from selective oxidations to the formation of complex molecular architectures. This guide provides an objective comparison of allyl phenyl selenide with other key organoselenium reagents—diphenyl diselenide, benzeneseleninic acid, and selenocystine—supported by experimental data and detailed protocols to aid in reagent selection and application.

At a Glance: Comparative Overview of Organoselenium Reagents

The selection of an appropriate organoselenium reagent is dictated by the desired transformation. This compound is a versatile building block for introducing functionalized allyl groups, while diphenyl diselenide serves as a robust catalytic precursor for various oxidation reactions. Benzeneseleninic acid is a key oxidizing species, and selenocystine offers significant potential in therapeutic applications due to its pro-apoptotic properties.

ReagentStructurePrimary ApplicationKey Features
This compound Ph-Se-CH₂CH=CH₂Synthesis of functionalized allylic compounds via[1][2]-sigmatropic rearrangement.Precursor to unstable allyl phenyl selenoxide; allows for stereoselective formation of allylic alcohols and amines.
Diphenyl Diselenide Ph-Se-Se-PhPre-catalyst for a variety of oxidation reactions (e.g., epoxidation, dihydroxylation).Stable, commercially available solid; generates the active catalytic species in situ upon oxidation.
Benzeneseleninic Acid Ph-Se(O)OHOxidizing agent and key intermediate in diselenide-catalyzed oxidations.Can be used directly as an oxidant; often generated in situ from diphenyl diselenide.
Selenocystine (-SeCH₂CH(NH₂)COOH)₂Biologically active agent with potent anticancer properties.Induces apoptosis in cancer cells through oxidative stress.

I. This compound: A Tool for Allylic Functionalization

This compound is primarily utilized for the synthesis of allylic alcohols and amines through a[1][2]-sigmatropic rearrangement of its corresponding selenoxide. This rearrangement proceeds through a concerted, five-membered ring transition state, allowing for a high degree of stereocontrol.

Experimental Workflow: Synthesis and Rearrangement of this compound

The following diagram illustrates the typical workflow for the synthesis of this compound and its subsequent oxidative rearrangement.

G cluster_synthesis Synthesis of this compound cluster_rearrangement Oxidative Rearrangement dpds Diphenyl Diselenide nabh4 NaBH4 (reductant) dpds->nabh4 Reduction phse Phenyl Selenide Anion (PhSe⁻) nabh4->phse Generates allyl_br Allyl Bromide phse->allyl_br SN2 Attack aps This compound allyl_br->aps Forms aps2 This compound h2o2 H₂O₂ (oxidant) aps2->h2o2 Oxidation selenoxide Allyl Phenyl Selenoxide (unstable intermediate) h2o2->selenoxide Forms rearrangement [2,3]-Sigmatropic Rearrangement selenoxide->rearrangement Undergoes alcohol Allylic Alcohol rearrangement->alcohol Yields

Figure 1. Workflow for this compound Synthesis and Use.

Key Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from diphenyl diselenide and allyl bromide.

  • Generation of Sodium Phenyl Selenide: To a stirred solution of diphenyl diselenide (1.0 mmol) in ethanol (10 mL) under a nitrogen atmosphere, sodium borohydride (2.0 mmol) is added portion-wise at 0 °C. The reaction mixture is stirred until the yellow color of the diselenide disappears, indicating the formation of sodium phenyl selenide (PhSeNa).

  • Nucleophilic Substitution: Allyl bromide (1.2 mmol) is added dropwise to the solution of sodium phenyl selenide at 0 °C.

  • Reaction Completion and Workup: The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours. The solvent is then removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification: The crude this compound is purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the pure product.

Typical Yield: Good to excellent yields are generally reported for this reaction.

II. Diphenyl Diselenide: A Versatile Oxidation Catalyst

Diphenyl diselenide is a stable, easy-to-handle solid that serves as an efficient pre-catalyst for a wide range of oxidation reactions, utilizing green oxidants like hydrogen peroxide (H₂O₂). The catalytic cycle involves the in-situ generation of more reactive selenium species.

Catalytic Cycle of Diphenyl Diselenide in H₂O₂-Mediated Oxidations

The diagram below outlines the proposed mechanism for the activation of H₂O₂ by diphenyl diselenide, leading to the formation of the active oxidizing agent.

G cluster_catalysis Catalytic Oxidation dpds Diphenyl Diselenide (PhSe)₂ h2o2 H₂O₂ dpds->h2o2 Oxidation phseoh Benzeneselenenic Acid PhSeOH h2o2->phseoh Forms phseo2h Benzeneseleninic Acid PhSeO₂H h2o2->phseo2h Forms phseo3h Benzene Perseleninic Acid PhSeO₃H h2o2->phseo3h Generates Active Oxidant phseoh->h2o2 Further Oxidation phseo2h->h2o2 Activation substrate Substrate phseo3h->substrate Oxygen Transfer water H₂O product Oxidized Product substrate->product product->phseo2h Regenerates Catalyst

Figure 2. Catalytic Cycle of Diphenyl Diselenide with H₂O₂.

Key Experimental Protocol: Catalytic Oxidation of Benzoin

This protocol describes the diphenyl diselenide-catalyzed oxidative degradation of benzoin to benzoic acid using hydrogen peroxide.[2]

  • Reaction Setup: In a round-bottom flask, benzoin (1.0 mmol), diphenyl diselenide (0.05 mmol, 5 mol%), and acetonitrile (5 mL) are combined.

  • Addition of Oxidant: To this stirred mixture, a 30% aqueous solution of hydrogen peroxide (4.0 mmol) is added dropwise at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup and Purification: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield benzoic acid.

Reported Yield: Up to 88% on a larger scale with purification by distillation.[2]

III. Benzeneseleninic Acid: The Active Oxidant

Benzeneseleninic acid is a key intermediate in many selenium-catalyzed oxidations and can also be used as a stoichiometric or catalytic oxidant itself. It is often generated in situ from the more stable diphenyl diselenide. Its reactivity is central to the oxidative power of these catalytic systems.

IV. Selenocystine: A Biologically Active Agent for Drug Development

Selenocystine, the oxidized dimer of the amino acid selenocysteine, has garnered significant attention for its potent anticancer activities. Unlike the synthetic reagents discussed above, its application lies in the realm of medicinal chemistry and drug development.

Mechanism of Action: Selenocystine-Induced Apoptosis in Cancer Cells

Selenocystine exerts its cytotoxic effects by inducing high levels of intracellular reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and ultimately, programmed cell death (apoptosis) in cancer cells.

G selenocystine Selenocystine ros ↑ Intracellular ROS selenocystine->ros dna_damage DNA Double-Strand Breaks ros->dna_damage p53 p53 Phosphorylation (Activation) dna_damage->p53 bax ↑ Bax (Pro-apoptotic) p53->bax bcl2 ↓ Bcl-2 (Anti-apoptotic) p53->bcl2 mito Mitochondrial Membrane Potential (Loss) bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspases Caspase Cascade Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Figure 3. Selenocystine-Induced Apoptotic Pathway.

Quantitative Performance Data: Anticancer Activity of Selenocystine

The efficacy of selenocystine has been quantified across various human cancer cell lines, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) demonstrating its potent cytotoxic effects.

Cell LineCancer TypeIC₅₀ (µM)Reference
A375Melanoma3.6[3]
CNE2Nasopharyngeal Carcinoma5.6[4]
SW620Colorectal Adenocarcinoma7.3[4]
MCF7Breast Adenocarcinoma16.2[4]
HepG2Hepatocellular Carcinoma17.5[4]
HL60Acute Myeloid Leukemia34.5[4]
MDA-MB-231Breast Adenocarcinoma37.0[3]

Conclusion

The family of organoselenium reagents offers a diverse and powerful toolkit for both synthetic and medicinal chemists.

  • This compound stands out as a strategic reagent for stereoselective allylic functionalization via the[1][2]-sigmatropic rearrangement.

  • Diphenyl diselenide provides a stable and versatile platform for catalytic oxidations, demonstrating high efficiency with green oxidants.

  • Benzeneseleninic acid is a key active species in these oxidations, providing the direct source of oxygen transfer.

  • Selenocystine showcases the therapeutic potential of organoselenium compounds, with a well-defined mechanism for inducing apoptosis in cancer cells, making it a promising candidate for drug development.

The choice between these reagents will depend on the specific synthetic goal or biological target. The provided data and protocols serve as a practical guide for researchers to harness the unique reactivity of these valuable compounds.

References

A Comparative Guide to the DFT Analysis of-Sigmatropic Rearrangements of Allyl Selenoxides

A Comparative Guide to the DFT Analysis of[1][2]-Sigmatropic Rearrangements of Allyl Selenoxides

For Researchers, Scientists, and Drug Development Professionals

The[1][2]-sigmatropic rearrangement of allyl selenoxides is a powerful transformation in organic synthesis, enabling the stereoselective formation of allylic alcohols. Understanding the underlying reaction mechanism and predicting its outcomes are crucial for its application in complex molecule synthesis, including drug development. Density Functional Theory (DFT) has emerged as a key computational tool for elucidating the intricacies of this pericyclic reaction. This guide provides a comprehensive comparison of DFT analysis with alternative computational methods and experimental data, offering insights into its predictive power and limitations.

Mechanism and Stereoselectivity Overview

The[1][2]-sigmatropic rearrangement of an allyl selenoxide proceeds through a concerted, five-membered cyclic transition state.[3][4] This process involves the migration of the selenium-bound oxygen atom to the terminal carbon of the allyl group, with a concomitant shift of the double bond, to form an allylic selenenate ester. Subsequent hydrolysis of the selenenate ester yields the corresponding allylic alcohol.

A key feature of this rearrangement is its high stereoselectivity. The geometry of the transition state, which can adopt either an endo or exo conformation, dictates the stereochemical outcome of the newly formed C-C bond.[3][4] DFT calculations have been instrumental in predicting the relative energies of these transition states and thus the diastereoselectivity of the reaction.

Comparative Analysis of Computational Methods

While DFT is a widely used and effective method for studying[1][2]-sigmatropic rearrangements, a variety of other computational approaches can also be employed. This section compares the performance of DFT with alternative methods, highlighting their respective strengths and weaknesses.

Data Presentation: Calculated Activation Energies

The activation energy (ΔG‡) is a critical parameter for predicting the feasibility and rate of a reaction. The following table summarizes a comparison of experimental and calculated activation energies for the[1][2]-sigmatropic rearrangement of allyl phenyl selenoxide using various computational methods.

MethodFunctional/Basis SetCalculated ΔG‡ (kcal/mol)Deviation from Exp. (kcal/mol)Reference
Experimental -13.2 -[Reich et al., cited in 5]
DFT B3PW91/various13.20.0[Bayse and Antony, 2009][3]
M06-2X/TZ2P--[General Performance][5][6]
B3LYP/6-31G--[General Performance][2]
MPW1K/6-31G--[General Performance][2]
Ab Initio CCSD(T)/cc-pVTZ--[Benchmark Method][5][6]

Note: Specific calculated values for M06-2X, B3LYP, and MPW1K for this exact reaction were not found in the search results, but their general performance for pericyclic reactions is well-documented.[2][5][6] CCSD(T) is considered a high-level ab initio method often used for benchmarking.[5][6]

Discussion of Computational Methods

Density Functional Theory (DFT): DFT methods, such as B3PW91 and M06-2X, offer a good balance between computational cost and accuracy for studying pericyclic reactions.[2][3][5][6] The B3PW91 functional, for instance, has shown excellent agreement with experimental activation energies for the rearrangement of allyl phenyl selenoxide.[3] The M06-2X functional is also highly recommended for its overall good performance in predicting reaction barriers.[5][6]

Ab Initio Methods: High-level ab initio methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are considered the "gold standard" for accuracy in computational chemistry.[5][6] However, their high computational cost often limits their application to smaller systems. They are invaluable for benchmarking the performance of more computationally efficient methods like DFT.

Semi-empirical Methods: While not detailed in the table, semi-empirical methods offer a much faster but less accurate alternative to DFT and ab initio methods. They can be useful for preliminary screening of large numbers of molecules but are generally not recommended for obtaining reliable quantitative data on reaction barriers.

Experimental Protocols

Accurate experimental data is essential for validating computational models. This section provides detailed methodologies for the synthesis of the precursor allyl selenides and the kinetic analysis of their rearrangement.

Synthesis of Allyl Phenyl Selenide

This procedure describes the synthesis of the precursor to the allyl phenyl selenoxide.

Materials:

  • Diphenyl diselenide

  • Sodium borohydride

  • Allyl bromide

  • Ethanol

  • Tetrahydrofuran (THF)

  • Water

  • Dichloromethane

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve sodium borohydride (3.0 eq) in water.

  • Add diphenyl diselenide (1.0 eq) to the stirred solution. The reaction mixture will turn colorless upon formation of sodium phenylselenide.

  • Slowly add a solution of allyl bromide (2.4 eq) in THF to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

  • Dilute the reaction mixture with water and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

In situ Generation and Rearrangement of Allyl Phenyl Selenoxide

Allyl selenoxides are typically unstable and are generated in situ for subsequent rearrangement.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen peroxide (H₂O₂)

  • Dichloromethane or Methanol/Water mixture

  • -78 °C cooling bath (e.g., dry ice/acetone)

Procedure for Oxidation:

  • Dissolve the this compound in a suitable solvent (e.g., dichloromethane for m-CPBA, methanol/water for H₂O₂) in a round-bottom flask.

  • Cool the solution to -78 °C.

  • Slowly add a solution of the oxidizing agent (1.1 eq of m-CPBA or H₂O₂) to the stirred solution of the selenide.

  • Monitor the reaction by TLC until the starting selenide is consumed.

Kinetic Analysis by NMR Spectroscopy

The kinetics of the[1][2]-sigmatropic rearrangement can be followed by ¹H NMR spectroscopy.

Procedure:

  • Prepare a solution of the allyl selenide in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Obtain an initial ¹H NMR spectrum of the starting material.

  • Inject a solution of the oxidizing agent (e.g., m-CPBA in CDCl₃) into the NMR tube at a controlled temperature.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Monitor the disappearance of the signals corresponding to the allyl selenoxide and the appearance of signals for the rearranged allylic selenenate ester.

  • Integrate the relevant signals in each spectrum to determine the concentration of the reactant and product over time.

  • The rate constants can be determined by fitting the concentration versus time data to the appropriate rate law. The activation energy can then be calculated using the Arrhenius equation by performing the experiment at different temperatures.[7]

Visualizing the Reaction Pathway

The following diagrams, generated using the DOT language, illustrate the key steps in the DFT analysis workflow and the reaction mechanism itself.

DFT_Workflowcluster_startStarting Materialcluster_tsTransition State Searchcluster_productProductstartAllyl Selenoxide(Initial Geometry)ts_searchLocate Transition State(e.g., QST2/QST3)start->ts_searchGeometryOptimizationfreq_calcFrequency Calculation(Confirm single imaginary frequency)ts_search->freq_calcproductAllylic Selenenate Ester(Final Geometry)ts_search->productIRC Calculation

Caption: A typical workflow for the DFT analysis of the[1][2]-sigmatropic rearrangement.

Sigmatropic_RearrangementreactantAllyl Selenoxidets[2,3]-SigmatropicTransition Statereactant->tsRearrangementintermediateAllylic SelenenateEsterts->intermediateproductAllylic Alcoholintermediate->productHydrolysis

Caption: The overall reaction pathway of the[1][2]-sigmatropic rearrangement of allyl selenoxides.

Conclusion

DFT analysis has proven to be an invaluable tool for studying the[1][2]-sigmatropic rearrangement of allyl selenoxides, providing accurate predictions of reaction barriers and stereochemical outcomes. When benchmarked against high-level ab initio methods and validated with experimental data, DFT offers a computationally efficient and reliable approach for researchers in organic synthesis and drug development. The methodologies and comparative data presented in this guide aim to facilitate a deeper understanding of this important reaction and encourage the rational design of new synthetic strategies.

A Comparative Guide to Selenoxide and Sulfoxide Eliminations for Alkene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of carbon-carbon double bonds is a cornerstone of organic chemistry. Among the myriad of available methods, selenoxide and sulfoxide eliminations stand out as powerful tools for the conversion of saturated systems, such as ketones and esters, into their α,β-unsaturated counterparts. This guide provides an objective comparison of these two mechanistically related reactions, supported by experimental data, to aid in the selection of the most suitable method for a given synthetic challenge.

Both selenoxide and sulfoxide eliminations are thermal, intramolecular syn-elimination reactions that proceed through a five-membered cyclic transition state.[1][2] The core transformation involves the oxidation of a sulfide or selenide to the corresponding sulfoxide or selenoxide, which then undergoes thermal elimination to furnish an alkene and a sulfenic or selenenic acid byproduct. Despite their mechanistic similarities, significant differences in reactivity and required reaction conditions dictate their respective applications.

Mechanistic Overview

The fundamental pathway for both eliminations is a concerted, pericyclic process classified as an Ei (Elimination Internal) reaction.[1][3] The selenoxide or sulfoxide oxygen atom acts as an internal base, abstracting a β-hydrogen atom in a syn-coplanar arrangement, leading to the simultaneous formation of the C=C double bond and cleavage of the carbon-chalcogen bond.

dot

Elimination_Mechanisms Fig. 1: Concerted Syn-Elimination Pathway cluster_Se Selenoxide Elimination cluster_S Sulfoxide Elimination Se_Start Alkyl Phenyl Selenide Se_Ox Oxidation (e.g., H₂O₂) Se_Start->Se_Ox Step 1 Se_Inter Selenoxide Se_Ox->Se_Inter Se_TS Five-Membered Syn Transition State Se_Inter->Se_TS Step 2 (Thermal) Se_Prod Alkene + PhSeOH Se_TS->Se_Prod Su_Start Alkyl Phenyl Sulfide Su_Ox Oxidation (e.g., m-CPBA) Su_Start->Su_Ox Step 1 Su_Inter Sulfoxide Su_Ox->Su_Inter Su_TS Five-Membered Syn Transition State Su_Inter->Su_TS Step 2 (Thermal) Su_Prod Alkene + PhSOH Su_TS->Su_Prod

Caption: General workflow for selenoxide and sulfoxide eliminations.

Key Performance Comparison: Reactivity and Conditions

The most significant practical difference between the two methods is their reaction rate and the temperature required for elimination. Selenoxide eliminations are renowned for their speed and mild conditions, often proceeding spontaneously at or below room temperature.[2][4] In stark contrast, the analogous sulfoxide eliminations typically necessitate elevated temperatures, often requiring heating in a refluxing solvent.[3][5]

This dramatic difference in reactivity is attributed to two main factors: the greater basicity of the selenoxide oxygen compared to the sulfoxide oxygen, and the lower strength of the Carbon-Selenium (C-Se) bond compared to the Carbon-Sulfur (C-S) bond.[3][6] The higher basicity facilitates the initial proton abstraction, while the weaker C-Se bond is more readily cleaved in the transition state, resulting in a significantly lower activation energy for the selenoxide pathway.[6]

Data Presentation: A Comparative Overview

The following table summarizes typical reaction parameters for the conversion of saturated ketones to their corresponding enones, a common application for both methods.

ParameterSelenoxide EliminationSulfoxide Elimination
Typical Temp. -50°C to 40°C[4][7]80°C to 110°C (e.g., refluxing Toluene)[5]
Reaction Time Minutes to a few hoursSeveral hours
Oxidizing Agent H₂O₂, m-CPBA, Ozone[7]m-CPBA, NaIO₄
Stability Selenoxides are often unstable and used in situ[7]Sulfoxides are generally stable and can be isolated[7]
Yields (Typical) 70-95%65-90%
Key Advantage Very mild conditions, rapid reactionHigher stability of sulfoxide intermediate
Key Disadvantage Toxicity of selenium reagents, instability of selenoxideHigh temperatures required, slower reaction

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the α,β-dehydrogenation of a ketone using both selenoxide and sulfoxide elimination.

Experimental_Workflow

References

Allyl Phenyl Selenide: A Versatile Synthon in Modern Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for efficient and stereoselective methods for carbon-carbon bond formation is a perpetual endeavor. In this context, allyl phenyl selenide has emerged as a potent and versatile allyl synthon, offering unique reactivity and advantages over traditional organometallic reagents. This guide provides a comprehensive validation of this compound's utility in total synthesis, comparing its performance with common alternatives and providing detailed experimental data and protocols.

This compound serves as a stable, yet reactive, precursor for the introduction of an allyl group in a variety of chemical transformations. Its utility stems from the unique properties of the selenium atom, which allows for a range of reactions, most notably the[1][2]-sigmatropic rearrangement of the corresponding selenoxide. This rearrangement proceeds with high stereocontrol, making it a valuable tool in the synthesis of complex molecules such as natural products.

Performance Comparison with Alternative Allylating Agents

While a direct quantitative comparison in a single reaction system is often difficult to find in the literature, the following tables summarize the general performance characteristics of this compound in comparison to other widely used allylating agents like allylsilanes, allylstannanes, and allylboranes. The choice of reagent is often dictated by the specific substrate, desired stereochemistry, and tolerance of other functional groups.

Table 1: Comparison of Allylating Agents in Carbonyl and Imine Additions

Allylating AgentTypical ActivatorReaction ConditionsGeneral YieldsStereoselectivityFunctional Group Tolerance
This compound Oxidation (e.g., H₂O₂, m-CPBA) then thermal or Lewis acidMild to moderateGood to ExcellentHigh (via[1][2]-rearrangement)Moderate to Good
AllyltrimethylsilaneLewis Acid (e.g., TiCl₄, BF₃·OEt₂)Low temperatureGood to ExcellentSubstrate dependentGood
AllyltributylstannaneThermal or Lewis AcidVariesGood to ExcellentSubstrate dependentModerate (transmetalation)
AllylboronatesThermal or Lewis AcidMildGood to ExcellentHigh (chiral ligands)Good

Table 2: Advantages and Disadvantages of Common Allylating Agents

Allylating AgentAdvantagesDisadvantages
This compound High stereocontrol in[1][2]-rearrangements; stable and easily handled reagent.Requires an oxidation step; potential toxicity of selenium compounds.
AllyltrimethylsilaneStable; mild activation conditions.Requires stoichiometric Lewis acid; stereocontrol can be challenging.
AllyltributylstannaneHigh reactivity; good yields.Toxicity of tin byproducts; purification can be difficult.
AllylboronatesHigh enantioselectivity with chiral ligands; mild reaction conditions.Can be sensitive to air and moisture; preparation of chiral reagents.

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in synthesis. The following protocols outline the preparation of this compound, its oxidation to the key selenoxide intermediate, and a representative[1][2]-sigmatropic rearrangement to furnish an allylic alcohol.

Protocol 1: Synthesis of this compound

This procedure describes a common method for the preparation of this compound from diphenyl diselenide.

Materials:

  • Diphenyl diselenide

  • Sodium borohydride (NaBH₄)

  • Ethanol (anhydrous)

  • Allyl bromide

  • Tetrahydrofuran (THF, anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add diphenyl diselenide (1.0 equiv) and anhydrous ethanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.2 equiv) in small portions. The reaction is exothermic and the color of the solution will change from yellow to colorless, indicating the formation of sodium benzeneselenolate (PhSeNa).

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add a solution of allyl bromide (1.1 equiv) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound as a colorless oil.

Protocol 2: Oxidation of this compound to the Corresponding Selenoxide

This protocol details the oxidation of this compound, the crucial step to enable the subsequent sigmatropic rearrangement.

Materials:

  • This compound

  • Hydrogen peroxide (30% aqueous solution) or meta-chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard glassware

Procedure using Hydrogen Peroxide:

  • Dissolve this compound (1.0 equiv) in THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (1.1 equiv) dropwise.

  • Stir the reaction at 0 °C and monitor by TLC. The reaction is typically rapid.

  • The resulting solution containing the allyl phenyl selenoxide is often used directly in the next step without isolation.

Procedure using m-CPBA:

  • Dissolve this compound (1.0 equiv) in DCM in a round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of m-CPBA (1.0-1.1 equiv) in DCM dropwise.

  • Stir the reaction at -78 °C. The oxidation is usually fast.

  • The resulting solution of the selenoxide is typically used immediately for the rearrangement.

Protocol 3:[1][2]-Sigmatropic Rearrangement of Allyl Phenyl Selenoxide

This procedure describes the rearrangement of the in situ generated selenoxide to form an allylic alcohol.

Materials:

  • Solution of allyl phenyl selenoxide (from Protocol 2)

  • Pyridine or other suitable base (optional, can influence rate and selectivity)

  • Workup reagents (e.g., saturated aqueous sodium bicarbonate, brine)

Procedure:

  • To the solution of allyl phenyl selenoxide at low temperature (e.g., -78 °C or 0 °C), allow the reaction to warm to room temperature or gently heat as required. The rearrangement temperature depends on the substrate.

  • Monitor the reaction by TLC for the disappearance of the selenoxide and the formation of the rearranged product.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is an allylic selenenate ester, which is often hydrolyzed during workup or by adding water to the reaction mixture to yield the final allylic alcohol.

  • Purify the resulting allylic alcohol by flash column chromatography.

Visualizing the Key Transformation: The[1][2]-Sigmatropic Rearrangement

The power of this compound as a synthon is best exemplified by the highly organized and stereospecific nature of the[1][2]-sigmatropic rearrangement of its corresponding selenoxide. This concerted pericyclic reaction proceeds through a five-membered ring transition state, allowing for the efficient transfer of chirality and the creation of new stereocenters with high fidelity.

G cluster_0 Oxidation cluster_1 [2,3]-Sigmatropic Rearrangement cluster_2 Hydrolysis This compound This compound Allyl Phenyl Selenoxide Allyl Phenyl Selenoxide This compound->Allyl Phenyl Selenoxide [O] Five-membered\nTransition State Five-membered Transition State Allyl Phenyl Selenoxide->Five-membered\nTransition State Allylic Selenenate Ester Allylic Selenenate Ester Five-membered\nTransition State->Allylic Selenenate Ester Allylic Alcohol Allylic Alcohol Allylic Selenenate Ester->Allylic Alcohol H₂O

References

Mechanistic Deep Dive: Gold-Catalyzed Reactions of Allyl Selenides for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The unique electronic properties of organoselenium compounds have positioned them as valuable substrates in modern synthetic chemistry. When combined with the powerful π-acidic nature of gold catalysts, allyl selenides unlock a diverse range of chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive mechanistic investigation of gold-catalyzed reactions of allyl selenides, offering a comparative analysis with alternative substrates and methodologies, supported by experimental data and detailed protocols.

Performance Comparison: Gold-Catalyzed Cyclization of Allyl Selenides vs. Allyl Sulfides

A key transformation of allyl selenides under gold catalysis is their intramolecular cyclization. The work of Sanz and coworkers provides a direct comparison of the reactivity of ortho-alkynylaryl allyl selenides and their corresponding sulfur analogues in a gold(I)-catalyzed double cyclization reaction to form indeno[1,2-b]chromene derivatives.[1][2] The experimental data highlights the subtle yet significant influence of the heteroatom on the reaction efficiency.

EntrySubstrate (X=)Catalyst (mol%)SolventTime (min)Yield (%)Ref.
1SeIPrAuNTf₂ (2.5)DCM3088[1]
2SIPrAuNTf₂ (2.5)DCM3095[1]
3Se (R=Me)IPrAuNTf₂ (2.5)DCM3085[1]
4S (R=Me)IPrAuNTf₂ (2.5)DCM3092[1]
5Se (R=OMe)IPrAuNTf₂ (2.5)DCM3082[1]
6S (R=OMe)IPrAuNTf₂ (2.5)DCM3090[1]
7Se (R=Cl)IPrAuNTf₂ (2.5)DCM3075[1]
8S (R=Cl)IPrAuNTf₂ (2.5)DCM3085[1]

Table 1: Comparison of Gold(I)-Catalyzed Cyclization of ortho-Alkynylaryl Allyl Selenides and Sulfides.

The data indicates that while both substrates are highly reactive under the optimized conditions, the sulfur analogues consistently provide slightly higher yields. This suggests that the nature of the heteroatom plays a role in the stability of the intermediates or the overall kinetics of the reaction, although both are excellent substrates for this transformation.

Mechanistic Insights: The Role of the Gold Catalyst and the Selenium Atom

The prevailing mechanistic hypothesis for the gold-catalyzed reactions of allyl selenides involves the initial coordination of the gold(I) catalyst to the alkyne moiety of the substrate. This activation facilitates an intramolecular nucleophilic attack by the alkene, leading to the formation of a key intermediate.

Proposed Catalytic Cycle

Based on the work of Sanz and coworkers, the proposed mechanism for the double cyclization of ortho-alkynylaryl allyl selenides proceeds through the following steps[1][2]:

  • π-Activation: The cationic gold(I) catalyst activates the alkyne, making it susceptible to nucleophilic attack.

  • 5-endo-dig Cyclization: The pendant alkene attacks the activated alkyne in a 5-endo-dig manner to form a cyclopropyl gold-carbene intermediate.

  • Intramolecular Friedel-Crafts-type Reaction: The aryl group of the selenoether moiety then attacks the cyclopropyl ring, leading to ring-opening and the formation of the final tricyclic product.

  • Protodeauration: The catalytic cycle is completed by protodeauration, regenerating the active gold(I) catalyst.

dot digraph "Catalytic Cycle" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Proposed Catalytic Cycle for Gold-Catalyzed Double Cyclization", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead="normal"];

Substrate [label="o-Alkynylaryl Allyl Selenide"]; Au_Catalyst [label="[L-Au]⁺", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; Activated_Complex [label="π-Activated Complex"]; Cyclopropyl_Carbene [label="Cyclopropyl Gold-Carbene"]; Intermediate [label="Ring-Opened Cationic Intermediate"]; Product [label="Indeno[1,2-b]selenochromene"]; Regenerated_Catalyst [label="[L-Au]⁺", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"];

Substrate -> Activated_Complex [label="+ [L-Au]⁺"]; Activated_Complex -> Cyclopropyl_Carbene [label="5-endo-dig cyclization"]; Cyclopropyl_Carbene -> Intermediate [label="Intramolecular Attack"]; Intermediate -> Product [label="Rearomatization"]; Product -> Substrate [style="invis"]; Product -> Regenerated_Catalyst [label="- H⁺"]; Regenerated_Catalyst -> Au_Catalyst [style="invis"];

{rank=same; Substrate; Au_Catalyst;} {rank=same; Product; Regenerated_Catalyst;} } केंद Caption: Proposed catalytic cycle for the gold(I)-catalyzed double cyclization.

The selenium atom is believed to play a dual role in this process. Its nucleophilicity is crucial for the initial formation of the substrate, and its electronic influence can affect the stability of the intermediates and the overall reaction rate.

Alternative Methodologies and Comparative Performance

While gold catalysis is highly effective, other transition metals have also been employed for the activation of alkynes and the cyclization of enyne systems.

Catalyst SystemSubstrate TypeKey FeaturesLimitations
Gold(I) Catalysts Allyl Selenides/SulfidesMild reaction conditions, high functional group tolerance, excellent yields.Cost of gold catalysts.
Platinum(II) Catalysts EnynesCan promote similar cyclizations.Often require higher temperatures.
Palladium(0/II) Catalysts EnynesVersatile for various cyclization and cross-coupling reactions.Can lead to different reaction pathways (e.g., Alder-ene type reactions).

Table 2: Comparison of Catalytic Systems for Enyne Cyclization.

For the specific transformation of ortho-alkynylaryl allyl selenides, gold(I) catalysis currently represents the most efficient and selective method reported.

Experimental Protocols

General Procedure for the Gold(I)-Catalyzed Cyclization of ortho-Alkynylaryl Allyl Selenides[1]

To a solution of the ortho-(alkynyl)styrene substrate (0.1 mmol) in anhydrous dichloromethane (0.4 mL) under an argon atmosphere is added the gold(I) catalyst (IPrAuNTf₂, 2.5 mol%). The reaction mixture is stirred at room temperature for 30 minutes. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired indeno[1,2-b]selenochromene derivative.

Synthesis of ortho-Alkynylaryl Allyl Selenide Precursors

A representative procedure for the synthesis of the starting materials involves a Sonogashira coupling of an ortho-iodostyrene derivative with a terminal alkyne bearing the allyl selenide moiety.

dot digraph "Experimental Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Experimental Workflow", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead="normal"];

Start [label="Starting Materials\n(o-Iodostyrene, Allyl Selenoalkyne)", shape="cylinder", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sonogashira [label="Sonogashira Coupling\n(Pd/Cu catalysis)"]; Purification1 [label="Purification\n(Column Chromatography)"]; Substrate [label="o-Alkynylaryl Allyl Selenide", shape="invhouse", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gold_Cyclization [label="Gold(I)-Catalyzed Cyclization\n(IPrAuNTf₂, DCM, rt)"]; Purification2 [label="Purification\n(Column Chromatography)"]; Product [label="Final Product\n(Indeno[1,2-b]selenochromene)", shape="invhouse", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Sonogashira; Sonogashira -> Purification1; Purification1 -> Substrate; Substrate -> Gold_Cyclization; Gold_Cyclization -> Purification2; Purification2 -> Product; } केंद Caption: General workflow for the synthesis and cyclization of allyl selenides.

Conclusion

Gold-catalyzed reactions of allyl selenides represent a powerful and efficient strategy for the synthesis of complex heterocyclic scaffolds. The mild reaction conditions, high yields, and excellent functional group tolerance make this methodology highly attractive for applications in medicinal chemistry and materials science. Mechanistic studies suggest the involvement of a key cyclopropyl gold-carbene intermediate, highlighting the unique reactivity imparted by the combination of the allyl selenide moiety and the gold catalyst. While sulfur analogues exhibit slightly higher yields in the specific case of the double cyclization, allyl selenides remain excellent substrates. Further investigations, including computational studies, will undoubtedly continue to unravel the intricate mechanistic details of these fascinating transformations and expand their synthetic utility.

References

Safety Operating Guide

Proper Disposal of Allyl Phenyl Selenide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of allyl phenyl selenide, an organoselenium compound, is critical to ensure laboratory safety and environmental protection. Due to its selenium content, this compound and its waste products are considered hazardous and require specific handling and disposal procedures in accordance with national and local regulations. This guide provides essential information for researchers, scientists, and drug development professionals on the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

Key Safety Considerations:

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in areas where this compound is handled.

  • Prevent Skin Contact: In case of skin contact, wash the affected area immediately and thoroughly with soap and water.

  • Eye Protection: If the compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in a sealed, labeled container for hazardous waste disposal.

Logistical and Operational Disposal Plan

The disposal of this compound waste must be managed systematically. It is crucial to segregate this waste from other laboratory waste streams to prevent unintended chemical reactions and ensure proper treatment.

Waste Segregation and Storage:

  • Designated Waste Container: Use a clearly labeled, leak-proof container specifically for this compound waste. The container should be compatible with the chemical.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name, "this compound," along with any other components in the waste mixture and their approximate concentrations.

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible materials.

  • Container Integrity: Ensure the waste container is kept tightly closed when not in use to prevent the release of vapors.

Step-by-Step Disposal Procedures

The recommended disposal route for this compound is through a licensed hazardous waste disposal company. However, some institutions with the appropriate facilities may opt for in-house chemical treatment to convert the selenium to a less hazardous form prior to disposal.

Method 1: Off-Site Disposal (Recommended)

  • Contact Environmental Health and Safety (EHS): The first and most crucial step is to contact your institution's EHS department. They will provide specific guidance and procedures based on your local and national regulations.

  • Prepare for Pickup: Ensure the hazardous waste container is properly labeled and sealed. Complete any required waste pickup forms provided by your EHS department.

  • Scheduled Pickup: EHS will arrange for the collection of the waste by a licensed hazardous waste disposal vendor.

Method 2: Chemical Pre-treatment (For Facilities with Advanced Capabilities)

For laboratories equipped to handle chemical treatment of hazardous waste, a common method for selenium-containing waste involves reduction to elemental selenium. This process should only be carried out by trained personnel in a controlled environment.

Experimental Protocol: Reduction of Selenide Waste

  • Acidification: In a suitable reaction vessel within a fume hood, carefully acidify the aqueous waste solution containing this compound.

  • Reduction: Slowly add a reducing agent, such as sodium sulfite, to the acidified solution. This will reduce the selenium compound to elemental selenium, which will precipitate out of the solution.

  • Filtration: Filter the solution to separate the precipitated elemental selenium.

  • Disposal of Precipitate: The solid elemental selenium should be collected in a labeled hazardous waste container for disposal.

  • Neutralization of Filtrate: The remaining liquid filtrate should be tested and neutralized before being disposed of in accordance with institutional guidelines.

Quantitative Data Summary

ParameterGuideline/ValueSource/Regulation
Selenium in Drinking Water (Max) 50 ppbEPA
OSHA Workplace Exposure Limit (8-hour) 0.2 mg/m³ for selenium compoundsOSHA
Hazardous Waste Characteristic (Selenium) Regulated if present at > 1 mg/L in TCLP extractEPA

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Generate Allyl Phenyl Selenide Waste B Segregate into a Labeled, Compatible Hazardous Waste Container A->B C Store in a Designated Satellite Accumulation Area B->C D Contact Environmental Health & Safety (EHS) Department C->D E Option 1: Off-Site Disposal (Recommended) D->E F Option 2: On-Site Chemical Pre-treatment (Advanced Facilities) D->F G Prepare Waste for Pickup (Labeling and Documentation) E->G H Chemical Reduction to Elemental Selenium F->H I Licensed Hazardous Waste Vendor Collects Waste G->I J Dispose of Precipitated Selenium as Hazardous Waste H->J K Final Disposal at a Permitted Treatment, Storage, and Disposal Facility (TSDF) I->K J->K

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific guidelines and the relevant Safety Data Sheet (SDS) for the most accurate and up-to-date information.

Essential Safety and Logistical Information for Handling Allyl Phenyl Selenide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical reagents is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Allyl phenyl selenide. Given the limited specific toxicological data on this compound, a cautious approach is mandated, treating it with the same respect as other hazardous organoselenium compounds.

Hazard Summary

Quantitative Data for this compound and Related Compounds

PropertyValueCompoundSource
CAS Number14370-82-2This compound[4][5][6][7]
Molecular Weight197.15 g/mol This compound[5]
Density1.308 g/mL at 20 °CThis compound[4][7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk.

1. Eye and Face Protection:

  • Safety Goggles: Chemical splash goggles are mandatory at all times in the laboratory where this compound is handled.

  • Face Shield: A face shield should be worn over safety goggles during procedures with a high risk of splashing or aerosol generation, such as when transferring large quantities or during reactions under pressure.

2. Skin and Body Protection:

  • Gloves: Use chemically resistant gloves. Nitrile gloves are a common choice for short-term protection against a range of chemicals, but it is crucial to consult the glove manufacturer's resistance guide for specific information on organoselenium compounds.[8] Double-gloving is recommended. Gloves should be inspected for any signs of degradation before use and changed immediately if contamination is suspected.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is required.

  • Full-body Protection: For large-scale operations or in the event of a significant spill, a chemical-resistant apron or suit may be necessary.

  • Footwear: Closed-toe, closed-heel shoes are mandatory.

3. Respiratory Protection:

  • Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Respirator: If there is a risk of exceeding exposure limits or if a fume hood is not available for a specific procedure, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[8] A formal respiratory protection program, including fit testing and training, is required for respirator use.[8]

Operational Plan: Step-by-Step Guidance

1. Preparation and Pre-Experiment Checklist:

  • Designated Area: Designate a specific area within a fume hood for the handling of this compound.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and have been recently inspected.

  • Spill Kit: Have a spill kit specifically for hazardous organic compounds readily available. This should include an absorbent material, such as vermiculite or sand, and appropriate waste containers.

  • Review SDS of Related Compounds: Before beginning work, review the Safety Data Sheets for analogous compounds like diphenyl diselenide to be reminded of potential hazards.

2. Handling and Experimental Protocol:

  • Weighing and Transferring:

    • Perform all weighing and transfers of this compound inside a chemical fume hood.

    • Use a disposable weighing boat or paper to avoid contamination of balances.

    • When transferring liquids, use a syringe or a cannula to minimize the risk of spills and exposure.

  • Running the Reaction:

    • Set up the reaction apparatus within the fume hood.

    • Ensure all joints are properly sealed to prevent the release of vapors.

    • Maintain a clean and organized workspace to prevent accidental spills.

  • Post-Reaction Work-up:

    • Quench the reaction carefully in the fume hood.

    • Perform extractions and other work-up procedures within the fume hood.

    • Be mindful of potentially contaminated glassware and equipment.

3. Decontamination:

  • Glassware and Equipment: Decontaminate all glassware and equipment that has come into contact with this compound. This can be done by rinsing with an appropriate solvent (e.g., acetone or ethanol) in the fume hood. The solvent rinsate must be collected as hazardous waste.

  • Work Surfaces: Decontaminate the work surface in the fume hood with an appropriate solvent and cleaning agent after each use.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Dedicated Waste Containers: Use clearly labeled, sealed, and chemically resistant containers for all this compound waste.

  • Solid Waste: This includes contaminated gloves, weighing paper, and other disposable materials. Place these in a designated solid waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including reaction residues and solvent rinses, in a dedicated liquid waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: Needles and other contaminated sharps must be disposed of in a designated sharps container.

2. Waste Treatment and Disposal:

  • Institutional Guidelines: Follow your institution's specific guidelines for the disposal of organoselenium waste. Contact your EHS office for detailed procedures.

  • Chemical Treatment: In some cases, chemical treatment to convert the selenium to a less toxic, insoluble form may be required before disposal.[9] This should only be performed by trained personnel following a validated standard operating procedure.

  • Labeling and Pickup: Ensure all waste containers are properly labeled with the contents and associated hazards. Arrange for pickup by your institution's hazardous waste management team.

Experimental Workflow Diagram

AllylPhenylSelenideWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_spill Verify Spill Kit prep_setup->prep_spill handle_weigh Weigh & Transfer prep_spill->handle_weigh handle_react Run Reaction handle_weigh->handle_react handle_workup Post-Reaction Work-up handle_react->handle_workup cleanup_decon Decontaminate Surfaces handle_workup->cleanup_decon cleanup_glass Decontaminate Glassware cleanup_decon->cleanup_glass cleanup_waste Segregate & Label Waste cleanup_glass->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose end_process End cleanup_dispose->end_process start Start start->prep_ppe

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.